molecular formula C7H7F2N B1591865 4,5-Difluoro-2-methylaniline CAS No. 875664-57-6

4,5-Difluoro-2-methylaniline

Cat. No.: B1591865
CAS No.: 875664-57-6
M. Wt: 143.13 g/mol
InChI Key: HKAMTWLPOCYTMX-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methylaniline is a useful research compound. Its molecular formula is C7H7F2N and its molecular weight is 143.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAMTWLPOCYTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595850
Record name 4,5-Difluoro-2-methylaniline
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Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875664-57-6
Record name 4,5-Difluoro-2-methylaniline
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Record name 875664-57-6
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Foundational & Exploratory

An In-depth Technical Guide to 4,5-Difluoro-2-methylaniline (CAS No. 875664-57-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methylaniline (CAS No. 875664-57-6), a crucial fluorinated building block in modern medicinal and agricultural chemistry. The strategic incorporation of fluorine atoms onto the aniline scaffold imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. This document delves into the compound's properties, synthesis, analytical characterization, and its pivotal role as a key intermediate in the development of Active Pharmaceutical Ingredients (APIs). The content is structured to provide both a high-level understanding for strategic decision-making and detailed, actionable protocols for laboratory application, thereby serving as an essential resource for professionals in chemical research and drug development.

Introduction: The Strategic Importance of Fluorinated Anilines

This compound, also known as 4,5-Difluoro-2-methylbenzenamine, is a specialized aromatic amine that has gained significant traction as a versatile intermediate in organic synthesis.[1] Its molecular structure, featuring a difluoro substitution pattern on the benzene ring adjacent to a methyl and an amino group, offers a unique combination of steric and electronic properties.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[1] The strong carbon-fluorine bond is resistant to metabolic oxidation, and the high electronegativity of fluorine can alter the pKa of nearby functional groups and influence molecular conformation. Consequently, fluorinated building blocks like this compound are invaluable for fine-tuning the pharmacokinetic and pharmacodynamic profiles of new chemical entities. This guide will explore the synthesis and utility of this important compound, providing the necessary technical depth for its effective application in research and development.

Physicochemical and Safety Data

A thorough understanding of a chemical's properties and hazards is a prerequisite for its safe and effective use. The key data for this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 875664-57-6[1][2]
Molecular Formula C₇H₇F₂N[1]
Molecular Weight 143.13 g/mol [1]
Appearance Light brown crystalline powder/solid[1][3]
Melting Point 56-58 °C[1]
Boiling Point 216.2 °C at 760 mmHg[1]
Density 1.229 g/cm³[1]
Flash Point 100 °C[1]
Purity Typically ≥95-98%[1]
Safety and Handling

This compound is classified as a toxic solid and requires careful handling in a well-ventilated area or a chemical fume hood.[1][3]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3]

  • Avoid breathing dust, fumes, or vapors.[3]

  • Do not get in eyes, on skin, or on clothing.[3]

  • Store in a cool, dry, well-ventilated place with the container tightly sealed.[1]

  • In case of contact, immediately flush the affected area with plenty of water. Seek medical attention if irritation persists.[3]

This compound is classified under UN number UN2811 for transport, with a hazard class of 6.1, indicating a toxic substance.[1]

Synthesis and Mechanism

The most common and industrially viable route for the synthesis of this compound is the reduction of its corresponding nitro precursor, 4,5-difluoro-2-nitrotoluene. This two-step synthesis pathway is outlined below.

Step 1: Nitration of 1,2-Difluoro-4-methylbenzene

The synthesis begins with the electrophilic aromatic substitution (nitration) of 1,2-difluoro-4-methylbenzene. The methyl group is an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. The regioselectivity of the nitration is controlled by these directing effects, leading to the desired 4,5-difluoro-2-nitrotoluene.

graph Nitration_Pathway { layout=dot; rankdir=LR; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

reactant [label="1,2-Difluoro-4-methylbenzene"]; product [label="4,5-Difluoro-2-nitrotoluene"]; reagents [label="HNO₃ / H₂SO₄", shape=plaintext];

reactant -> product [label="Nitration"]; reagents -> product [style=invis]; }

Nitration of 1,2-difluoro-4-methylbenzene.

Mechanistic Insight: The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The electron-donating methyl group directs the incoming electrophile to the ortho and para positions. The position ortho to the methyl group is favored, resulting in the desired product.

Step 2: Reduction of 4,5-Difluoro-2-nitrotoluene

The nitro group of 4,5-difluoro-2-nitrotoluene is then reduced to an amino group to yield the final product. This transformation can be achieved through various methods, with catalytic hydrogenation being a common and efficient choice.

graph Reduction_Pathway { layout=dot; rankdir=LR; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

reactant [label="4,5-Difluoro-2-nitrotoluene"]; product [label="this compound"]; reagents [label="H₂, Pd/C\nor\nFe, NH₄Cl", shape=plaintext];

reactant -> product [label="Reduction"]; reagents -> product [style=invis]; }

Reduction of the nitro group to an amine.

Causality in Method Selection:

  • Catalytic Hydrogenation (e.g., H₂ with Pd/C): This method is often preferred for its high efficiency and clean reaction profile, producing water as the only byproduct.[4] The choice of catalyst, solvent, and reaction conditions (pressure and temperature) can be optimized to achieve high yields and purity.

  • Metal-Acid Reduction (e.g., Fe in acidic medium): This classical method is also effective and can be more cost-effective for large-scale production. Iron powder is a common choice, often used with a proton source like ammonium chloride or acetic acid.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of this compound based on the reduction of the corresponding nitro compound, adapted from analogous procedures.[4]

Materials:

  • 4,5-Difluoro-2-nitrotoluene

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Filtration apparatus (e.g., Buchner funnel or Celite pad)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4,5-Difluoro-2-nitrotoluene (1.0 eq) in methanol (10-15 mL per gram of starting material).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times) to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Applications in Drug Development and Agrochemicals

This compound is a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of the difluoro motif can significantly enhance the biological activity and pharmacokinetic properties of the final compound.[1]

Role in Medicinal Chemistry: This aniline derivative is a key precursor for the synthesis of a variety of heterocyclic compounds, such as imidazole and benzoxazole derivatives, which are common scaffolds in many drug molecules.[2] The amino group provides a reactive handle for a wide range of chemical transformations, including amide bond formation, N-arylation, and condensation reactions, allowing for its incorporation into diverse molecular architectures. While specific drug names containing this exact fragment are not readily disclosed in public literature, its structural motifs are present in numerous patented compounds under investigation for various therapeutic areas.

Use in Agrochemicals: In the agrochemical sector, this compound serves as an important intermediate for the production of pesticides, herbicides, and fungicides.[1] The introduction of fluorine atoms can increase the efficacy and selectivity of these agents, leading to more effective crop protection solutions.

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is critical for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

  • High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid, is a common starting point. Detection is typically performed using a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural confirmation. The spectra of related fluoro-methylanilines show characteristic splitting patterns due to proton-fluorine and carbon-fluorine coupling, which can be used to confirm the identity and substitution pattern of the molecule.[5][6][7]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 143.05466 Da, with a predicted [M+H]⁺ adduct at m/z 144.06194.[8]

Conclusion

This compound (CAS No. 875664-57-6) is a strategically important chemical intermediate with significant applications in the design and synthesis of new pharmaceutical and agrochemical agents. Its synthesis, primarily through the reduction of 4,5-difluoro-2-nitrotoluene, is a well-established process. A comprehensive understanding of its physicochemical properties, safe handling procedures, and analytical characterization is essential for its effective utilization. This guide provides a foundational resource for researchers and drug development professionals, enabling them to leverage the unique properties of this fluorinated building block in their pursuit of innovative chemical entities.

References

The Strategic Role of Fluorinated Anilines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,5-Difluoro-2-methylaniline: Properties, Synthesis, and Applications

Executive Summary: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound (CAS No. 875664-57-6). As a key fluorinated building block, this compound is of significant interest for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and advanced agrochemicals. The strategic incorporation of two fluorine atoms onto the aniline scaffold imparts unique physicochemical properties that can enhance molecular stability, lipophilicity, and bioactivity. This document provides an in-depth analysis of its chemical and physical properties, outlines a plausible synthetic pathway with a representative experimental protocol, discusses its critical applications, details its analytical profile, and establishes rigorous safety and handling procedures.

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly alter a molecule's electronic properties, pKa, conformation, metabolic stability, and membrane permeability. These modulations are often beneficial for improving a drug candidate's pharmacokinetic and pharmacodynamic profile.

Fluorinated anilines, such as this compound, are particularly valuable intermediates.[2] The aniline functional group is a versatile handle for a vast array of chemical transformations, including amide bond formation, diazotization, and cross-coupling reactions, enabling the construction of complex heterocyclic systems.[2] The presence of fluorine atoms on the aromatic ring enhances the stability of resulting compounds and can improve their binding affinity to biological targets.[3] Consequently, this compound serves as a high-value starting material for creating novel chemical entities with enhanced therapeutic or pesticidal potential.[1][3]

Physicochemical and Structural Properties

This compound is a light brown or off-white crystalline powder at room temperature.[3] Its core structure consists of a toluene backbone functionalized with an amino group at position 2 and two fluorine atoms at positions 4 and 5. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name This compound
Synonyms 4,5-Difluoro-2-methylbenzenamine, 2-Amino-4,5-difluorotoluene [3][4]
CAS Number 875664-57-6 [3][5]
Molecular Formula C₇H₇F₂N [3][5]
Molecular Weight 143.13 g/mol [5]
Appearance Light brown / off-white crystalline powder [3]
Melting Point 56-58 °C [3]
Boiling Point 216.2 °C (at 760 mmHg) [3]
Density 1.229 g/cm³ [3]
Flash Point 100 °C [3]
Purity Typically ≥95-98% [3]
SMILES CC1=CC(=C(C=C1N)F)F [5]

| InChIKey | HKAMTWLPOCYTMX-UHFFFAOYSA-N | |

Synthesis and Mechanistic Considerations

While multiple synthetic routes may exist, a common and logical pathway to this compound involves the reduction of its corresponding nitro precursor, 4,5-Difluoro-2-nitroaniline. The nitro compound can be synthesized from commercially available starting materials. A plausible multi-step synthesis is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from an appropriate acetanilide, which is nitrated and subsequently deprotected to yield the nitroaniline intermediate. This intermediate is then reduced to the final product. A key precursor, 4,5-difluoro-2-nitroacetanilide, is central to this route.

Synthesis_Workflow A 4,5-Difluoro-2-nitroacetanilide B 4,5-Difluoro-2-nitroaniline (CAS: 78056-39-0) A->B  Acid Hydrolysis  (e.g., 6N HCl, Reflux) C This compound (CAS: 875664-57-6) B->C  Nitro Group Reduction  (e.g., H₂, Raney Ni)

Caption: Proposed synthesis workflow for this compound.

Representative Experimental Protocol: Reduction of 4,5-Difluoro-2-nitroaniline

This protocol is a representative example based on standard procedures for the catalytic hydrogenation of aromatic nitro compounds and should be adapted and optimized based on laboratory-specific conditions and safety assessments.[6][7]

Objective: To reduce the nitro group of 4,5-Difluoro-2-nitroaniline to an amine group.

Reagents & Equipment:

  • 4,5-Difluoro-2-nitroaniline (1.0 eq)

  • Methanol (or Ethanol/Ethyl Acetate) as solvent

  • Raney Nickel (Raney Ni), ~5-10% by weight (or Palladium on Carbon, Pd/C)

  • Hydrogen gas (H₂) supply

  • Parr hydrogenation apparatus or similar pressure vessel

  • Inert gas (Argon or Nitrogen)

  • Filtration apparatus (e.g., Büchner funnel with Celite® pad)

  • Rotary evaporator

Step-by-Step Methodology:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged thoroughly with an inert gas (N₂ or Ar).

  • Charging the Vessel: To the vessel, add 4,5-Difluoro-2-nitroaniline (e.g., 10.0 g, 57.4 mmol).

  • Catalyst Addition: Under the inert atmosphere, carefully add the Raney Ni catalyst (e.g., 1.0 g, ~10% w/w). Causality: Raney Ni is pyrophoric and must be handled wet and under an inert atmosphere to prevent ignition.

  • Solvent Addition: Add a suitable solvent such as methanol (e.g., 100 mL) to dissolve/suspend the starting material.

  • Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas to remove all inert gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 bar / ~50 psi).

  • Reaction: Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25-40 °C). Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-6 hours.

  • Work-up: Once the reaction is complete, cease stirring and carefully vent the hydrogen gas. Purge the vessel thoroughly with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Self-Validation: The Celite pad must be kept wet with the solvent during filtration to prevent the pyrophoric catalyst from igniting upon exposure to air. Wash the filter cake with additional solvent (methanol) to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography if necessary to yield pure this compound.

Applications in Research and Drug Development

This compound is primarily used as a versatile organic intermediate.[3] Its structural motifs are found in a range of biologically active molecules.

  • Pharmaceutical Synthesis: It is a critical building block for APIs.[3][5] The difluoro-substituted phenylamine core is used to construct more complex heterocyclic structures, such as imidazoles, quinolones, and benzoxazoles, which are common scaffolds in drug discovery.[5][8] The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and improve target binding through favorable electronic interactions.[3]

  • Agrochemical Development: In the agrochemical industry, this intermediate is used in the synthesis of modern pesticides, including herbicides and fungicides.[1][3] Fluorinated compounds represent a significant and growing percentage of newly registered agrochemicals, valued for their high efficacy and tailored environmental profiles.[9]

  • Materials Science: Substituted anilines are also precursors to dyes and other functional organic materials where the electronic properties imparted by fluorine can be advantageous.[1][10]

Applications cluster_0 Core Building Block cluster_1 Key Industries cluster_2 Final Products A This compound B Pharmaceuticals A->B C Agrochemicals A->C D Specialty Chemicals A->D B1 Active Pharmaceutical Ingredients (APIs) B->B1 Synthesis of complex heterocycles C1 Herbicides & Fungicides C->C1 Enhanced potency & stability D1 Dyes & Polymers D->D1 Functional material precursors

Caption: The role of this compound as a versatile intermediate.

Analytical Characterization Profile

Accurate characterization is essential for verifying the identity and purity of this compound. While experimental NMR spectra are not widely published, a profile can be predicted based on the structure and data from related compounds.

  • FT-IR Spectroscopy: An FT-IR spectrum is available for this compound.[10] Expected characteristic peaks would include:

    • N-H stretch: Two medium-intensity bands in the 3300-3500 cm⁻¹ region for the primary amine.

    • C-H stretch (aromatic & aliphatic): Bands in the 2850-3100 cm⁻¹ region.

    • C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹.

    • C-F stretch: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry: The monoisotopic mass is 143.0547 g/mol . Predicted adducts for ESI-MS would include [M+H]⁺ at m/z 144.0619.[7]

  • Predicted ¹H NMR Profile (400 MHz, CDCl₃):

    • Aromatic Protons (2H): Two signals are expected in the aromatic region (~6.5-7.0 ppm).

      • The proton at C6 (ortho to the methyl group) would appear as a doublet of doublets, split by the adjacent proton at C3 (³JHH ≈ 8-9 Hz) and the fluorine at C5 (⁴JHF ≈ 5-7 Hz).

      • The proton at C3 (ortho to the amino group) would also be a doublet of doublets, split by the proton at C6 (³JHH ≈ 8-9 Hz) and the fluorine at C4 (³JHF ≈ 8-10 Hz).

    • Amine Protons (2H): A broad singlet around 3.5-4.5 ppm, which is exchangeable with D₂O.

    • Methyl Protons (3H): A singlet around 2.1-2.3 ppm.

  • Predicted ¹³C NMR Profile (101 MHz, CDCl₃):

    • Aromatic Carbons (6C): Six distinct signals are expected.

      • The two carbons bonded to fluorine (C4 and C5) would appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz).

      • The other four aromatic carbons would also show smaller couplings to the fluorine atoms (²JCF, ³JCF, ⁴JCF).

    • Methyl Carbon (1C): A single peak expected around 15-20 ppm.

Safety, Handling, and Storage

This compound is classified as a toxic solid and requires careful handling to minimize exposure.[3]

Table 2: GHS Hazard and Safety Information

Category Code Description Source(s)
Classification UN 2811 Toxic solid, organic, n.o.s. [5]
Hazard Class 6.1 Toxic substances [5]
Packing Group III Low danger [5]
Signal Word Warning
Hazard Statements H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Precautionary Statements P261, P271 Avoid breathing dust. Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [5]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[5] |

Standard Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust. Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Body Protection: Wear a standard laboratory coat. For larger quantities, consider a chemical-resistant apron or suit.

  • Handling Practices:

    • Avoid generating dust. Use appropriate spatulas and weighing techniques (e.g., weighing by difference).

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Recommended storage temperature is between 10°C and 25°C.[5]

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is a strategically important chemical intermediate with a molecular weight of 143.13 g/mol . Its value is derived from the unique combination of a versatile aniline functional group and two metabolically robust fluorine substituents. This structure makes it an ideal building block for the synthesis of high-performance APIs and agrochemicals, where enhanced stability and bioactivity are paramount. A thorough understanding of its physicochemical properties, synthetic routes, and rigorous safety protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development settings.

References

4,5-Difluoro-2-methylaniline structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Difluoro-2-methylaniline: A Strategic Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 875664-57-6), a critical fluorinated building block for professionals in pharmaceutical and agrochemical research. From the perspective of a Senior Application Scientist, this document delves into the molecule's structural and physicochemical properties, its strategic value in medicinal chemistry, and detailed methodologies for its synthesis. A specific case study is presented to illustrate its application in the development of novel therapeutics, underscoring its importance as an intermediate. This guide is intended to serve as a practical resource for researchers leveraging fluorination strategies to enhance the potency, metabolic stability, and overall viability of next-generation chemical entities.

Chemical Identity and Structural Elucidation

This compound, also known by its IUPAC synonym 4,5-Difluoro-2-methylbenzenamine, is a substituted aniline that has gained prominence as a versatile synthetic intermediate.[1][2] Its structure is characterized by a benzene ring substituted with an amino group at position 1, a methyl group at position 2, and two fluorine atoms at positions 4 and 5.

The strategic placement of these functional groups is pivotal to its utility. The ortho-methyl group sterically influences the adjacent amino group, which can modulate its nucleophilicity and rotational freedom. The vicinal fluorine atoms at the 4 and 5 positions create a unique electronic environment, significantly impacting the molecule's reactivity and the properties of its derivatives.

Key Identifiers:

  • IUPAC Name: this compound[3]

  • CAS Number: 875664-57-6[2][3]

  • Molecular Formula: C₇H₇F₂N[2]

  • Molecular Weight: 143.13 g/mol [2]

  • SMILES: CC1=CC(=C(C=C1N)F)F

  • InChI Key: HKAMTWLPOCYTMX-UHFFFAOYSA-N[3]

Physicochemical and Safety Profile

A thorough understanding of a building block's physical properties and safety requirements is a prerequisite for its effective and safe implementation in any synthetic workflow. This compound is typically supplied as a light brown crystalline powder or solid.[2][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Physical Form Light brown crystalline powder[2]
Melting Point 56-58 °C[2]
Boiling Point 216.2 °C at 760 mmHg[2]
Density 1.229 g/cm³[2]
Flash Point 100 °C[2]
Refractive Index 1.518[2]
Purity Typically ≥95-98%[2][3]
Spectroscopic Profile (Expected)

While a publicly available, peer-reviewed spectrum was not identified at the time of this writing, the expected NMR spectral characteristics can be predicted based on its structure. These predictions are crucial for quality control and reaction monitoring.

  • ¹H NMR: The spectrum would feature a singlet for the methyl group (CH₃) protons around 2.1-2.3 ppm. The two aromatic protons would appear as distinct multiplets, likely doublets of doublets, due to coupling with each other and with the adjacent fluorine atoms. The amino group (NH₂) protons would present as a broad singlet.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The carbons attached to fluorine (C4 and C5) would appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). Other aromatic carbons would exhibit smaller multi-bond C-F couplings.

  • ¹⁹F NMR: Two distinct signals would be expected, each appearing as a doublet due to coupling with the adjacent fluorine atom, and further split into smaller multiplets by the nearby aromatic protons.

Safety and Handling

This compound is classified as a toxic solid and requires careful handling in a well-ventilated area or chemical fume hood.[2]

  • UN Number: UN2811 (Toxic solid, organic, n.o.s.)[2]

  • Hazard Class: 6.1 (Toxic)[2]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Respiratory protection should be used if dust is generated.

  • Storage: Store in a cool, dry, well-ventilated place with the container tightly sealed.[2]

The Strategic Role in Medicinal Chemistry

The utility of this compound extends beyond that of a simple amine. Its value lies in the predictable and beneficial ways the fluorine atoms modulate the physicochemical properties of derivative molecules. The introduction of fluorine is a cornerstone of modern drug design, used to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Causality Behind Fluorine's Impact:

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong (≈116 kcal/mol). Replacing a C-H bond at a metabolically labile position (like an aromatic ring) with a C-F bond can block cytochrome P450-mediated oxidative metabolism, thereby increasing the drug's half-life and bioavailability. The fluorine at position 5 is particularly effective at protecting the para position relative to the methyl group.

  • pKa Modulation: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly lower the pKa (reduce the basicity) of the nearby amino group. This is a critical tool for drug designers. A lower pKa can reduce unwanted off-target interactions at physiological pH (≈7.4) and fine-tune the solubility and permeability profile of a drug candidate.

  • Enhanced Binding Affinity: Fluorine can engage in favorable intermolecular interactions within a protein binding pocket, including dipole-dipole interactions, hydrogen bonds (acting as an acceptor), and orthogonal multipolar interactions (e.g., with amide carbonyls). This can lead to a significant increase in a drug's potency and selectivity.

  • Lipophilicity Tuning: While counterintuitive, the substitution of hydrogen with fluorine often increases a molecule's lipophilicity (logP). This enhancement can improve membrane permeability and cell penetration, which is crucial for reaching intracellular targets.

The following diagram illustrates the key strategic advantages conferred by fluorine substitution in a drug design context.

G cluster_0 Strategic Fluorination in Drug Design Start Fluorinated Building Block (e.g., this compound) Metabolism Block Metabolic Oxidation (P450 Resistance) Start->Metabolism pKa Modulate pKa (Lower Basicity) Start->pKa Binding Enhance Target Binding (Potency & Selectivity) Start->Binding PK Improved Pharmacokinetics (ADME Profile) Metabolism->PK pKa->PK Viability Increased Drug Candidate Viability Binding->Viability PK->Viability

Caption: Key benefits of incorporating fluorinated building blocks in drug discovery.

Synthesis Methodology

The most logical and industrially scalable approach to synthesizing this compound is through the reduction of its corresponding nitro precursor, 1,2-Difluoro-4-methyl-5-nitrobenzene (CAS 127371-50-0). This precursor can be readily prepared by the nitration of commercially available 3,4-difluorotoluene.

The overall synthetic workflow is a two-step process: (1) Nitration of the starting material and (2) Reduction of the nitro group to the target aniline.

G cluster_workflow Synthesis Workflow A Start: 3,4-Difluorotoluene B Step 1: Nitration (HNO₃ / H₂SO₄) A->B C Intermediate: 1,2-Difluoro-4-methyl-5-nitrobenzene B->C D Step 2: Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D E Product: This compound D->E

Caption: Two-step synthesis pathway for this compound.

Self-Validating Experimental Protocol

This protocol describes a representative lab-scale synthesis via nitro group reduction using iron powder in an acidic medium, a classic, reliable, and cost-effective method.

Objective: To synthesize this compound from 1,2-Difluoro-4-methyl-5-nitrobenzene.

Materials:

  • 1,2-Difluoro-4-methyl-5-nitrobenzene (1.0 eq)

  • Iron powder, <325 mesh (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (catalytic, ~0.1 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

  • Reaction Setup: Charge a round-bottom flask with 1,2-Difluoro-4-methyl-5-nitrobenzene (1.0 eq) and ethanol (approx. 10 mL per gram of nitro compound). Begin stirring to dissolve the starting material.

  • Addition of Reagents: To the stirred solution, add iron powder (4.5 eq) followed by the dropwise addition of concentrated HCl (0.1 eq) at room temperature. Causality: The HCl serves to activate the iron surface and generate the acidic medium required for the reduction.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. The reaction is exothermic and may require initial cooling before heating is applied. Self-Validation: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar aniline product spot.

  • Reaction Completion: Maintain the reflux for 4-12 hours, or until TLC analysis confirms the complete consumption of the starting material.

  • Work-up and Neutralization: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with additional ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the crude residue in Ethyl Acetate. Carefully add saturated NaHCO₃ solution to neutralize the residual acid (caution: CO₂ evolution). Transfer the mixture to a separatory funnel.

  • Phase Separation: Wash the organic layer sequentially with water and then brine. Trustworthiness: These washes remove water-soluble impurities and inorganic salts, ensuring a cleaner crude product.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a light brown solid.

Application in Drug Discovery: A Case Study

The authoritative value of a building block is best demonstrated through its successful application. A pertinent example is found in international patent WO2019243533A1 , which describes the synthesis of novel inhibitors of O-GlcNAcase (OGA) , an enzyme implicated in neurodegenerative diseases like Alzheimer's.[1]

In this patent, this compound is used as a key starting material. The first step of the disclosed synthesis involves the selective bromination of the aniline ring.

Reaction described in WO2019243533A1: [1]

  • Reactants: this compound (1.0 eq) and N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • Procedure: NBS is added dropwise to a solution of this compound in DMF at 0 °C. The reaction is then warmed to room temperature.

  • Product: The resulting brominated intermediate is a crucial precursor for the subsequent construction of the complex heterocyclic OGA inhibitor.

Significance: This example authoritatively demonstrates the direct use of this compound in a modern drug discovery program. The difluoro-methylaniline core is incorporated into the final active pharmaceutical ingredient, where its specific electronic and steric properties are leveraged to achieve the desired biological activity and drug-like properties.

Conclusion

This compound is a high-value, strategic intermediate for researchers in the pharmaceutical and agrochemical sciences. Its unique substitution pattern provides a powerful tool for implementing rational, fluorine-based drug design strategies. By enabling the fine-tuning of metabolic stability, target affinity, and overall pharmacokinetic profiles, this building block serves as a cornerstone in the synthesis of complex, high-performance molecules. The robust and scalable synthetic routes to its preparation further enhance its appeal for both discovery and development pipelines. As the demand for more sophisticated and effective chemical entities continues to grow, the role of precisely engineered building blocks like this compound will only become more critical.

References

An In-Depth Technical Guide to the Spectral Analysis of 4,5-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Difluoro-2-methylaniline, with the CAS number 875664-57-6, is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a difluoro-substituted benzene ring, a methyl group, and an amino group, imparts unique physicochemical properties that are of significant interest in drug discovery and materials science. The fluorine atoms can modulate properties such as lipophilicity, metabolic stability, and binding affinity of target molecules.[2] A thorough understanding of its spectral characteristics is paramount for its identification, quality control, and for tracking its incorporation into more complex molecular frameworks.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for this compound. The interpretation of these spectra is discussed from the perspective of a seasoned analytical scientist, offering insights into the relationship between the molecular structure and the observed spectral features.

Molecular Structure and Key Features

The structure of this compound is presented below. The strategic placement of the substituents on the aniline ring gives rise to a distinct pattern of signals in various spectroscopic analyses.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and for probing the environment of fluorine atoms. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra will provide complementary and crucial structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts and coupling patterns will be influenced by the electron-donating amino and methyl groups, and the electron-withdrawing fluorine atoms.

Expected ¹H NMR Spectral Data:

ProtonsChemical Shift (ppm, predicted)MultiplicityIntegration
Aromatic-H (at C3)~6.8Doublet of doublets (dd)1H
Aromatic-H (at C6)~6.6Doublet of doublets (dd)1H
-NH₂~3.5Broad singlet2H
-CH₃~2.1Singlet3H

Interpretation:

  • Aromatic Protons: The two aromatic protons are in different chemical environments and will therefore appear as distinct signals. The proton at C3 will be coupled to the adjacent fluorine at C4 and the proton at C6. Similarly, the proton at C6 will be coupled to the adjacent methyl group's protons (long-range coupling may be negligible) and the fluorine at C5. The electron-donating amino group will shield these protons, causing them to appear in the upfield region of the aromatic range.

  • Amino Protons: The protons of the primary amine will typically appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Methyl Protons: The methyl group protons are expected to be a singlet as there are no adjacent protons to couple with. The electron-donating nature of the aromatic ring will shield these protons, leading to a chemical shift around 2.1 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, as they are all in unique chemical environments. The chemical shifts will be significantly influenced by the attached fluorine atoms due to their strong electronegativity and through-space coupling.

Expected ¹³C NMR Spectral Data:

CarbonChemical Shift (ppm, predicted)C-F Coupling (JCF, Hz)
C-F (C4, C5)145-155Large ¹JCF
C-N (C1)135-145
C-CH₃ (C2)120-130
C-H (C3, C6)110-120
-CH₃15-20

Interpretation:

  • Carbons bonded to Fluorine (C4, C5): These carbons will appear significantly downfield due to the strong deshielding effect of the fluorine atoms. They will also exhibit large one-bond coupling constants (¹JCF).

  • Carbons in the Aromatic Ring: The chemical shifts of the other aromatic carbons will be influenced by the substituents. The carbon attached to the amino group (C1) will be downfield, while the carbons bearing protons (C3, C6) will be relatively upfield.

  • Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, the two fluorine atoms are in different chemical environments and are expected to show two distinct signals.

Expected ¹⁹F NMR Spectral Data:

The two fluorine atoms at positions 4 and 5 are not chemically equivalent and will therefore have different chemical shifts. They will be coupled to each other and to the adjacent aromatic protons.

Interpretation:

The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment. The presence of the ortho-methyl group and the para-amino group relative to the fluorine atoms will influence their chemical shifts. The spectrum is expected to show two multiplets, with coupling between the two fluorine atoms (³JFF) and coupling to the neighboring protons (³JHF and ⁴JHF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-F bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
3400-3500N-H stretch (asymmetric)Medium
3300-3400N-H stretch (symmetric)Medium
3000-3100Aromatic C-H stretchMedium-Weak
2850-2960Aliphatic C-H stretchMedium-Weak
1600-1650N-H bend (scissoring)Strong
1500-1600Aromatic C=C stretchMedium-Strong
1100-1300C-F stretchStrong

Interpretation:

  • N-H Vibrations: The presence of a primary amine is confirmed by the two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region and a strong N-H bending vibration around 1600-1650 cm⁻¹.

  • C-H Vibrations: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching.

  • C=C Vibrations: The aromatic ring will give rise to characteristic C=C stretching bands in the 1500-1600 cm⁻¹ region.

  • C-F Vibrations: The strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Predicted Mass Spectral Data (Electron Ionization - EI):

m/zIon
143[M]⁺ (Molecular Ion)
128[M - CH₃]⁺
115[M - N₂H₂]⁺

Predicted Mass Spectral Adducts (Electrospray Ionization - ESI): [3]

Adductm/z
[M+H]⁺144.06194
[M+Na]⁺166.04388
[M-H]⁻142.04738

Interpretation:

The molecular ion peak at m/z 143 would confirm the molecular weight of the compound. Common fragmentation pathways for anilines include the loss of the methyl group to give a fragment at m/z 128. Further fragmentation of the aromatic ring can also occur. The predicted ESI adducts are useful for confirming the molecular weight in softer ionization techniques.

G cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection Sample This compound Ionization Electron Ionization (EI) Sample->Ionization MassAnalyzer Quadrupole / TOF Ionization->MassAnalyzer Detector Electron Multiplier MassAnalyzer->Detector

Figure 2: A typical experimental workflow for obtaining a mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) for quantitative analysis.

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. A proton-decoupled spectrum can simplify the multiplets.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or clean ATR crystal first, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use electron ionization (EI) for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose structures for the major fragment ions.

Conclusion

The spectral data of this compound provides a comprehensive fingerprint for its unambiguous identification and characterization. The interplay of the methyl, amino, and difluoro substituents on the aromatic ring results in a unique and interpretable set of spectra. This guide serves as a valuable resource for researchers and scientists working with this important chemical intermediate, enabling them to confidently analyze and interpret their own experimental data.

References

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4,5-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, scientist, and drug development professional, the introduction of novel chemical entities into a synthesis workflow is a routine yet critical undertaking. Among the vast array of building blocks, fluorinated anilines have carved a significant niche, offering unique electronic properties that can enhance metabolic stability and binding affinity of target molecules. 4,5-Difluoro-2-methylaniline, a light brown crystalline solid, is one such valuable intermediate. However, its utility in advancing pharmaceutical and agrochemical discovery is intrinsically linked to a thorough understanding and rigorous application of safety protocols.

This technical guide provides an in-depth examination of the safety profile of this compound (CAS No: 875664-57-6). Moving beyond a mere recitation of boilerplate safety data, this document elucidates the why behind the recommended procedures, grounding them in the known chemical and toxicological properties of the compound. The objective is to empower the laboratory professional with the knowledge to not only handle this reagent safely but also to anticipate and mitigate potential risks with scientific foresight.

Compound Identification and Physicochemical Properties

A foundational aspect of safe chemical handling is a clear understanding of the substance's identity and physical characteristics. This information dictates storage conditions, appropriate handling techniques, and potential physical hazards.

PropertyValueSource
Chemical Name This compound[1][2]
Synonyms 4,5-Difluoro-2-methylbenzenamine, 2-Amino-4,5-difluorotoluene[1][2]
CAS Number 875664-57-6[1][2]
Molecular Formula C₇H₇F₂N[1][2]
Molecular Weight 143.13 g/mol [1][2]
Appearance Light brown crystalline powder[1]
Melting Point 56-58 °C[1]
Boiling Point 216.2 °C at 760 mmHg[1]
Flash Point 100 °C[1]
Density 1.229 g/cm³[1]

The relatively high flash point suggests that this compound is not highly flammable at ambient temperatures. However, its combustible nature necessitates keeping it away from open flames and high-heat sources, a standard precaution for most organic compounds.[1] Its solid form at room temperature is a key consideration for preventing inhalation of dust during handling.

GHS Hazard Profile and Toxicological Insights

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified as a toxic solid, a designation that warrants significant respect and careful handling.[1]

GHS Pictogram:

alt text

Signal Word: Warning [3]

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The toxicological properties of this compound have not been fully investigated.[4] This data gap is a critical piece of information for the cautious researcher. The absence of comprehensive data necessitates treating the compound with a higher degree of caution, assuming it may have other, as-yet-unidentified hazardous properties. The primary routes of exposure are inhalation of the dust, skin and eye contact, and ingestion. The hazard statements clearly indicate that this compound can cause systemic toxicity and local irritation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of laboratory safety is a multi-layered approach that prioritizes engineering controls, supplemented by robust personal protective equipment.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize the potential for exposure at the source. For this compound, the following are essential:

  • Chemical Fume Hood: All weighing and handling of this solid compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The Essential Barrier

When engineering controls cannot eliminate all risks of exposure, PPE provides a crucial barrier. The selection of PPE must be based on a thorough risk assessment of the planned experimental procedure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust particles that can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation and systemic toxicity.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be necessary for large-scale operations or in situations where dust generation cannot be adequately controlled by a fume hood.Protects against the inhalation of harmful dust.

The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Assess Experimental Procedure - Scale of reaction - Potential for dust generation Select_PPE Select Appropriate PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat Prep->Select_PPE Based on Risk Don_PPE Don PPE Correctly Select_PPE->Don_PPE Work_in_Hood Work in a Certified Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle this compound Work_in_Hood->Handle_Compound Doff_PPE Doff PPE Correctly (Gloves last, inside-out) Handle_Compound->Doff_PPE Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: A logical workflow for PPE selection and use.

Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols for handling, storage, and disposal is paramount for ensuring a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Have a spill kit accessible.

  • Weighing: Conduct all weighing operations within the fume hood. Use a draft shield to prevent the fine powder from becoming airborne.

  • Transfer: When transferring the solid, use a spatula and avoid creating dust. If possible, use a contained transfer system.

  • Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure that the reaction apparatus is properly assembled and secured.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Properly doff and dispose of contaminated PPE. Wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is essential for maintaining the integrity of the compound and preventing accidental exposure.

  • Location: Store in a cool, dry, and well-ventilated area.[1]

  • Container: Keep the container tightly sealed to prevent the ingress of moisture and to contain the material.[1]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and other incompatible materials.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste, including contaminated PPE and weighing paper, in a clearly labeled, sealed container.

  • Liquid Waste: Any solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness and Response

Even with the most stringent safety protocols, the potential for accidents exists. A well-rehearsed emergency plan is a critical component of a comprehensive safety strategy.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Wearing appropriate PPE, carefully sweep up the spilled solid and place it in a labeled, sealed container for hazardous waste disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

The following decision-making flowchart outlines the appropriate response to a chemical spill.

Spill_Response Spill Spill of this compound Occurs Assess Assess Spill - Is it large or small? - Are you trained to handle it? Spill->Assess Small_Spill Small, Controllable Spill Assess->Small_Spill Large_Spill Large or Uncontrollable Spill Assess->Large_Spill Evacuate Evacuate the Area Alert Others Call_EHS Call EHS/Emergency Response Evacuate->Call_EHS Secure_Area Secure the Area Prevent Entry Call_EHS->Secure_Area Report Report the Incident Secure_Area->Report Cleanup_Procedure Follow Cleanup Procedure - Wear full PPE - Contain and collect waste - Decontaminate area Small_Spill->Cleanup_Procedure Yes Large_Spill->Evacuate Yes Cleanup_Procedure->Report

Caption: A decision-making flowchart for spill response.

Conclusion: A Culture of Safety in Research

This compound is a valuable tool in the arsenal of the modern synthetic chemist. Its potential to contribute to the development of new pharmaceuticals and agrochemicals is significant. However, realizing this potential requires an unwavering commitment to safety. By understanding the physicochemical properties, hazard profile, and proper handling procedures for this compound, researchers can confidently and safely incorporate it into their workflows. This guide serves as a technical resource to foster a culture of safety, where scientific advancement and the well-being of laboratory personnel are held in the highest regard.

References

An In-Depth Technical Guide to the Synthesis of 4,5-Difluoro-2-methylaniline: Key Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methylaniline is a crucial building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring two fluorine atoms and a methyl group on the aniline core, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and detailed experimental protocols. We will delve into the mechanistic rationale behind the synthetic strategies, offering insights to aid in the successful and efficient laboratory-scale or industrial production of this valuable intermediate.

Primary Synthetic Pathway: A Two-Step Approach

The most common and industrially viable route to this compound begins with 1,2-difluoro-4-methylbenzene (also known as 4,5-difluorotoluene) and proceeds through a two-step sequence of nitration followed by reduction.

Primary Synthetic Pathway start 1,2-Difluoro-4-methylbenzene intermediate 4,5-Difluoro-2-nitrotoluene start->intermediate Nitration (H₂SO₄, HNO₃) end This compound intermediate->end Reduction

Caption: Primary synthetic route to this compound.

Step 1: Nitration of 1,2-Difluoro-4-methylbenzene

The initial step involves the electrophilic aromatic substitution of 1,2-difluoro-4-methylbenzene to introduce a nitro group, yielding 4,5-difluoro-2-nitrotoluene. This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid.

Causality of Experimental Choices:

  • Regioselectivity: The directing effects of the substituents on the aromatic ring govern the position of nitration. The methyl group is an activating, ortho-, para- directing group, while the fluorine atoms are deactivating, ortho-, para- directing groups. In this case, the position ortho to the methyl group and meta to the two fluorine atoms is the most sterically accessible and electronically favorable for electrophilic attack. This results in the desired 2-nitro isomer as the major product.

  • Reaction Conditions: The use of a mixture of concentrated sulfuric acid and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated aromatic ring. The temperature of the reaction must be carefully controlled to prevent over-nitration and the formation of byproducts.

Experimental Protocol: Nitration of a Halogenated Difluorobenzene (Analogous Procedure)

The following protocol for the nitration of 1,2-dibromo-4,5-difluorobenzene, as described in patent EP2940002A1, can be adapted for the nitration of 1,2-difluoro-4-methylbenzene due to the similar directing effects of the substituents.[3]

  • Preparation of the Nitrating Mixture: A mixed acid is prepared by adding fuming nitric acid to 100% sulfuric acid while maintaining a low temperature.

  • Reaction Setup: 1,2-Dibromo-4,5-difluorobenzene and 100% sulfuric acid are mixed and heated to 50°C.[3]

  • Addition of Nitrating Agent: The prepared mixed acid is added dropwise to the reaction mixture over a period of 130 minutes, ensuring the reaction temperature is maintained between 50-52°C.[3]

  • Quenching and Work-up: After the addition is complete, the reaction mixture is poured onto ice, and the precipitated product is filtered, washed with water, and dried.

Data Presentation: Nitration Reaction Parameters

ParameterValue/ConditionSource
Starting Material1,2-Dibromo-4,5-difluorobenzene[3]
Nitrating AgentFuming Nitric Acid / Sulfuric Acid[3]
Reaction Temperature50-52°C[3]
Reaction Time130 minutes (addition)[3]
Expected Product1,2-Dibromo-4,5-difluoro-3-nitrobenzene[3]
Step 2: Reduction of 4,5-Difluoro-2-nitrotoluene

The second and final step is the reduction of the nitro group in 4,5-difluoro-2-nitrotoluene to an amine, yielding this compound. This transformation can be achieved through several methods, with catalytic hydrogenation and metal-acid reduction being the most common.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose.

Causality of Experimental Choices:

  • Catalyst: Palladium is a highly active and selective catalyst for the hydrogenation of nitro groups. The carbon support provides a large surface area for the reaction to occur.

  • Hydrogen Source: Molecular hydrogen (H₂) is the reducing agent. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient supply for the reaction.

  • Solvent: A protic solvent such as ethanol or methanol is commonly used to dissolve the substrate and facilitate the reaction on the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Nitroaromatic (General Procedure)

A general procedure for the catalytic hydrogenation of a nitroaromatic compound is as follows:

  • Reaction Setup: The nitroaromatic substrate is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation vessel. A catalytic amount of Pd/C (typically 5-10 mol%) is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-5 atm). The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography if necessary.

Reduction with iron powder in the presence of an acid, such as hydrochloric acid (HCl) or a salt like ammonium chloride (NH₄Cl), is a classic and cost-effective method for the reduction of nitroarenes.[4][5][6]

Causality of Experimental Choices:

  • Reducing Agent: Iron metal acts as the electron donor in the reduction of the nitro group.[4][6]

  • Acidic Medium: The acidic environment is crucial for the reaction to proceed. The acid protonates the nitro group, making it a better electron acceptor, and also reacts with the iron to generate hydrogen in situ, which can also participate in the reduction.[4][6]

  • Solvent: A mixture of water and a water-miscible organic solvent like ethanol is often used to ensure the solubility of both the organic substrate and the inorganic reagents.

Experimental Protocol: Reduction of a Halogenated Nitrobenzene with Iron (Analogous Procedure)

The following protocol for the reduction of 1,2-dichloro-4,5-difluoro-3-nitrobenzene, as described in patent EP2940002A1, can be adapted for the reduction of 4,5-difluoro-2-nitrotoluene.[3]

  • Reaction Setup: The nitroaromatic substrate is dissolved in a mixture of ethanol and water. Iron powder and calcium chloride are added to the solution.[3]

  • Reaction: The mixture is heated to 60°C and stirred for approximately 1.3 hours.[3]

  • Work-up: The reaction mixture is filtered to remove the iron salts. The filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., magnesium sulfate) and concentrated under reduced pressure to give the crude product.[3]

Data Presentation: Reduction Reaction Parameters

ParameterMethod A: Catalytic HydrogenationMethod B: Iron ReductionSource
Reducing AgentH₂ gasIron powder[3]
Catalyst/PromoterPd/CHCl or CaCl₂[3]
SolventEthanol/MethanolEthanol/Water[3]
TemperatureRoom Temperature to mild heating60°C[3]
Expected ProductThis compoundThis compound

Alternative Synthetic Strategies

While the nitration-reduction sequence is the most prevalent, alternative strategies for the synthesis of this compound could be considered, particularly for the synthesis of analogues or in situations where the primary route is not feasible.

Alternative Synthetic Strategies cluster_0 Buchwald-Hartwig Amination cluster_1 Nucleophilic Aromatic Substitution start_bh 4,5-Difluoro-2-halotoluene end_bh This compound start_bh->end_bh Pd catalyst, Ligand, Base, Amine Source start_nas Activated Difluorotoluene Derivative end_nas This compound start_nas->end_nas Amine Nucleophile

Caption: Potential alternative synthetic routes to this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. In principle, this compound could be synthesized from a 4,5-difluoro-2-halotoluene (where halo = Cl, Br, I) and an ammonia equivalent.

  • Expertise & Experience: This method offers the advantage of a direct amination step, potentially shortening the synthesis. However, the choice of catalyst, ligand, and base is critical for achieving high yields, especially with sterically hindered or electron-deficient aryl halides.

Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution could be another viable route if a suitable difluorotoluene derivative with a good leaving group and strong electron-withdrawing groups is available. The fluorine atoms themselves can act as leaving groups under certain conditions, especially when activated by a nitro group.

  • Expertise & Experience: The feasibility of this approach is highly dependent on the substrate. The reaction typically requires harsh conditions (high temperature and pressure) unless the aromatic ring is sufficiently activated by electron-withdrawing groups.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step process involving the nitration of 1,2-difluoro-4-methylbenzene followed by the reduction of the resulting nitro intermediate. Both catalytic hydrogenation and reduction with iron in an acidic medium are effective methods for the final reduction step, with the choice often depending on factors such as scale, cost, and available equipment. While alternative methods like the Buchwald-Hartwig amination offer potential for more direct routes, the nitration-reduction pathway remains the workhorse for the production of this important synthetic intermediate. A thorough understanding of the underlying reaction mechanisms and the influence of substituents is paramount for optimizing reaction conditions and achieving high yields of the desired product.

References

Reactivity of the amine group in 4,5-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Amine Group in 4,5-Difluoro-2-methylaniline

Foreword: Understanding the Molecular Landscape

This compound, a light brown crystalline powder, is a highly valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from a nuanced electronic architecture. The reactivity of its primary amine group is not straightforward; it is the result of a delicate interplay between the electron-donating and electron-withdrawing characteristics of the substituents on the aromatic ring. This guide provides an in-depth exploration of this reactivity, offering both mechanistic understanding and practical, field-proven protocols for its application.

The core of this molecule's reactivity profile is governed by three key substituents:

  • The Amino Group (-NH₂): A potent activating group that donates electron density to the aromatic ring via the resonance effect (+R). It is also the primary site of nucleophilic and basic reactivity.

  • The Fluorine Atoms (-F): These are strongly electronegative halogens that exert a powerful electron-withdrawing inductive effect (-I).[3] This effect deactivates the aromatic ring and significantly reduces the basicity and nucleophilicity of the amine group.

  • The Methyl Group (-CH₃): An alkyl group that acts as a weak electron-donating group through an inductive effect (+I) and hyperconjugation.

This combination creates an electron-deficient aniline, a molecule whose amine group is a weaker nucleophile than that of unsubstituted aniline, requiring specific considerations in synthetic design.

Physicochemical Properties: A Quantitative Overview

A clear understanding of a molecule's physical properties is essential for its safe handling and effective use in reactions. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 875664-57-6[1][2]
Molecular Formula C₇H₇F₂N[1][4][5]
Molecular Weight 143.13 g/mol [1][2][5]
Appearance Light brown crystalline powder[1]
Melting Point 56-58 °C[1]
Boiling Point 216.2 °C at 760 mmHg[1]
Density 1.229 g/cm³[1]
pKa (Predicted) 3.49 ± 0.10[6]

The predicted pKa of ~3.49 is notably lower than that of aniline (~4.6), quantitatively demonstrating the impact of the two electron-withdrawing fluorine atoms on the basicity of the amine group.

Section 1: Nucleophilicity and Amide Bond Formation

The primary role of the amine group is to act as a nucleophile.[7][8] However, the strong inductive electron withdrawal by the two adjacent fluorine atoms significantly reduces the electron density on the nitrogen atom, making this compound a relatively weak nucleophile. This presents a challenge for common reactions like acylation to form amide bonds, which are fundamental in the synthesis of active pharmaceutical ingredients (APIs).[1]

Standard amide coupling conditions may prove inefficient. The causality is clear: the diminished nucleophilicity of the amine slows the rate of attack on the activated carboxylic acid species. To overcome this, more robust activation methods or more forcing reaction conditions are required.

Diagram 1: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_workup Step 3: Purification Acid R-COOH Reagent Coupling Reagent (e.g., HATU, PyBOP) ActiveEster Activated Intermediate (e.g., O-Acylisourea) Reagent->ActiveEster Forms highly reactive species Aniline This compound ActiveEster->Aniline Introduce electron-deficient aniline to activated acid Amide Target Amide Aniline->Amide Attacks activated carbonyl Workup Aqueous Workup Amide->Workup Quench reaction, remove byproducts Purify Chromatography Workup->Purify Isolate pure product

Caption: Workflow for amide coupling with an electron-deficient aniline.

Protocol: High-Efficiency Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent for challenging substrates, including electron-deficient amines.[9] The causality for choosing HATU lies in its ability to rapidly form a highly reactive OAt-active ester, which is more susceptible to attack by a weak nucleophile.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-purged reaction vessel, add the carboxylic acid (1.0 eq) and anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature. This is the pre-activation step.

  • Add this compound (1.1 eq) to the mixture.

  • Slowly add DIPEA (3.0 eq) to the reaction mixture. The base is crucial for deprotonating the amine's ammonium salt formed upon reaction and to neutralize the liberated acid.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS. For particularly hindered substrates, gentle heating to 40-50 °C may be required.[10]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Section 2: Electrophilic Aromatic Substitution (EAS)

While the fluorine atoms deactivate the ring towards electrophilic attack, the powerful +R effect of the amine group still makes the reaction feasible and dictates the regioselectivity.[11][12] Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups.[13][14]

The directing effects of the substituents must be considered:

  • -NH₂ Group: Strongly activating, ortho, para-directing.

  • -CH₃ Group: Weakly activating, ortho, para-directing.

  • -F Atoms: Deactivating, but ortho, para-directing.

The positions on the ring are C1(-CH₃), C2(-NH₂), C3(H), C4(-F), C5(-F), C6(H). The primary directing influence is the potent amino group. It will direct incoming electrophiles to its ortho (C3) and para (C6) positions. The C6 position is sterically unhindered and para to the amine, making it a likely site for substitution. The C3 position is ortho to both the amine and the methyl group, making it electronically favorable, but slightly more hindered. The fluorine atoms' deactivating effect makes substitution less favorable overall compared to aniline, but the regiochemical outcome is dictated by the activating groups.

Diagram 2: Directing Effects in EAS

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Protocol: Regioselective Bromination

Arylamines are highly reactive towards halogenation, often leading to overreaction.[15] To control the reaction and achieve mono-substitution, it is often necessary to moderate the amine's activating power by converting it to an amide first (e.g., acetanilide). However, given the inherent deactivation by the fluorine atoms in this specific substrate, direct bromination under controlled conditions can be successful.

Materials:

  • This compound (1.0 eq)

  • Bromine (1.0 eq)

  • Acetic Acid (as solvent)

  • Sodium Acetate (as buffer)

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a reaction vessel equipped with a dropping funnel. Cool the solution to 0-5 °C in an ice bath.

  • Add sodium acetate (1.2 eq). This buffers the HBr byproduct, preventing the formation of the unreactive anilinium salt.

  • Prepare a solution of bromine (1.0 eq) in a minimal amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred aniline solution over 30 minutes, ensuring the temperature remains below 10 °C. The causality here is kinetic control; low temperatures and slow addition prevent di- or tri-substitution.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture into a beaker of ice water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and salts.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure bromo-substituted product, expected to be primarily 6-Bromo-4,5-difluoro-2-methylaniline.

Section 3: Diazotization and Sandmeyer Reactions

The conversion of a primary aromatic amine to a diazonium salt is one of the most versatile transformations in synthetic organic chemistry.[16] The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles, including halides, cyanide, and hydroxyl groups, in what are known as Sandmeyer or related reactions.

The diazotization process involves the reaction of the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl or H₂SO₄.[17][18]

Diagram 3: Diazotization-Sandmeyer Pathway

Diazotization_Sandmeyer Aniline This compound Reagents1 NaNO₂, HCl (aq) 0-5 °C Aniline->Reagents1 Diazonium Ar-N₂⁺Cl⁻ (Diazonium Salt) Reagents1->Diazonium Diazotization Reagents2 CuX (X = Cl, Br, CN) Heat Diazonium->Reagents2 Product Ar-X (Substituted Product) Reagents2->Product Sandmeyer Reaction N2 N₂ (gas) Product->N2 +

Caption: General pathway for diazotization and subsequent Sandmeyer reaction.

Protocol: Synthesis of 4,5-Difluoro-2-methyl-iodobenzene via Diazotization

This protocol describes the conversion of the amine to an iodo-substituted arene. This transformation uses potassium iodide (KI) and does not typically require a copper(I) catalyst.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Potassium Iodide (KI) (1.5 eq)

  • Water

  • Sodium Thiosulfate (for workup)

Procedure:

  • Diazotization: a. In a beaker, suspend this compound (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq). b. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this low temperature to ensure the stability of the diazonium salt. c. Prepare a solution of NaNO₂ (1.05 eq) in a small amount of cold water. d. Add the NaNO₂ solution dropwise to the aniline suspension. The addition should be slow, keeping the temperature below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns starch-iodide paper blue).

  • Iodination: a. Prepare a solution of KI (1.5 eq) in water. b. Slowly and carefully add the cold diazonium salt solution to the KI solution with stirring. Vigorous evolution of nitrogen gas will be observed. c. After the initial effervescence subsides, gently warm the mixture to 40-50 °C for 30 minutes to ensure complete decomposition of the diazonium salt. d. Cool the mixture to room temperature.

  • Workup and Purification: a. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane. b. Wash the combined organic extracts with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, then with water, and finally with brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. d. The crude product can be purified by vacuum distillation or column chromatography to yield pure 4,5-Difluoro-2-methyl-iodobenzene.

Conclusion

The reactivity of the amine group in this compound is a prime example of substituent effects modulating synthetic utility. While the electron-withdrawing fluorine atoms temper its nucleophilicity and deactivate the aromatic ring, they do not render it inert. Instead, they necessitate a more considered approach to reaction design. By selecting appropriate activating agents for amide couplings, controlling conditions for electrophilic substitutions, and leveraging the robust chemistry of diazotization, researchers can effectively utilize this versatile intermediate to construct complex molecular targets. This guide serves as a foundational resource for professionals in drug development and chemical synthesis, providing the causal understanding and practical methodologies required to harness the full potential of this valuable building block.

References

A Technical Guide to the Electronic Effects of Fluorine in 4,5-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth analysis of the electronic properties of 4,5-Difluoro-2-methylaniline, a valuable and versatile building block. We will dissect the intricate interplay of inductive and resonance effects exerted by the fluorine substituents, explore their profound impact on the basicity of the aniline nitrogen, and detail the spectroscopic techniques used for characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how fluorine substitution patterns dictate molecular reactivity and function.

Introduction: The Unique Role of Fluorine in Molecular Design

Fluorine, the most electronegative element, imparts a unique set of properties when incorporated into organic molecules.[1][2] Its small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can significantly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity for biological targets.[3][4] The judicious placement of fluorine atoms can modulate the pKa of nearby functional groups, a critical parameter for drug absorption and bioavailability.[2][4] this compound serves as an exemplary case study for understanding these powerful effects in the context of a substituted aniline, a common motif in pharmacologically active compounds.[5][6][7]

The Duality of Fluorine's Electronic Influence

The net electronic effect of a substituent on an aromatic ring is a delicate balance between its inductive and resonance contributions.[8] This duality is particularly pronounced for fluorine.

The Inductive Effect (-I): A Dominant Withdrawal

Due to its supreme electronegativity, fluorine exerts a potent electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[8][9] This effect polarizes the C-F bond, drawing electron density away from the aromatic ring. In this compound, the two fluorine atoms, positioned meta and para to the amino group, synergistically pull electron density from the benzene ring, decreasing the electron density at the nitrogen atom.

The Resonance Effect (+R): A Counteracting Donation

Despite its electronegativity, fluorine possesses lone pairs of electrons in its 2p orbitals that can be delocalized into the aromatic π-system, resulting in a positive resonance effect (+R).[10][11] This donation of electron density partially counteracts the inductive withdrawal. However, due to the poor overlap between the 2p orbitals of fluorine and the 2p orbitals of carbon, the +R effect of fluorine is significantly weaker than its -I effect.[10]

The interplay of these effects is visually represented in the resonance structures below.

Resonance cluster_aniline Resonance Structures of Aniline A Aniline B Resonance Form 1 A->B Delocalization C Resonance Form 2 B->C D Resonance Form 3 C->D

Caption: General resonance delocalization in an aniline ring.

Impact on Basicity and pKa

The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Substituents that withdraw electron density from the ring decrease basicity (lower pKa of the conjugate acid), while electron-donating groups increase it.

In this compound, the dominant electron-withdrawing inductive effect of the two fluorine atoms significantly reduces the electron density on the nitrogen atom. This makes the lone pair less available for protonation, resulting in a lower basicity compared to aniline (pKa of anilinium ion is ~4.6) and 2-methylaniline (pKa of 2-methylanilinium ion is ~4.4).

The substituents on the aniline ring have a predictable effect on the pKa, which can be quantified using the Hammett equation.[12] Fluorine in the meta position has a Hammett constant (σ_m) of +0.34, indicating strong electron withdrawal.[13] In the para position, the constant (σ_p) is +0.06, reflecting the partial offset of the -I effect by the +R effect.[13] The cumulative effect of the two fluorine atoms in this compound, along with the electron-donating methyl group, will result in a pKa significantly lower than that of unsubstituted aniline.

The ortho-methyl group also plays a role. While electronically it is weakly electron-donating, it can also introduce a steric effect, known as the "ortho effect," which can hinder the solvation of the anilinium ion, thereby decreasing basicity.

The logical flow of these electronic influences on the molecule's basicity is outlined below.

Electronic_Effects F4 Fluorine at C4 (-I > +R) Ring Aniline Ring F4->Ring Withdraws e- density F5 Fluorine at C5 (-I effect) F5->Ring Withdraws e- density Me Methyl at C2 (+I, Steric Effect) Me->Ring Donates e- density N_LP Nitrogen Lone Pair Availability Me->N_LP Steric hindrance (ortho effect) Ring->N_LP Modulates Basicity Basicity (pKa) N_LP->Basicity Determines

Caption: Interplay of electronic effects on the basicity of this compound.

Spectroscopic Characterization

The electronic environment of the nuclei in this compound can be probed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Predicted Spectroscopic Data
Parameter Predicted Value/Range Rationale
pKa (conjugate acid) < 4.0The strong electron-withdrawing effects of the two fluorine atoms are expected to significantly lower the pKa compared to aniline (4.6) and 2-methylaniline (4.4).
¹H NMR (δ, ppm) Aromatic H: 6.5-7.0The aromatic protons will be shifted downfield compared to aniline due to the deshielding effect of the fluorine atoms.
Methyl H: ~2.1The methyl protons will be in a typical range for an aromatic methyl group.
Amine H: 3.5-4.5The chemical shift of the amine protons is variable and depends on solvent and concentration.
¹³C NMR (δ, ppm) C-F carbons: 140-160 (with large ¹JCF coupling)The carbons directly bonded to fluorine will be significantly deshielded and show a large one-bond coupling constant.
Other aromatic C: 110-140The chemical shifts of the other aromatic carbons will be influenced by the substitution pattern.
¹⁹F NMR (δ, ppm) -110 to -140 (vs. CFCl₃)The chemical shifts of the fluorine atoms will be in the typical range for aryl fluorides.[8]
Experimental Protocols
  • Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water) to a final concentration of 1-5 mM.

  • Titration Setup: Use a calibrated pH meter with a glass electrode and a micro-burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration Procedure: Incrementally add the titrant to the analyte solution, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so spectra can be acquired relatively quickly. A reference standard such as CFCl₃ is used to define 0 ppm.[8]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis of chemical shifts, integration, and coupling constants.

The general workflow for the characterization of this compound is depicted below.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical & Spectroscopic Analysis Syn Synthesis of This compound Pur Purification (e.g., Crystallization, Chromatography) Syn->Pur pKa pKa Determination (Potentiometric Titration) Pur->pKa NMR NMR Spectroscopy Pur->NMR XRay Single Crystal X-Ray Diffraction (optional) Pur->XRay H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR F_NMR ¹⁹F NMR NMR->F_NMR

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4,5-Difluoro-2-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biarylanilines

In the landscape of modern medicinal chemistry and materials science, the synthesis of biaryl scaffolds remains a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging these critical carbon-carbon bonds, lauded for its functional group tolerance and operational simplicity.[1][2] This guide focuses on a particularly valuable building block: derivatives of 4,5-difluoro-2-methylaniline. The strategic incorporation of fluorine atoms into pharmaceutical candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[3] The difluoro substitution pattern on the aniline ring, combined with the ortho-methyl group, presents a unique substrate with specific electronic and steric considerations that necessitate a carefully optimized approach to achieve high-yield cross-coupling.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful application of this compound precursors in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, provide field-proven protocols, and offer insights into overcoming the inherent challenges associated with this class of substrates.

Understanding the Substrate: Electronic and Steric Effects in Play

The successful Suzuki-Miyaura coupling of halo-derivatives of this compound (e.g., 2-bromo-4,5-difluoroaniline) is governed by a delicate interplay of electronic and steric factors.

  • Electronic Effects of Fluorine Substituents: The two fluorine atoms at the 4- and 5-positions are strongly electron-withdrawing, which can influence the reactivity of the aryl halide. While electron-withdrawing groups can facilitate the oxidative addition step of the catalytic cycle, they can also impact the nucleophilicity of the aniline moiety if it participates in side reactions.[4]

  • The Ortho-Methyl Group and Steric Hindrance: The methyl group at the 2-position introduces significant steric bulk around the reaction center. This steric hindrance can impede the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition and reductive elimination steps.[5] Careful selection of a sterically demanding and electron-rich phosphine ligand is often necessary to overcome this challenge.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding these steps is crucial for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L_n) (cis/trans isomers) Pd0->ArPdX Oxidative Addition OxAdd->ArPdX Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr Transmetalation Transmetal->ArPdAr [Ar'-B(OR)2(Base)]- ArPdAr->Pd0 ArPdAr->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' Product RedElim->Product ArX Ar-X (e.g., 2-Bromo-4,5-difluoroaniline) ArX->OxAdd Boronic Ar'-B(OR)2 Borate [Ar'-B(OR)2(Base)]- Boronic->Borate Base Base (e.g., K3PO4) Base->Boronic Borate->Transmetal

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocols for the Suzuki-Miyaura Coupling of 2-Halo-4,5-difluoroanilines

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 2-halo-4,5-difluoroanilines with a range of arylboronic acids. It is recommended to screen a small number of conditions to determine the optimal parameters for a specific substrate combination.

Protocol 1: General Procedure for the Coupling of 2-Bromo-4,5-difluoroaniline with Arylboronic Acids

This protocol is a versatile starting point for a variety of arylboronic acids.

Materials:

  • 2-Bromo-4,5-difluoroaniline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane or DMF (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add 2-bromo-4,5-difluoroaniline, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel, and then evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the haloaniline.[6]

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4,5-difluoroaniline.

Protocol_Workflow start Start reagents Combine Haloaniline, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent System inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup (Dilute, Wash) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling protocol.

Protocol 2: Optimized Conditions for Sterically Hindered or Electron-Deficient Arylboronic Acids

For more challenging coupling partners, a more active catalyst system is often required. Buchwald ligands are particularly effective in these cases.[7]

Materials:

  • 2-Bromo-4,5-difluoroaniline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos or XPhos (4-5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene or 2-Methyl-THF (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow steps 1-3 of Protocol 1, using the catalyst system and base listed above. The solvent system is typically toluene/water or 2-MeTHF/water.

  • Stir the reaction mixture at 90-110 °C. Due to the higher activity of the catalyst, reaction times may be shorter.

  • Follow steps 5-8 of Protocol 1 for workup and purification.

Data Presentation: Scope of the Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-bromo-4,5-difluoroaniline with various arylboronic acids, demonstrating the broad applicability of the optimized protocols.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901292
34-Trifluoromethylphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100878
42-Methylphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄2-MeTHF/H₂O1001675
53,5-Dimethylphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901488
62-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DMF/H₂O901081

Note: Yields are illustrative and based on literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider screening different palladium ligands, particularly bulky, electron-rich phosphines like those developed by Buchwald.[7] Increasing the temperature or reaction time may also be beneficial. Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen and water can deactivate the catalyst.

  • Protodeboronation: Arylboronic acids, especially electron-deficient ones, can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) under basic conditions. Using a milder base like K₃PO₄ or Cs₂CO₃ and minimizing the reaction time can help to mitigate this side reaction.

  • Homocoupling: Homocoupling of the arylboronic acid can occur as a side reaction. This can often be suppressed by using a lower catalyst loading and ensuring a strictly inert atmosphere.

  • Purification: The polarity of the resulting biarylaniline may be similar to that of the starting materials and byproducts, potentially complicating purification by column chromatography. Careful selection of the eluent system is crucial.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful and versatile method for the synthesis of highly valuable fluorinated biarylanilines. By understanding the electronic and steric factors at play and by selecting an appropriate catalyst system, base, and solvent, researchers can overcome the challenges associated with these substrates and achieve high yields of the desired products. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this important transformation in drug discovery and materials science.

References

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 4,5-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science.[1] The Palladium-catalyzed Buchwald-Hartwig amination stands as a premier method for this transformation due to its broad substrate scope and functional group tolerance, superseding harsher, traditional methods.[1][2][3] This guide provides a detailed protocol and technical insights for the successful amination of 4,5-Difluoro-2-methylaniline, a challenging substrate representative of those frequently encountered in drug development. The inherent difficulties of this substrate—namely, the steric hindrance from the ortho-methyl group and electronic deactivation by the two fluorine atoms—are addressed through rational selection of catalyst, ligand, and reaction conditions.

Introduction: Overcoming the Challenge of Hindered, Electron-Deficient Anilines

The arylamine motif is a privileged scaffold in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful tool for its synthesis, allowing for the coupling of an amine with an aryl halide or pseudohalide.[1][2] However, the success of this reaction is highly dependent on the electronic and steric properties of the coupling partners.[4]

The substrate, This compound , presents a dual challenge:

  • Steric Hindrance: The methyl group at the ortho-position sterically shields the amine, impeding its approach to the palladium center.[5] This necessitates the use of bulky, electron-rich phosphine ligands that can promote the crucial C-N bond-forming reductive elimination step.[6][7]

  • Electronic Deactivation: The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the aniline nitrogen, making it a less reactive coupling partner.

Addressing these challenges requires a carefully optimized catalytic system. This note will detail the mechanistic considerations, component selection, and a step-by-step protocol to achieve high-yield coupling of this demanding substrate.

The Catalytic Heart: Mechanism and Component Selection

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[2][8][9] Understanding this cycle is critical for rational troubleshooting and optimization.

Buchwald-Hartwig Catalytic Cycle cluster_caption pd0 Active Catalyst LPd(0) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex + Ar-X (Oxidative Addition) amine_complex Amine Complex oa_complex->amine_complex + HNR'R'' (Ligand Exchange) amido_complex Amido Complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex - Base-H+X- (Deprotonation) amido_complex->pd0 - Ar-NR'R'' (Reductive Elimination) center caption_node Figure 1. Key steps in the palladium-catalyzed C-N bond formation.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[10]

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[9]

  • Reductive Elimination: The C-N bond is formed, releasing the desired arylamine product and regenerating the active Pd(0) catalyst.[2][8][11] For sterically hindered substrates, this step can be challenging and requires a suitable ligand to facilitate it.[6]

Component Selection Rationale
ComponentRecommendation for this compoundRationale & Key Insights
Palladium Source G3 or G4 Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3)Precatalysts are air- and moisture-stable complexes that rapidly generate the active LPd(0) species under basic conditions.[12] This ensures a controlled and reproducible initiation of the catalytic cycle, which is often problematic when using sources like Pd(OAc)₂ or Pd₂(dba)₃ that require in-situ reduction.[13][14] G3 and G4 precatalysts exhibit high activity and can accommodate the bulky ligands needed for this transformation.[6]
Ligand Bulky Biaryl Monophosphines (e.g., XPhos, RuPhos, BrettPhos)The combination of steric bulk and electron-richness is crucial. The bulk facilitates the reductive elimination step, which is often slow for hindered anilines.[6][15] The electron-donating nature of these ligands increases electron density on the palladium center, which can accelerate the initial oxidative addition step.[4] For primary anilines, ligands like BrettPhos have shown particular efficacy.[4][16]
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) A strong, non-nucleophilic base is required to efficiently deprotonate the electron-deficient aniline. NaOtBu is a common and effective choice.[9] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but may require higher temperatures or longer reaction times.[8][13]
Solvent Toluene, Dioxane, or CPME Aprotic, non-coordinating solvents with a sufficiently high boiling point are preferred. Toluene and dioxane are standard choices.[9] It is critical that the solvent is rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[17]

Experimental Protocol: Synthesis of a Model Arylamine

This protocol describes the coupling of this compound with 4-bromotoluene as a representative aryl bromide.

Materials & Equipment
Reagent/EquipmentSpecification
This compound(1.0 equiv)
4-Bromotoluene(1.2 equiv)
XPhos Pd G3 Precatalyst(2 mol%)
XPhos Ligand(2 mol%)
Sodium tert-butoxide (NaOtBu)(1.4 equiv)
TolueneAnhydrous, degassed
Schlenk flask or GloveboxFor inert atmosphere
Magnetic stirrer & hotplate
TLC plates, GC-MSFor reaction monitoring
Diethyl ether, Saturated NH₄Cl, BrineFor work-up
Silica gelFor column chromatography

Experimental Workflow

References

Application Notes & Protocols: Strategic Use of 4,5-Difluoro-2-methylaniline in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many cancers, making them a primary focus of modern drug discovery. The strategic design of small molecule kinase inhibitors often involves the use of highly functionalized building blocks to achieve desired potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for researchers and drug development professionals on the application of 4,5-Difluoro-2-methylaniline as a key intermediate in the synthesis of potent kinase inhibitors. We will explore the underlying scientific rationale for its use, present a detailed, field-tested protocol for its incorporation into a representative inhibitor scaffold, and discuss the expected impact of its unique substitution pattern on inhibitor performance.

Introduction: The Role of Privileged Scaffolds and Fluorine Chemistry

The development of small molecule kinase inhibitors has revolutionized oncology. A significant portion of these inhibitors are ATP-competitive and share common structural features, or "privileged scaffolds," that effectively target the ATP-binding pocket of kinases. The 4-anilinoquinazoline and related heterocycles are prominent examples of such scaffolds.[1][2][3]

The success of these scaffolds is highly dependent on the substitution pattern of the aniline moiety, which is crucial for forming key hydrogen bonds with the kinase "hinge" region and for occupying adjacent hydrophobic pockets. In this context, organofluorine chemistry has become an indispensable tool. The incorporation of fluorine atoms can profoundly influence a molecule's properties by:

  • Modulating Basicity (pKa): Lowering the pKa of nearby functional groups, enhancing hydrogen bond donor strength.

  • Improving Metabolic Stability: Blocking sites susceptible to oxidative metabolism by Cytochrome P450 enzymes.

  • Enhancing Binding Affinity: Participating in favorable electrostatic and multipolar interactions with the protein target.[4]

  • Increasing Membrane Permeability: Improving oral bioavailability and cell penetration.

This guide focuses specifically on This compound (CAS 875664-57-6), a versatile building block whose unique trifecta of substituents—two fluorine atoms and an ortho-methyl group—offers a sophisticated solution to common challenges in kinase inhibitor design.[5][6]

Part 1: The Strategic Value of the this compound Moiety

The choice of a specific building block in medicinal chemistry is a deliberate act of molecular engineering. The selection of this compound is underpinned by a clear understanding of its influence on the structure-activity relationship (SAR) of the final inhibitor.

Causality Behind the Choice:
  • Electronic Tuning of the Hinge-Binding Moiety: The aniline nitrogen is fundamental for the canonical binding mode of Type I and Type II kinase inhibitors, typically forming one or two hydrogen bonds with the backbone amides of the hinge region. The two electron-withdrawing fluorine atoms significantly lower the basicity of the aniline nitrogen. This reduction in pKa makes the N-H group a stronger, more ideal hydrogen bond donor, which can lead to a substantial increase in binding affinity and inhibitor potency.

  • Conformational Restriction via Steric Control: The ortho-methyl group plays a critical role in dictating the inhibitor's conformation. It introduces a degree of steric hindrance that forces a non-planar dihedral angle between the aniline ring and the heterocyclic core to which it is attached. This fixed conformation can be crucial for achieving selectivity, as the precise shape of the ATP binding site varies between different kinases. By preventing free rotation, the methyl group can lock the inhibitor into a bioactive conformation that is highly complementary to the target kinase but clashes with the binding sites of off-target kinases.[7]

  • Enhanced Selectivity and Pharmacokinetics: The difluoro substitution pattern is increasingly utilized in modern kinase inhibitor design to confer selectivity and favorable drug-like properties. For instance, difluorophenyl groups are key components of inhibitors targeting Tropomyosin receptor kinases (Trk), where they contribute to high potency.[8][9][10] The combination of this electronic profile with the steric effect of the methyl group provides a powerful tool for navigating the kinome and developing highly selective agents.

Part 2: Application Protocol: Synthesis of a Representative 4-Anilinoquinazoline Trk Inhibitor

This section provides a robust, self-validating protocol for the synthesis of a model kinase inhibitor using this compound. The target molecule is based on the 4-anilinoquinazoline scaffold, a core structure found in numerous inhibitors targeting kinases such as Trk, EGFR, and VEGFR.[3][8][11] The chosen reaction is a nucleophilic aromatic substitution (SNAr), a cornerstone of kinase inhibitor synthesis.

Experimental Workflow Diagram

G SM1 This compound (Starting Material A) Reaction SNA_r Reaction Reflux, 8-12h SM1->Reaction SM2 2,4-Dichloro-6,7-dimethoxyquinazoline (Starting Material B) SM2->Reaction Solvent Isopropanol (Solvent) + cat. HCl Solvent->Reaction Workup Cooling & Filtration Cool to RT, filter solid Reaction->Workup Reaction Completion Wash Washing Steps 1. Isopropanol 2. Diethyl Ether Workup->Wash Dry Drying Vacuum Oven, 50°C Wash->Dry Product Final Product: 4-(4,5-Difluoro-2-methylanilino)-6,7-dimethoxyquinazoline HCl Dry->Product G cluster_0 Kinase ATP Binding Pocket cluster_1 hinge Hinge Region (e.g., Met, Glu) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket quinazoline Quinazoline Core quinazoline->gatekeeper van der Waals nh_group N-H aniline 4,5-Difluoro- 2-methylaniline aniline->hydrophobic_pocket Hydrophobic Interaction methyl CH3 fluoro F, F nh_group->hinge H-Bond

References

Application Notes & Protocols: 4,5-Difluoro-2-methylaniline as a Strategic Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Fluorination in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool.[1] The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical characteristics, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Among the array of fluorinated building blocks, 4,5-difluoro-2-methylaniline (CAS 875664-57-6) has emerged as a particularly valuable precursor for the synthesis of a diverse range of heterocyclic compounds.[4] Its distinct substitution pattern—two fluorine atoms and a methyl group on the aniline core—offers a versatile platform for constructing complex molecular architectures with desirable pharmacological and material properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in heterocyclic synthesis. We will delve into the rationale behind its use, provide detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, and offer insights into the mechanistic underpinnings of these transformations.

Physicochemical Properties and Handling of this compound

This compound is a light brown crystalline powder with a molecular formula of C7H7F2N and a molecular weight of 143.13 g/mol .[4][5] Understanding its physical and chemical properties is paramount for its safe and effective use in synthesis.

PropertyValueReference
CAS Number 875664-57-6[4]
Molecular Formula C7H7F2N[4][5]
Molecular Weight 143.13 g/mol [4][5]
Appearance Light brown crystalline powder[4]
Melting Point 56-58 °C[4]
Boiling Point 216.2 °C at 760 mmHg[4]
Density 1.229 g/cm³[4]
Flash Point 100 °C[4]

Safety and Handling: this compound is classified as a toxic solid and requires careful handling in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It should be stored in a cool, dry place away from heat and open flames.[4]

Synthesis of Benzimidazoles: A Cornerstone of Medicinal Chemistry

Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6] The unique substitution pattern of this compound makes it an excellent starting material for the synthesis of novel fluorinated benzimidazole derivatives.

Mechanistic Rationale: The Phillips Condensation

The most common method for synthesizing benzimidazoles from o-phenylenediamines is the Phillips condensation, which involves the reaction of the diamine with a carboxylic acid or its derivative under acidic conditions. The reaction proceeds through the formation of an intermediate amidine, followed by intramolecular cyclization and dehydration to afford the benzimidazole ring system.

Phillips_Condensation Aniline This compound Intermediate Amidine Intermediate Aniline->Intermediate + R-COOH - H2O CarboxylicAcid Carboxylic Acid (R-COOH) Benzimidazole Fluorinated Benzimidazole Intermediate->Benzimidazole Intramolecular Cyclization - H2O

Caption: Phillips condensation for benzimidazole synthesis.

Protocol: Synthesis of 5,6-Difluoro-7-methyl-2-substituted-1H-benzimidazoles

This protocol describes a general procedure for the synthesis of 2-substituted benzimidazoles from this compound and various carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid (e.g., formic acid, acetic acid, benzoic acid)

  • 4M Hydrochloric acid (HCl)

  • Methanol

  • Water

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add the desired carboxylic acid (1.1 eq) to the solution.

  • Add 4M HCl (4.0 eq) and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of NaHCO₃ until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5,6-difluoro-7-methyl-2-substituted-1H-benzimidazole.

Expected Yields: 75-90%, depending on the carboxylic acid used.

Quinolines and Quinolones: Privileged Scaffolds in Drug Discovery

Quinolines and their oxidized counterparts, quinolones, are another class of heterocyclic compounds with significant applications in medicine, particularly as antibacterial and anticancer agents.[7] The fluorine atoms on the aniline ring of this compound can enhance the biological activity of the resulting quinoline derivatives.[8]

Mechanistic Rationale: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of quinolines. It involves the reaction of an aniline with an ethoxymethylenemalonic ester (or a similar β-keto ester) followed by thermal cyclization and subsequent hydrolysis and decarboxylation.

Gould_Jacobs_Reaction Aniline This compound Adduct Intermediate Adduct Aniline->Adduct + Ester - EtOH Ester Ethoxymethylenemalonic Ester Cyclized Cyclized Intermediate Adduct->Cyclized Thermal Cyclization Quinolone Fluorinated 4-Hydroxyquinoline-3-carboxylate Cyclized->Quinolone

Caption: Gould-Jacobs reaction for quinoline synthesis.

Protocol: Synthesis of 6,7-Difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This protocol outlines the synthesis of a key fluoroquinolone precursor from this compound.

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Step A: Condensation. In a round-bottom flask, mix this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 100-110 °C for 2 hours.

  • Step B: Cyclization. Add diphenyl ether to the reaction mixture and heat to 250-260 °C for 30-60 minutes.[8]

  • Cool the reaction mixture and add hexane to precipitate the crude ethyl 6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Collect the solid by filtration and wash with hexane.

  • Step C: Hydrolysis. Suspend the crude ester in a mixture of ethanol and 10% aqueous NaOH solution.

  • Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 2-3.

  • The desired carboxylic acid will precipitate.

  • Collect the solid by filtration, wash with water, and dry to obtain 6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Expected Yields: 60-75% over three steps.

Synthesis of Other Biologically Relevant Heterocycles

The versatility of this compound extends beyond benzimidazoles and quinolines. It can serve as a precursor for a variety of other heterocyclic systems.

Three-Component Synthesis of meta-Hetarylanilines

A one-pot, three-component synthesis can be employed to generate substituted meta-hetarylanilines.[9][10] This approach involves the condensation of a 1,3-diketone, an amine (in this case, this compound), and another component, often a source of ammonia or a primary amine, to construct the aniline ring.[9][10] The electron-withdrawing nature of the fluorine atoms in this compound can influence the regioselectivity and efficiency of such multi-component reactions.

Three_Component_Synthesis Diketone 1,3-Diketone Product Substituted m-Hetarylaniline Diketone->Product One-Pot Condensation Aniline This compound Aniline->Product One-Pot Condensation Amine Amine (R-NH2) Amine->Product One-Pot Condensation

Caption: Three-component synthesis of m-hetarylanilines.

Sulfonylation Reactions

The amino group of this compound can readily undergo sulfonylation to produce sulfonylanilines, a motif present in numerous pharmaceuticals.[11] Visible-light-mediated sulfonylation using sulfonyl fluorides offers a mild and efficient method for this transformation.[11]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of a wide array of heterocyclic compounds. The strategic placement of its fluoro and methyl substituents provides a unique handle for chemists to fine-tune the properties of target molecules for applications in drug discovery and materials science. The protocols outlined in these notes serve as a robust starting point for researchers to explore the rich chemistry of this valuable intermediate. Future research will undoubtedly uncover new and innovative applications of this compound in the construction of novel and complex heterocyclic systems with enhanced biological and material properties.

References

Application Note & Protocol: Strategic Diazotization of 4,5-Difluoro-2-methylaniline for Versatile Sandmeyer Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Aryl Scaffolds

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into aromatic scaffolds is a cornerstone strategy for modulating metabolic stability, lipophilicity, and binding affinity. The 4,5-difluoro-2-methylphenyl moiety is a valuable building block, and its functionalization is of significant interest. The Sandmeyer reaction, a robust and versatile transformation, provides a powerful pathway to convert an aromatic primary amine into a wide array of functional groups, including halides and nitriles.[1][2] This is achieved via the formation of an intermediate aryldiazonium salt, which is then displaced by a nucleophile.[3][4]

This document provides a detailed guide to the diazotization of 4,5-difluoro-2-methylaniline and its subsequent conversion via the copper(I)-catalyzed Sandmeyer reaction. We will delve into the mechanistic nuances dictated by the substrate's unique electronic profile and present a comprehensive, field-proven protocol for researchers and process chemists.

Scientific Principles and Mechanistic Considerations

The overall transformation occurs in two distinct stages: diazotization of the aniline followed by a radical-nucleophilic aromatic substitution (SRNAr) in the Sandmeyer step.[1][3]

Stage 1: The Diazotization of a Deactivated Aniline

The first step is the reaction of the primary aromatic amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[2][4][5]

Causality Behind Experimental Choices:

  • Substrate Electronics: The this compound presents a unique electronic challenge. The two fluorine atoms are strongly electron-withdrawing, which significantly reduces the basicity of the amino group.[6] This deactivation can make the initial nitrosation step more difficult than for electron-rich anilines.[7] To overcome this, strongly acidic conditions are essential to ensure sufficient concentration of the active nitrosating agent, the nitrosonium ion (NO⁺).

  • Diazonium Salt Stability: Conversely, the electron-donating methyl group provides a slight stabilizing effect.[8] However, the powerful destabilizing influence of the electron-withdrawing fluorine substituents dominates, rendering the resulting 4,5-difluoro-2-methylbenzenediazonium salt highly susceptible to thermal decomposition.[9][10]

  • Critical Temperature Control: Consequently, maintaining a low temperature (0–5 °C) is the single most critical parameter during diazotization.[5][11] Exceeding this range leads to premature decomposition of the diazonium salt, resulting in the evolution of nitrogen gas and the formation of phenolic side products, drastically reducing the yield of the desired Sandmeyer product.[12][13]

Stage 2: The Sandmeyer Reaction Mechanism

The Sandmeyer reaction itself proceeds via a catalytic cycle involving copper(I) salts.[14] The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[1][3][14]

  • Single Electron Transfer (SET): Copper(I) transfers an electron to the diazonium salt, generating an aryl radical, nitrogen gas, and a copper(II) species.

  • Radical Capture: The aryl radical then abstracts a halide or cyanide from the copper(II) complex.

  • Catalyst Regeneration: This step forms the final aryl halide or nitrile product and regenerates the copper(I) catalyst, allowing the cycle to continue.

The formation of biaryl compounds as byproducts provides strong evidence for the existence of this radical-mediated pathway.[1]

Experimental Workflow and Visualization

The following diagram illustrates the complete workflow from the starting aniline to the final functionalized aromatic product.

G cluster_start Starting Material cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Reaction start_node This compound diazonium_salt 4,5-Difluoro-2-methylbenzenediazonium Chloride (in situ) start_node->diazonium_salt  NaNO₂, aq. HCl  0–5 °C product_node Target Product (e.g., 2-Chloro-4,5-difluorotoluene) diazonium_salt->product_node  CuCl (catalyst)  Warm to RT

References

Palladium-catalyzed cross-coupling with 4,5-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4,5-Difluoro-2-methylaniline

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to utilizing this compound in palladium-catalyzed cross-coupling reactions. The protocols and insights are designed to be practical, explaining not just the procedural steps but also the underlying chemical principles that govern success.

Introduction: The Strategic Value of this compound

This compound (CAS No. 875664-57-6) is a highly valuable substituted aniline building block in modern synthetic chemistry.[1][2] Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development. The strategic placement of two electron-withdrawing fluorine atoms on the aromatic ring significantly modulates the electronic properties, pKa, and metabolic stability of resulting compounds.[1] This fluorination pattern, combined with the methyl group, offers a unique substitution pattern that is instrumental in designing active pharmaceutical ingredients (APIs) and complex organic materials.[1][3]

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4][5] Reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling have become indispensable tools.[6][7][8][9] However, the successful application of these reactions with electronically modified substrates like this compound requires a nuanced understanding of the interplay between the substrate, catalyst, ligand, and base. The electron-deficient nature of the aniline ring and the presence of the nucleophilic amino group present specific challenges, including catalyst inhibition and potential side reactions, which this guide will address.[10][11]

Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 875664-57-6[1]
Molecular Formula C₇H₇F₂N[2]
Molecular Weight 143.13 g/mol [2]
Appearance Solid[1]
Melting Point 56-58 °C[1]
Purity Typically ≥98%[1]

Core Principles of the Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions are unified by a common mechanistic pathway involving a Pd(0)/Pd(II) catalytic cycle.[12] Understanding this cycle is critical for troubleshooting and optimizing reactions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an electrophile (typically an aryl halide or triflate), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[13]

  • Ligand Exchange / Transmetalation:

    • In C-N couplings (Buchwald-Hartwig) , the amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[6][14]

    • In C-C couplings (Suzuki, etc.) , a nucleophilic organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center in a process called transmetalation.[13]

  • Reductive Elimination: The two organic fragments coupled on the Pd(II) center are expelled as the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[15]

Palladium_Catalytic_Cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_cycle cluster_inputs cluster_outputs Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-X(L_n) Ar-Pd(II)-X Complex Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu Complex Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Nu(L_n) Ligand Exchange / Transmetalation Ar-Pd(II)-Nu(L_n)->Pd(0)L_n Reductive Elimination Ar-Nu Coupled Product (Ar-Nu) Ar-Pd(II)-Nu(L_n)->Ar-Nu Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L_n) Nu-M Nucleophile (Nu-M / Nu-H) Nu-M->Ar-Pd(II)-Nu(L_n)

Figure 1. A generalized workflow for the Pd(0)/Pd(II) catalytic cycle.
Expert Insight: The Role of Ligands and Bases

The success of coupling with an electron-deficient substrate like this compound hinges on the choice of ligand and base.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential.[14] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition. Their electron-donating character accelerates the final reductive elimination step, which can be sluggish for electron-deficient products.[14]

  • Bases: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is required for Buchwald-Hartwig aminations to deprotonate the amine.[10] The choice of base is critical; weaker bases may fail to generate the active palladium-amido intermediate, while overly harsh conditions can lead to side reactions.[16]

Protocol I: Buchwald-Hartwig C-N Coupling

This is the most direct and common application for this compound, enabling the synthesis of complex diarylamines.

Objective: To couple this compound with a representative aryl bromide (e.g., 4-bromotoluene).

Buchwald_Hartwig_Workflow Buchwald-Hartwig Experimental Workflow Start Start: Reagent Preparation Setup Assemble Reaction Under Inert Atmosphere (Ar/N₂) Start->Setup Charge Charge Flask with Pd Catalyst, Ligand, Base, and Aryl Bromide Setup->Charge Solvent Add Anhydrous Solvent (e.g., Toluene) Charge->Solvent Aniline Add this compound Solvent->Aniline Heat Heat to Reaction Temperature (e.g., 100 °C) Aniline->Heat Monitor Monitor Progress by TLC or LC-MS Heat->Monitor Quench Cool to RT and Quench (e.g., with H₂O or sat. NH₄Cl) Monitor->Quench Extract Perform Aqueous Workup & Organic Extraction Quench->Extract Purify Dry, Concentrate, and Purify (e.g., Column Chromatography) Extract->Purify Analyze Characterize Final Product (NMR, MS) Purify->Analyze

Figure 2. Step-by-step workflow for a typical Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • XPhos (2-4 mol% for Pd₂(dba)₃; 4-8 mol% for Pd(OAc)₂)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the sodium tert-butoxide.

    • Expert Note: Adding the reagents in this order, in their solid form, minimizes exposure to air and moisture. The in-situ generation of the active Pd(0) catalyst is a key step.[17][18]

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add the aryl bromide and this compound.

  • Solvent Addition: Add anhydrous toluene via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Causality: Elevated temperatures are required to overcome the activation energy for oxidative addition and facilitate reductive elimination.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired diarylamine.

Optimization Parameters and Troubleshooting
ParameterOptions & ConsiderationsRationale & Troubleshooting
Catalyst Pd₂(dba)₃, Pd(OAc)₂, Preformed PalladacyclesPd(OAc)₂ requires in-situ reduction, which can be influenced by reagents.[18] Preformed precatalysts often give more reproducible results. If the reaction fails, catalyst decomposition (black precipitate) may have occurred; consider a different precatalyst or ligand.[19]
Ligand XPhos, SPhos, RuPhos, BrettPhosThe choice is substrate-dependent. For electron-deficient anilines, bulky and electron-rich ligands like XPhos or RuPhos are excellent starting points.[14][20] Low conversion may be improved by screening different ligands.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDSNaOt-Bu is strong and effective but can be incompatible with base-sensitive functional groups.[10] K₃PO₄ and Cs₂CO₃ are milder alternatives. The base must be strong enough to deprotonate the aniline.
Solvent Toluene, Dioxane, THFToluene and dioxane are high-boiling and commonly used. Ensure the solvent is anhydrous, as water can facilitate undesired hydrodehalogenation of the aryl halide.[21][22][23]

Advanced Strategies: Derivatization for C-C Couplings

While this compound is primarily used as a nucleophile in C-N couplings, its aromatic ring can be functionalized via C-C coupling reactions after appropriate derivatization. This two-step strategy is fundamental in building molecular complexity.

Conceptual Workflow: Suzuki-Miyaura Coupling To participate in a Suzuki-Miyaura reaction, the aniline must first be converted into an aryl halide or triflate. The Sandmeyer reaction is a classic and effective method for this transformation.

Derivatization_Workflow Conceptual Workflow for Suzuki Coupling Aniline Start: This compound Diazotization Step 1: Diazotization (NaNO₂, aq. HBr) Aniline->Diazotization Sandmeyer Step 2: Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Aryl_Bromide Intermediate: 4-Bromo-1,2-difluoro-5-methylbenzene Sandmeyer->Aryl_Bromide Suzuki Step 3: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Aryl_Bromide->Suzuki Product Final Product: Substituted Biaryl Suzuki->Product

References

Application Notes: 4,5-Difluoro-2-methylaniline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The judicious placement of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby improving its overall druglikeness.[1][2][3][4] 4,5-Difluoro-2-methylaniline, a light brown crystalline powder, has emerged as a particularly valuable building block in this context.[5] Its unique substitution pattern—two fluorine atoms providing electronic modulation and a methyl group offering a steric handle—makes it a versatile intermediate for the synthesis of a wide range of bioactive molecules, especially in the realm of kinase inhibitors.[5][6] This document provides a detailed guide to the application of this compound in the synthesis of key intermediates for bioactive molecules, with a focus on practical, field-proven protocols.

Core Application: Synthesis of a Key 2,4-Diaminopyrimidine Intermediate for Kinase Inhibitors

A prevalent scaffold in a multitude of approved and investigational kinase inhibitors is the 2,4-diaminopyrimidine core. This heterocycle serves as a crucial hinge-binding element, anchoring the inhibitor to the ATP-binding site of the target kinase. This compound is an ideal precursor for the C2-aniline substituent in this scaffold. The synthesis of a key intermediate, N2-(4,5-difluoro-2-methylphenyl)-5-chloro-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine , a structural analog of the anaplastic lymphoma kinase (ALK) inhibitor ceritinib, serves as an exemplary workflow.[7]

Synthetic Workflow Overview

The overall synthetic strategy is a convergent approach, beginning with the coupling of this compound with a dihalogenated pyrimidine, followed by a subsequent amination to introduce the second aniline moiety. The Buchwald-Hartwig amination is the cornerstone of this approach, offering a robust and versatile method for the formation of the critical C-N bonds.[8][9]

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Second Buchwald-Hartwig Amination A This compound C Intermediate 1: N-(4,5-difluoro-2-methylphenyl)-2,5-dichloropyrimidin-4-amine A->C Pd Catalyst, Ligand, Base B 2,4,5-Trichloropyrimidine B->C D Intermediate 1 F Final Intermediate: N2-(4,5-difluoro-2-methylphenyl)-5-chloro-N4- (2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine D->F Pd Catalyst, Ligand, Base E 2-(Isopropylsulfonyl)aniline E->F

Caption: Synthetic workflow for the preparation of a key diaminopyrimidine intermediate.

Detailed Experimental Protocols

PART 1: Synthesis of Intermediate 1: N-(4,5-difluoro-2-methylphenyl)-2,5-dichloropyrimidin-4-amine

This initial step involves the selective mono-amination of 2,4,5-trichloropyrimidine with this compound. The regioselectivity of this reaction is crucial and is typically controlled by the differential reactivity of the chlorine atoms on the pyrimidine ring.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound143.141.0 g6.98 mmol
2,4,5-Trichloropyrimidine183.421.41 g7.68 mmol
Palladium(II) Acetate (Pd(OAc)₂)224.5031.3 mg0.14 mmol
Xantphos578.68161.5 mg0.28 mmol
Cesium Carbonate (Cs₂CO₃)325.824.55 g13.96 mmol
1,4-Dioxane (anhydrous)-20 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 g, 6.98 mmol), 2,4,5-trichloropyrimidine (1.41 g, 7.68 mmol), palladium(II) acetate (31.3 mg, 0.14 mmol), Xantphos (161.5 mg, 0.28 mmol), and cesium carbonate (4.55 g, 13.96 mmol).

  • Solvent Addition: Under a gentle stream of nitrogen, add 20 mL of anhydrous 1,4-dioxane to the flask.

  • Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane/ethyl acetate mobile phase.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting from 9:1) to afford N-(4,5-difluoro-2-methylphenyl)-2,5-dichloropyrimidin-4-amine as a solid.

PART 2: Synthesis of the Final Intermediate: N2-(4,5-difluoro-2-methylphenyl)-5-chloro-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine

This second Buchwald-Hartwig amination couples the previously synthesized intermediate with 2-(isopropylsulfonyl)aniline to yield the final diaminopyrimidine core.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Intermediate 1290.101.0 g3.45 mmol
2-(Isopropylsulfonyl)aniline199.26756 mg3.79 mmol
Pd₂(dba)₃915.7279 mg0.086 mmol
XPhos476.65164 mg0.34 mmol
Sodium tert-butoxide (NaOtBu)96.10497 mg5.17 mmol
Toluene (anhydrous)-15 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a dry 50 mL Schlenk flask under a nitrogen atmosphere, combine Intermediate 1 (1.0 g, 3.45 mmol), 2-(isopropylsulfonyl)aniline (756 mg, 3.79 mmol), Pd₂(dba)₃ (79 mg, 0.086 mmol), XPhos (164 mg, 0.34 mmol), and sodium tert-butoxide (497 mg, 5.17 mmol).

  • Solvent Addition: Add 15 mL of anhydrous toluene to the flask via syringe.

  • Degassing: Subject the flask to three cycles of vacuum-backfill with nitrogen.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir for 8-12 hours. Monitor the reaction by TLC (1:1 hexane/ethyl acetate).

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel (gradient of hexane/ethyl acetate) to yield the final intermediate as a solid.

Further Applications and Derivatization

The synthesized diaminopyrimidine is a versatile platform for the development of a wide array of kinase inhibitors. The core structure can be further modified to optimize potency, selectivity, and pharmacokinetic properties. For instance, in the synthesis of ceritinib, the piperidine moiety is introduced at a different stage. However, this core allows for exploration of other substitutions.

G cluster_0 Core Intermediate cluster_1 Potential Derivatizations A N2-(4,5-difluoro-2-methylphenyl)-5-chloro-N4- (2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine B Suzuki Coupling (e.g., with boronic acids) A->B Modification at C5-Cl C Sonogashira Coupling (e.g., with terminal alkynes) A->C Modification at C5-Cl D Further Nucleophilic Aromatic Substitution A->D Modification at C5-Cl

Caption: Potential derivatization pathways for the diaminopyrimidine intermediate.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex bioactive molecules. Its unique electronic and steric properties make it particularly well-suited for the construction of kinase inhibitors based on the 2,4-diaminopyrimidine scaffold. The robust and reproducible Buchwald-Hartwig amination protocols outlined in this guide provide a solid foundation for researchers to access key intermediates and accelerate the discovery and development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4,5-Difluoro-2-methylaniline (CAS 875664-57-6).[1][2][3][4] This valuable intermediate is a critical building block in the development of pharmaceuticals and agrochemicals.[5] This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to address common challenges encountered during its synthesis, with a particular focus on the identification and mitigation of impurities.

Troubleshooting Guide: Common Impurities and Solutions

The synthesis of this compound typically proceeds through a two-step process: the nitration of 3,4-difluorotoluene to form 4,5-difluoro-2-nitrotoluene, followed by the reduction of the nitro group to an amine. Impurities can arise at each stage, impacting the final product's purity, yield, and performance in downstream applications.

Part 1: Nitration of 3,4-Difluorotoluene

The nitration of 3,4-difluorotoluene is a critical step where the regioselectivity of the reaction dictates the purity of the intermediate, 4,5-difluoro-2-nitrotoluene.

Question 1: I'm observing isomeric impurities in my 4,5-difluoro-2-nitrotoluene intermediate. What are the likely isomers and how can I minimize their formation?

Answer:

The primary impurities in this step are undesired regioisomers of difluoro-nitrotoluene. The directing effects of the fluorine and methyl groups on the aromatic ring can lead to the formation of several isomers.

Common Isomeric Impurities:

  • 2,3-Difluoro-6-nitrotoluene: Formation of this isomer can occur, although it is generally less favored.

  • 3,4-Difluoro-2-nitrotoluene & 3,4-Difluoro-6-nitrotoluene: These can arise from incomplete control over the reaction conditions.

  • Dinitrated species: Over-nitration can lead to the formation of dinitrotoluene derivatives.

Root Causes and Mitigation Strategies:

Potential Cause Explanation Recommended Action
Incorrect Reaction Temperature Nitration is highly exothermic. Poor temperature control can lead to decreased selectivity and the formation of undesired isomers and dinitrated byproducts.Maintain a low and consistent reaction temperature, typically between 0-10°C, throughout the addition of the nitrating agent. Utilize an efficient cooling bath (ice-salt or cryocooler).
Suboptimal Nitrating Agent/Acid Mixture The choice and concentration of the nitrating agent (e.g., nitric acid) and the dehydrating acid (e.g., sulfuric acid) are crucial for controlling the reaction's regioselectivity.A standard and effective nitrating mixture is a combination of concentrated nitric acid and sulfuric acid. The ratio should be carefully optimized. For troubleshooting, consider pre-mixing the acids at a low temperature before the slow addition of 3,4-difluorotoluene.
Rate of Addition Rapid addition of the nitrating agent can cause localized temperature spikes, leading to side reactions.Add the nitrating agent dropwise to the solution of 3,4-difluorotoluene in the dehydrating acid. Monitor the internal temperature closely during the addition.
Stirring Efficiency Inadequate mixing can result in localized high concentrations of reagents and poor temperature distribution, promoting the formation of byproducts.Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature.

Analytical Identification:

Isomeric impurities can be identified and quantified using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify isomers based on their retention times and mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can distinguish between different isomers based on the chemical shifts and coupling constants of the aromatic protons and fluorine atoms.

Question 2: My nitration reaction is sluggish and results in a low yield of 4,5-difluoro-2-nitrotoluene. What could be the issue?

Answer:

A low yield can be attributed to several factors, from the quality of starting materials to the reaction conditions.

Troubleshooting Low Yield:

Potential Cause Explanation Recommended Action
Purity of 3,4-Difluorotoluene Impurities in the starting material can interfere with the reaction.Verify the purity of the 3,4-difluorotoluene using GC or NMR.[6][7][8] If necessary, purify the starting material by distillation.
Moisture Contamination Water in the reaction mixture can dilute the nitrating agent and reduce its effectiveness.Use anhydrous solvents and ensure all glassware is thoroughly dried. Concentrated sulfuric acid is an effective drying agent for the reaction mixture.
Incomplete Reaction The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature after the initial addition phase.
Product Loss During Workup The product may be lost during the extraction and washing steps.Carefully perform the aqueous workup. Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Minimize the number of washing steps to prevent product loss.
Part 2: Reduction of 4,5-Difluoro-2-nitrotoluene

The reduction of the nitro group to an amine is the final step in the synthesis of this compound. The choice of reducing agent and reaction conditions is critical to avoid the formation of byproducts.

Question 3: I am observing byproducts in my final this compound product after the reduction step. What are the likely impurities and how can I prevent them?

Answer:

Impurities in the final product often result from incomplete reduction or side reactions.

Common Impurities from the Reduction Step:

  • Unreacted 4,5-Difluoro-2-nitrotoluene: Incomplete reduction will leave the starting material in the final product.

  • Nitroso and Hydroxylamine Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction is not driven to completion, these can remain as impurities.

  • Azoxy, Azo, and Hydrazo Compounds: These dimeric byproducts can form through the condensation of the nitroso and hydroxylamine intermediates.

  • Dehalogenated Products: Strong reducing conditions can sometimes lead to the cleavage of the C-F bonds, resulting in the formation of monofluorinated or non-fluorinated anilines.

Root Causes and Mitigation Strategies:

Potential Cause Explanation Recommended Action
Choice and Activity of Reducing Agent Different reducing agents have varying reactivities and selectivities. Common choices include catalytic hydrogenation (e.g., H₂/Pd-C), metal/acid combinations (e.g., Sn/HCl, Fe/HCl), and metal hydrides.For a clean and high-yielding reduction, catalytic hydrogenation is often preferred. Ensure the catalyst is active and used in the appropriate loading. If using metal/acid systems, ensure the metal is finely divided for maximum surface area.
Incomplete Reaction Insufficient reducing agent, short reaction time, or low temperature can lead to incomplete conversion.Monitor the reaction progress by TLC or HPLC. Ensure a sufficient excess of the reducing agent is used. The reaction may require heating to go to completion.
Reaction pH The pH of the reaction medium can influence the formation of dimeric byproducts, especially with metal/acid reduction systems.Maintain acidic conditions during the reduction with metal/acid systems to favor the formation of the desired amine.
Harsh Reaction Conditions Overly aggressive reducing conditions (high temperature, high pressure of H₂, highly active catalyst) can lead to dehalogenation.Optimize the reaction conditions. For catalytic hydrogenation, use a moderate pressure of hydrogen and a suitable catalyst loading. Control the temperature carefully.

Purification of the Final Product:

If impurities are present, the final product can be purified by:

  • Crystallization: this compound is a solid at room temperature and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[5][9]

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed.

  • Distillation: If the product is a liquid or has a suitable boiling point, distillation under reduced pressure can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity specification for this compound used in pharmaceutical applications?

A1: For pharmaceutical applications, the purity of this compound is typically required to be very high, often exceeding 98%.[5] The levels of any single impurity are usually strictly controlled.

Q2: Which analytical techniques are most suitable for routine quality control of this compound?

A2: A combination of techniques is often used for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): For quantifying the purity of the main component and detecting non-volatile impurities.

  • Gas Chromatography (GC): For assessing the presence of volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and identify any structural isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight and identify unknown impurities.

Q3: Are there any specific safety precautions to consider during the synthesis of this compound?

A3: Yes, several safety precautions are crucial:

  • Handling of Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Handling of Fluorinated Compounds: Fluorinated aromatic compounds can be toxic. Avoid inhalation, ingestion, and skin contact.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and purged with an inert gas before introducing hydrogen. Use a catalyst that is handled appropriately to avoid ignition.

  • Handling of Metal Powders: Finely divided metals like iron or zinc can be pyrophoric. Handle them in an inert atmosphere if necessary.

Q4: Can you provide a general workflow for the synthesis and purification of this compound?

A4: The following diagram illustrates a general workflow for the synthesis.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Purification 3,4-Difluorotoluene 3,4-Difluorotoluene Nitration Nitration Reaction (0-10°C) 3,4-Difluorotoluene->Nitration Nitrating Agent HNO3 / H2SO4 Nitrating Agent->Nitration Crude 4,5-Difluoro-2-nitrotoluene Crude 4,5-Difluoro-2-nitrotoluene Nitration->Crude 4,5-Difluoro-2-nitrotoluene Reduction Reduction Reaction Crude 4,5-Difluoro-2-nitrotoluene->Reduction Reducing Agent e.g., H2/Pd-C Reducing Agent->Reduction Crude this compound Crude this compound Reduction->Crude this compound Purification Purification (e.g., Crystallization) Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

References

Technical Support Center: 4,5-Difluoro-2-methylaniline Reaction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Difluoro-2-methylaniline. This guide is designed to provide expert advice and troubleshooting strategies for identifying byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. Our approach is rooted in years of field-proven experience to help you navigate the complexities of reaction monitoring and ensure the integrity of your synthesized compounds.

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected peaks in the ¹H NMR of my reaction mixture starting from this compound. What are the most common byproducts I should consider?

A1: When working with this compound, particularly in reactions involving diazotization (e.g., Sandmeyer or Schiemann reactions), several byproducts can arise. The most common culprits are often related to incomplete reactions, side reactions of the diazonium salt intermediate, or degradation. Here are the primary species to consider:

  • Residual Starting Material: Incomplete conversion is a common issue. It is crucial to have a reference NMR spectrum of your starting this compound to easily identify its characteristic signals.

  • Phenolic Byproducts: The diazonium salt intermediate is susceptible to reaction with water, leading to the formation of 4,5-Difluoro-2-methylphenol. This is especially prevalent if the reaction is run at elevated temperatures or if there is significant water content in your solvents or reagents.

  • Azo Coupling Products: Diazonium salts are electrophilic and can react with unreacted, electron-rich this compound to form an azo-coupled dimer. This side reaction is more likely at higher pH or if the diazonium salt is not consumed quickly by the desired nucleophile.

  • De-amination Product: Reduction of the diazonium salt can lead to the formation of 1,2-Difluoro-4-methylbenzene, where the amino group is replaced by a hydrogen. This can occur in the presence of certain reducing agents or through radical-mediated pathways.

Q2: How can ¹⁹F NMR help me identify these byproducts?

A2: ¹⁹F NMR is an exceptionally powerful tool for analyzing reactions involving fluorinated compounds like this compound due to its high sensitivity and wide chemical shift range[1][2]. Each unique fluorine environment will produce a distinct signal, making it easier to differentiate between the starting material and various byproducts.

For instance, the electronic environment of the fluorine atoms in this compound will be significantly different from that in 4,5-Difluoro-2-methylphenol due to the change from an amino group (-NH₂) to a hydroxyl group (-OH). This will result in a noticeable shift in the ¹⁹F NMR spectrum. Similarly, the formation of an azo-coupled product would likely lead to a more complex ¹⁹F NMR spectrum with multiple signals for the non-equivalent fluorine atoms in the dimer.

Q3: My reaction is supposed to be anhydrous, but I still suspect the formation of 4,5-Difluoro-2-methylphenol. How can I confirm this using NMR?

A3: The formation of the phenolic byproduct introduces a hydroxyl (-OH) proton, which is often a broad singlet in the ¹H NMR spectrum. Its chemical shift can be highly variable depending on the solvent and concentration. A simple and effective way to confirm the presence of this -OH group is through a D₂O exchange experiment.

Protocol for D₂O Exchange:

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix.

  • Re-acquire the ¹H NMR spectrum.

If the broad singlet corresponding to the suspected -OH proton disappears or significantly diminishes in intensity, it confirms the presence of an exchangeable proton, strongly suggesting the formation of the phenolic byproduct. Additionally, the ¹³C NMR spectrum will show a significant downfield shift for the carbon atom attached to the hydroxyl group compared to the carbon attached to the amino group in the starting material.

Troubleshooting Guide

Issue 1: My ¹H NMR spectrum shows two closely spaced signals in the aromatic region where I expect one for my starting material.

Possible Cause: This could be due to the presence of an isomeric impurity in your starting this compound. Commercially available starting materials may contain small amounts of other difluoro-methylaniline isomers.

Troubleshooting Steps:

  • Validate Starting Material: Always run a high-resolution NMR spectrum (¹H, ¹³C, and ¹⁹F) of your starting material before beginning your reaction. This will serve as your baseline for purity.

  • Consult Supplier's Certificate of Analysis (CoA): The CoA may provide information on the purity and potential isomeric impurities[3][4].

  • 2D NMR Spectroscopy: If you suspect an isomer, a 2D NMR experiment like COSY (Correlation Spectroscopy) can help to establish the connectivity of protons and confirm the substitution pattern on the aromatic ring.

Issue 2: After a Sandmeyer reaction to install a chlorine atom, my NMR shows a complex mixture, and I am not sure if my desired product, 1-chloro-4,5-difluoro-2-methylbenzene, has formed.

Possible Cause: Sandmeyer reactions can be prone to side reactions, leading to a mixture of products. The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl byproducts[5].

Troubleshooting Workflow:

G start Complex Reaction Mixture (Post-Sandmeyer) nmr Acquire ¹H, ¹³C, ¹⁹F NMR start->nmr ms Acquire Mass Spectrum start->ms analyze_nmr Analyze NMR Spectra nmr->analyze_nmr analyze_ms Analyze Mass Spectrum ms->analyze_ms compare_data Compare with Expected Data analyze_nmr->compare_data analyze_ms->compare_data id_product Identify Desired Product Signals compare_data->id_product id_byproducts Identify Byproduct Signals compare_data->id_byproducts troubleshoot Optimize Reaction Conditions id_byproducts->troubleshoot reaction_pathways A This compound B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, Acid) C Desired Product (e.g., Sandmeyer Product) B->C Desired Nucleophile D 4,5-Difluoro-2-methylphenol (Reaction with H₂O) B->D Side Reaction E Azo-Coupled Dimer (Reaction with Starting Material) B->E Side Reaction F 1,2-Difluoro-4-methylbenzene (De-amination) B->F Side Reaction

References

Technical Support Center: Optimizing the Synthesis of 4,5-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this key intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its fluorinated structure often enhances the biological activity and stability of the final products.[2] The most common synthetic route to this compound involves the reduction of the corresponding nitroaromatic precursor, 4,5-difluoro-2-nitroaniline. This guide focuses on optimizing this critical reduction step and addressing common challenges encountered during the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: My reduction of 4,5-difluoro-2-nitroaniline is incomplete, and I have a significant amount of unreacted starting material. What are the possible causes and how can I fix this?

A1: An incomplete reaction is a common hurdle in the reduction of aromatic nitro compounds. The root cause often lies in the activity of the reducing agent or catalyst, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Catalyst Activity (for Catalytic Hydrogenation):

    • Cause: The palladium on carbon (Pd/C) or Raney Nickel catalyst may be old, poisoned, or used in insufficient quantity.[3] Catalyst poisoning can occur if your starting material or solvent contains impurities like sulfur compounds.

    • Solution:

      • Use a fresh batch of high-quality catalyst.

      • Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Ensure your starting material and solvent are pure. If necessary, purify the 4,5-difluoro-2-nitroaniline by recrystallization before the reduction.

      • If using Raney Nickel, ensure it is properly activated.

  • Reagent Quality (for Metal/Acid Reductions):

    • Cause: If you are using a metal/acid system like iron in acidic media (Fe/HCl) or tin(II) chloride (SnCl₂), the quality of the metal and the acid concentration are critical.[4]

    • Solution:

      • Use finely powdered, high-purity metal to maximize the surface area.

      • Ensure the correct concentration of the acid is used as specified in the protocol.

  • Solubility Issues:

    • Cause: Poor solubility of the 4,5-difluoro-2-nitroaniline in the reaction solvent can significantly slow down the reaction rate.[4]

    • Solution:

      • Choose a solvent or a co-solvent system in which the starting material is more soluble. For catalytic hydrogenations, methanol or ethanol are common choices.[5] A protic co-solvent like ethanol or acetic acid can often aid in hydrogenation.[6]

      • For other reduction methods, solvents like ethyl acetate or THF might be suitable.

  • Reaction Temperature and Pressure (for Catalytic Hydrogenation):

    • Cause: The reaction may require more energy to proceed to completion.

    • Solution:

      • While many hydrogenations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate.[4] However, be cautious as higher temperatures can sometimes lead to side reactions.

      • If you are using a hydrogen gas cylinder, ensure the pressure is adequate and maintained throughout the reaction. For more challenging reductions, a higher pressure might be necessary.[6]

Q2: My final product is impure, with significant side products detected by TLC or NMR. What are these impurities and how can I minimize their formation?

A2: The formation of side products is a clear indicator that the reaction conditions are not optimized for selectivity. In the reduction of nitroarenes, several intermediates can be formed, and if the reaction does not go to completion, these can contaminate your product.

  • Common Side Products: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso, hydroxylamine, and azoxy compounds.[4] If the reduction is not complete, these can be present as impurities.

    Nitro_Reduction_Pathway Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e-, +2H+ Amine Ar-NH2 (Amine) Hydroxylamine->Amine +2e-, +2H+

    Caption: Stepwise reduction of a nitro group.

  • Solutions to Minimize Side Products:

    • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and metal/acid combinations (e.g., Fe/HCl, SnCl₂) are generally effective at driving the reaction to the desired amine.[4][7] Lithium aluminum hydride (LiAlH₄) is generally not recommended for aromatic nitro compounds as it can lead to the formation of azo products.[7]

    • Sufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to push the reaction to completion and reduce any intermediates.

    • Temperature Control: Some reduction reactions are exothermic. Poor temperature control can lead to localized overheating, which may promote the formation of side products like azoxy or azo compounds.[4]

Q3: I am observing dehalogenation (loss of fluorine atoms) during the reduction. How can I prevent this?

A3: Dehalogenation is a known side reaction during the catalytic hydrogenation of halogenated nitroarenes, especially with palladium catalysts.[8]

  • Cause: Palladium on carbon (Pd/C) is highly active and can catalyze the hydrogenolysis of C-F bonds, particularly under harsh conditions (high temperature or pressure).

  • Solution:

    • Use a Different Catalyst: Raney Nickel is often a better choice than Pd/C for reducing nitro groups in the presence of halogens as it is less prone to causing dehalogenation.[7]

    • Milder Reaction Conditions: If you must use Pd/C, optimize the reaction for milder conditions. This includes using a lower temperature and pressure, and carefully monitoring the reaction to stop it as soon as the starting material is consumed.

    • Alternative Reducing Agents: Consider using non-catalytic methods like Fe in acetic acid or SnCl₂ in ethanol, which are generally chemoselective for the nitro group and do not affect aryl halides.[7]

Frequently Asked Questions (FAQs)

  • What is the most reliable method for the reduction of 4,5-difluoro-2-nitroaniline?

    • Catalytic hydrogenation using H₂ gas with a Pd/C or Raney Nickel catalyst is a very common and often high-yielding method.[7] For this specific substrate, starting with Raney Nickel to avoid potential dehalogenation is a prudent choice.

  • Can I use sodium borohydride (NaBH₄) for this reduction?

    • Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group. However, it can be used in combination with a catalyst, such as copper salts.[6]

  • How do I monitor the progress of the reaction?

    • Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to get good separation between the starting material (4,5-difluoro-2-nitroaniline) and the product (this compound). The product, being an amine, will be more polar than the nitro compound and should have a lower Rf value.

  • What is a typical work-up procedure for this reaction?

    • For catalytic hydrogenation, the catalyst is first removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure. The crude product can then be purified.

    • For metal/acid reductions, the reaction mixture is typically basified (e.g., with NaOH or NaHCO₃) to neutralize the acid and precipitate the metal hydroxides. The product is then extracted into an organic solvent.

  • How can I purify the final product, this compound?

    • If the crude product is a solid, recrystallization is a good option. You will need to screen for a suitable solvent or solvent pair (e.g., heptane, toluene, or a mixture).[9]

    • If the product is an oil or if recrystallization does not provide sufficient purity, column chromatography on silica gel is an effective purification method.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4,5-difluoro-2-nitroaniline

This protocol is adapted from a general procedure for the reduction of a similar fluorinated nitroarene.[5]

Materials:

  • 4,5-difluoro-2-nitroaniline

  • 10% Palladium on Carbon (Pd/C) or Raney Nickel

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a flask suitable for hydrogenation, dissolve 4,5-difluoro-2-nitroaniline (1.0 eq.) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight) or a slurry of activated Raney Nickel.

  • Seal the reaction vessel and purge it with nitrogen, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Comparison of Reduction Methods

MethodReducing Agent/CatalystSolventTemperatureAdvantagesPotential Issues
Catalytic HydrogenationH₂ / Pd/CMeOH or EtOHRoom Temp.High yield, clean reactionPotential for dehalogenation[7]
Catalytic HydrogenationH₂ / Raney NickelMeOH or EtOHRoom Temp.Less prone to dehalogenation[7]Catalyst preparation required
Metal/Acid ReductionFe / HCl or AcOHEtOH/H₂ORefluxInexpensive, chemoselectiveAcidic workup, iron sludge
Metal Salt ReductionSnCl₂·2H₂OEtOHRefluxMild, chemoselectiveStoichiometric tin waste

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_completion Is the reaction going to completion? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No impure Reaction Complete, but Impure check_completion->impure Yes catalyst Check catalyst/reagent activity and loading incomplete->catalyst conditions Optimize temperature and pressure/time catalyst->conditions solubility Improve substrate solubility conditions->solubility end Improved Yield and Purity solubility->end side_reactions Identify side products (e.g., hydroxylamine, azoxy) impure->side_reactions dehalogenation Check for dehalogenation side_reactions->dehalogenation optimize_conditions Use milder conditions (lower temp.) side_reactions->optimize_conditions change_reagent Change reducing agent (e.g., Fe/AcOH) side_reactions->change_reagent dehalogenation->optimize_conditions No change_catalyst Switch to Raney Nickel or use Fe/AcOH dehalogenation->change_catalyst Yes optimize_conditions->end change_reagent->end change_catalyst->end

Caption: A workflow for troubleshooting low yield.

References

Thermal stability and degradation of 4,5-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Difluoro-2-methylaniline (CAS: 875664-57-6). This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the thermal stability and degradation of this important chemical intermediate. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the quality of your final products.

Introduction to this compound

This compound is a light brown crystalline powder that serves as a critical building block in the synthesis of complex organic molecules.[1] Its fluorinated structure is particularly valuable in the pharmaceutical and agrochemical industries, as the fluorine atoms can enhance the bioactivity, metabolic stability, and binding affinity of the target molecules.[1][2] However, like many aromatic amines, its stability can be compromised under thermal stress, leading to degradation and the formation of impurities that can impact reaction outcomes and product purity.

Key Physical and Chemical Properties:

PropertyValueSource(s)
CAS Number 875664-57-6[1][3][4][5][6][7]
Molecular Formula C₇H₇F₂N[1][5]
Molecular Weight 143.13 g/mol [1][4][5]
Appearance Light brown crystalline powder[1]
Melting Point 56-58 °C[1][4][6]
Boiling Point 216.2 °C at 760 mmHg[1][6]
Flash Point 100 °C[1]
Purity Typically >98%[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To maintain the integrity and purity of this compound, it should be stored in a cool, dry, and well-ventilated area with the container tightly sealed.[1] The recommended storage temperature is between 10°C and 25°C. It is also crucial to keep it away from open flames, hot surfaces, and other sources of ignition, as it has a flash point of 100°C.[1][8]

Q2: At what temperature does this compound begin to decompose?

Q3: What are the likely degradation pathways for this compound under thermal stress?

A3: Based on the known reactivity of anilines and fluoroaromatic compounds, several degradation pathways are plausible under thermal stress:

  • Oxidative Degradation: In the presence of air (oxygen), the amine group is susceptible to oxidation. This can lead to the formation of colored impurities, including nitroso and nitro derivatives, and can initiate polymerization.

  • Polymerization: Anilines are known to undergo polymerization at elevated temperatures, especially in the presence of oxidizing agents or acidic catalysts.[2][9][10] This process is often exothermic and can lead to a complex mixture of oligomers and polymers.

  • Dehalogenation: Although the carbon-fluorine bond is generally strong, at high temperatures, particularly in the presence of certain reagents or catalysts, dehalogenation could occur, leading to the formation of less fluorinated aniline derivatives.

  • Ring Opening and Fragmentation: Under severe thermal stress, the aromatic ring can cleave, leading to a variety of smaller, volatile fragments.

Q4: How does the fluorine substitution in this compound affect its thermal stability?

A4: The two fluorine atoms on the aromatic ring have a significant electron-withdrawing effect. This can influence the electron density of the amine group and the aromatic ring, potentially affecting its reactivity and thermal stability. In some contexts, fluorine substitution has been shown to reduce thermal stability due to repulsive interactions between the fluorine substituent and the π-system of the aromatic ring.[1]

Troubleshooting Guide: Common Issues in Experiments

This section addresses specific problems that researchers may encounter when using this compound at elevated temperatures.

Issue 1: Discoloration of the reaction mixture upon heating.
  • Observation: The reaction mixture turns dark brown or black upon heating, even before the addition of all reagents.

  • Probable Cause: This is a strong indicator of oxidative degradation and/or thermal polymerization of the aniline. The amine group is likely being oxidized, leading to the formation of highly colored conjugated systems.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Temperature Control: Carefully control the reaction temperature. Avoid localized overheating by using an oil bath and ensuring efficient stirring.

    • Order of Addition: Consider adding the this compound to the reaction mixture at a lower temperature before gradually heating to the target temperature.

Issue 2: Unexpected side products detected by HPLC or GC-MS.
  • Observation: Analytical data shows the presence of unexpected peaks, some of which may have a higher molecular weight than the starting material or expected product.

  • Probable Cause: The formation of higher molecular weight species suggests that polymerization or oligomerization of the aniline is occurring. Other unexpected peaks could be due to various degradation pathways.

  • Troubleshooting Steps:

    • Analytical Method Development: Utilize a robust analytical method, such as HPLC-MS, to identify the molecular weights of the impurities.[11] This can provide clues to their structure.

    • Lower Reaction Temperature: If possible, investigate if the reaction can be performed at a lower temperature, perhaps with a more active catalyst or for a longer duration.

    • Forced Degradation Study: To better understand the degradation profile, a small-scale forced degradation study can be performed by heating a sample of this compound in the reaction solvent under an inert atmosphere and in air, and analyzing the resulting mixtures.

Issue 3: Low yield and poor conversion in a reaction.
  • Observation: The desired reaction does not proceed to completion, and a significant amount of starting material remains, along with some unidentifiable byproducts.

  • Probable Cause: Thermal degradation of the starting material can compete with the desired reaction, reducing the effective concentration of the aniline and leading to lower yields.

  • Troubleshooting Steps:

    • Kinetic Monitoring: Monitor the reaction progress over time using HPLC or TLC to determine if the reaction is stalling or if the starting material is being consumed by side reactions.

    • Reagent Purity: Ensure the purity of the this compound before starting the reaction. Impurities can sometimes catalyze degradation.

    • Solvent Effects: The choice of solvent can influence thermal stability. Consider screening different solvents to find one that may be less prone to promoting degradation at the required reaction temperature.

Experimental Protocols

Protocol 1: Monitoring Thermal Stability by HPLC-UV

This protocol provides a general method for assessing the appearance of degradation products when this compound is heated in a solvent.

  • Sample Preparation: Prepare a solution of this compound in the reaction solvent of interest at a concentration of approximately 1 mg/mL.

  • Initial Analysis: Inject a sample of the solution at room temperature into an HPLC system to obtain a baseline chromatogram.

  • Thermal Stress: Heat the solution to the desired reaction temperature under a controlled atmosphere (e.g., nitrogen).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 hours), withdraw an aliquot of the hot solution, cool it to room temperature, and dilute it to the initial concentration.

  • HPLC Analysis: Inject the samples into the HPLC system.

  • Data Analysis: Compare the chromatograms over time. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Visualizing Potential Degradation Pathways

The following diagram illustrates potential degradation pathways of this compound under thermal stress.

G cluster_conditions Stress Conditions Heat Heat Start This compound Oxygen Oxygen Oxidation Oxidized Intermediates (Nitroso, Nitro derivatives) Start->Oxidation O₂ Polymerization Oligomers & Polymers (Polyaniline-like structures) Start->Polymerization Heat, Catalyst Dehalogenation Monofluoro or non-fluorinated aniline derivatives Start->Dehalogenation High Heat Fragmentation Ring-opened products, Volatile fragments Start->Fragmentation Severe Heat Oxidation->Polymerization Initiation

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Investigating Thermal Stability

The following workflow outlines a systematic approach to investigating the thermal stability of this compound in the context of a specific chemical reaction.

G Start Define Reaction Conditions (Temperature, Solvent, Atmosphere) Prep Prepare this compound Solution (1 mg/mL) Start->Prep T0 Analyze Time=0 Sample (HPLC-UV/MS) Prep->T0 Heat Heat Solution to Target Temperature T0->Heat Sample Withdraw Aliquots at Defined Time Points Heat->Sample Analyze Analyze Samples (HPLC-UV/MS) Sample->Analyze Compare Compare Chromatograms: - Appearance of new peaks - Decrease in main peak area Analyze->Compare Conclusion Assess Stability and Identify Degradants Compare->Conclusion

Caption: Workflow for thermal stability assessment.

References

Storage and handling recommendations for 4,5-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5-Difluoro-2-methylaniline

Welcome to the technical support guide for this compound (CAS No. 875664-57-6). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the storage, handling, and troubleshooting of this versatile organic intermediate. As a Senior Application Scientist, my goal is to blend technical data with practical, field-tested insights to ensure the integrity of your experiments.

Section 1: Compound Identification and Properties

This compound is a specialized chemical building block, primarily utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2][3] Its fluorinated structure often enhances the bioactivity and stability of target compounds.[1] Understanding its physical and chemical properties is the first step toward successful application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 875664-57-6[1][3][4]
Molecular Formula C₇H₇F₂N[1][2][5]
Molecular Weight 143.13 g/mol [1][4][5]
Appearance Light brown or off-white crystalline powder[1][2]
Melting Point 56-58 °C[1]
Boiling Point 216.2 °C at 760 mmHg[1][6]
Density 1.229 g/cm³[1][6]
Purity Typically ≥95-98%[1][7]
Storage Temperature Room temperature (10°C - 25°C)[3][6][7]

Section 2: Frequently Asked Questions (FAQs) on Storage and Handling

Proper storage and handling are critical to preserving the purity and reactivity of this compound and ensuring laboratory safety.

Q1: What are the ideal long-term storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][8][9] Some suppliers recommend storage under an inert atmosphere (e.g., argon or nitrogen) in a dark place to prevent degradation.[6] While room temperature is generally acceptable, keeping it cool minimizes the risk of unintended reactions or degradation over time.[1][9]

Q2: Is this compound sensitive to air, light, or moisture?

Yes. Like many anilines, this compound can be sensitive to air and light, which may cause it to darken in color over time.[10] This discoloration is typically due to oxidation. To mitigate this, always store it in a tightly closed container, preferably opaque or amber, and consider flushing the container with an inert gas before sealing for long-term storage.[6] The compound should also be protected from moisture.

Q3: What personal protective equipment (PPE) is mandatory when handling this chemical?

This compound is classified as a toxic solid.[1] Adherence to strict safety protocols is essential.[1] The following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield compliant with OSHA or EN166 standards.[8][10]

  • Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile). Always use proper glove removal technique to avoid skin contact.[11]

  • Body Protection: A lab coat or protective clothing to prevent skin exposure.[8][9]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][11] If exposure limits are exceeded, a NIOSH/MSHA or EN 149 approved respirator is necessary.[8][10]

Q4: What materials or chemicals are incompatible with this compound?

This compound should be kept away from strong oxidizing agents, strong acids, strong bases, acid chlorides, and acid anhydrides.[8][12] Contact with these substances can lead to vigorous or hazardous reactions. Also, avoid heat, sparks, open flames, and other sources of ignition, as the compound is combustible with a flash point of 100°C.[1][8]

Section 3: Troubleshooting Experimental Issues

Even with proper handling, challenges can arise during experimentation. This section addresses common issues in a Q&A format.

Q1: My solid this compound has darkened from off-white to a brownish color. Is it still usable?

This is a common observation with aniline derivatives and is typically a sign of minor oxidation.[10] In many cases, the material may still be suitable for use, especially if the discoloration is only on the surface. However, the presence of oxidation products could potentially lower the yield or introduce impurities in sensitive reactions.

Causality: The amino group (-NH₂) on the aniline ring is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat. The resulting oxidized species are often colored.

The following decision tree can help you determine the best course of action.

Discoloration_Troubleshooting start Material has discolored. Is the reaction highly sensitive to impurities? node_yes_sensitive Yes, it is sensitive (e.g., catalysis, pharma synthesis) start->node_yes_sensitive Yes node_no_sensitive No, it is not highly sensitive (e.g., initial screening, non-critical step) start->node_no_sensitive No action_purify Action: Purify the material before use. Methods: Recrystallization or column chromatography. node_yes_sensitive->action_purify action_test_small Action: Run a small-scale test reaction. node_no_sensitive->action_test_small action_new_material Action: Obtain a fresh batch of starting material. action_purify->action_new_material If purification fails check_test_result Did the test reaction succeed (check yield, TLC, NMR)? action_test_small->check_test_result node_test_ok Yes, test was successful. check_test_result->node_test_ok Yes node_test_fail No, test failed or showed significant impurities. check_test_result->node_test_fail No action_proceed Action: Proceed with the bulk reaction. Monitor closely. node_test_ok->action_proceed node_test_fail->action_purify

Caption: Decision workflow for handling discolored this compound.

Q2: I'm having difficulty dissolving the compound. What solvents can I use?

As a substituted aniline, this compound is an organic compound with moderate polarity. The fluorine substituents can enhance its solubility in polar solvents.[2] While specific solubility data is not widely published, typical solvents for similar anilines in synthetic chemistry include:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF).

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

  • Alcohols: Methanol, Ethanol.

Troubleshooting Tip: If solubility is low at room temperature, gentle warming may help. Always perform a small-scale solubility test before preparing a large-scale solution.

Q3: My reaction yield is consistently low. Could the starting material be the issue?

Low yields can stem from multiple factors, but starting material quality is a primary suspect.

  • Purity Check: Verify the purity of your batch via techniques like NMR or melting point analysis. The typical purity should be over 98%.[1] A broader melting range than the specified 56-58°C suggests impurities.[1]

  • Water Content: Ensure the material is dry. The presence of water (typically specified as ≤0.5%) can interfere with many reactions, especially those involving organometallics or water-sensitive reagents.[1]

  • Degradation: As discussed in Q1, oxidation can be an issue. If the material is old or has been stored improperly, its effective concentration may be lower than expected, requiring you to use more equivalents or purify it first.[9]

Section 4: Detailed Protocols

Protocol 1: Standard Procedure for Preparing a Stock Solution

This protocol outlines the preparation of a 0.1 M solution in Dichloromethane (DCM), a common solvent for this compound.

Methodology:

  • Preparation: Ensure your workspace is clean and within a certified chemical fume hood. Assemble all necessary glassware and ensure it is dry.

  • Calculation: Calculate the required mass of this compound. For 50 mL of a 0.1 M solution:

    • Mass (g) = 0.1 mol/L * 0.050 L * 143.13 g/mol = 0.716 g.

  • Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully weigh approximately 0.716 g of this compound into the vial. Handle the solid carefully to minimize dust generation.[13]

  • Dissolution: Add a magnetic stir bar to a 50 mL volumetric flask. Using a powder funnel, transfer the weighed solid into the flask.

  • Solvent Addition: Add approximately 30-40 mL of anhydrous DCM to the flask. Cap the flask and stir at room temperature until all the solid has dissolved completely.

  • Final Volume: Once dissolved, carefully add DCM to the 50 mL graduation mark.

  • Mixing and Storage: Cap the flask securely and invert it several times to ensure homogeneity. Transfer the solution to a properly labeled, sealed amber glass bottle for storage.

Section 5: Safety and Emergency Procedures

Q1: What are the primary health hazards?

This compound is classified as a toxic solid.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[14][15] It is also known to cause skin and serious eye irritation.[8]

Q2: What are the first-aid measures for exposure?

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[8]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[8]

Q3: How should I handle a spill?

  • Evacuate: Keep unnecessary personnel away from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated.[9]

  • Contain: Remove all sources of ignition.[8] For a solid spill, prevent the formation of dust. For a liquid spill, use an inert absorbent material like sand or vermiculite.[9][11]

  • Collect: Carefully sweep or scoop the material into a suitable, closed container for disposal.[12][13] Use non-sparking tools.[10]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident according to your institution's safety protocols.

Section 6: Disposal Guidelines

Q1: How do I properly dispose of waste this compound?

Chemical waste must be handled by licensed waste carriers.[11] Dispose of contents and containers in accordance with all local, regional, and national hazardous waste regulations.[9][11] Do not empty into drains or release into the environment.[12][14] The compound is classified under UN Number UN2811 as a toxic solid, which dictates specific transport and disposal requirements.[1]

References

Technical Support Center: Strategies for Overcoming the Low Reactivity of 4,5-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in effectively utilizing 4,5-Difluoro-2-methylaniline (CAS 875664-57-6) in their synthetic endeavors. This valuable building block, while crucial for introducing fluorine into bioactive molecules, often presents challenges due to its inherent low reactivity.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate and overcome these synthetic hurdles.

Understanding the Challenge: The Electron-Withdrawing Effect of Fluorine

The primary reason for the diminished reactivity of this compound lies in the strong electron-withdrawing nature of the two fluorine atoms on the aromatic ring.[3][4] This electronic effect significantly reduces the electron density of the aniline's amino group, thereby decreasing its nucleophilicity and basicity. Consequently, reactions that typically proceed readily with other anilines, such as nucleophilic aromatic substitution and amide bond formation, can be sluggish or fail altogether with this substrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered when working with this compound in a question-and-answer format, providing practical solutions and the scientific rationale behind them.

Amide Coupling Reactions

Q1: My standard amide coupling reaction (e.g., using HATU/DIPEA) with this compound is giving very low yields. What can I do?

A1: This is a frequent challenge. The reduced nucleophilicity of the aniline nitrogen makes the attack on the activated carboxylic acid less favorable.

Troubleshooting Strategies:

  • Switch to a More Potent Activating Agent: Standard coupling reagents may not be sufficient. Consider using a more reactive phosphonium- or uranium-based reagent like PyBOP or TSTU. However, be mindful that harsher conditions can lead to side reactions.[5]

  • Employ a Non-Nucleophilic, Stronger Base: Instead of DIPEA, try a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge to more effectively deprotonate the aniline and increase its nucleophilicity.

  • Increase Reaction Temperature and Time: Gently heating the reaction (e.g., to 40-60 °C) and extending the reaction time can often drive the sluggish reaction to completion. Monitor for potential decomposition.

  • Consider a Catalytic Approach: For challenging amide couplings, catalytic methods using boronic acids can be effective as they operate under different mechanistic pathways.[6]

Q2: I'm observing the formation of side products in my amide coupling reaction. How can I improve the selectivity?

A2: Side product formation can arise from the forcing conditions often required.

Optimization Tips:

  • Stepwise Addition: Add the coupling reagent to the carboxylic acid first to form the activated species before introducing the this compound. This can minimize side reactions involving the aniline.

  • Solvent Choice: The choice of solvent can influence reactivity. Aprotic polar solvents like DMF or NMP can sometimes enhance the reaction rate.

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. An excess of the coupling agent or base can lead to unwanted side reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)

Q3: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but the reaction is not proceeding. What are the key parameters to optimize?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with electron-deficient anilines is highly dependent on the catalytic system.[7][8][9]

Key Optimization Parameters:

  • Ligand Selection is Crucial: The choice of phosphine ligand is paramount. For electron-deficient anilines, bulky, electron-rich biaryl phosphine ligands such as XPhos, tBuXPhos, or RuPhos are often more effective.[10][11] These ligands promote the reductive elimination step, which can be the rate-limiting step with deactivated anilines.

  • Choice of Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, pre-formed palladium-ligand complexes (precatalysts) can offer better activity and reproducibility.[10]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically more effective than weaker bases like K₂CO₃.[9]

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are generally preferred for Buchwald-Hartwig reactions.[12]

Experimental Workflow for Buchwald-Hartwig Optimization

Buchwald_Hartwig_Optimization cluster_start Initial Setup cluster_ligand Ligand Screening cluster_base Base Optimization cluster_conditions Condition Adjustment cluster_end Outcome Start Reaction Failure (Low Yield) Ligand Screen Bulky Ligands (XPhos, tBuXPhos, RuPhos) Start->Ligand 1. Change Ligand Base Test Strong Bases (NaOtBu, LiHMDS) Ligand->Base 2. Optimize Base Conditions Adjust Temperature & Time Use Anhydrous Solvent (Toluene) Base->Conditions 3. Fine-tune Conditions Success Successful Coupling Conditions->Success 4. Achieve Product

Caption: A logical workflow for troubleshooting a failing Buchwald-Hartwig amination with this compound.

Nucleophilic Aromatic Substitution (SNAr)

Q4: Can this compound act as a nucleophile in an SNAr reaction?

A4: Yes, but its low nucleophilicity means the aromatic electrophile must be highly activated with strong electron-withdrawing groups (e.g., nitro groups) ortho and/or para to the leaving group.[13][14]

Recommendations for SNAr Reactions:

  • Highly Activated Substrates: Use aryl halides or pseudohalides with multiple, strong electron-withdrawing groups. For example, 2,4-dinitrofluorobenzene is a classic substrate for SNAr reactions with amines.[14]

  • Reaction Conditions: Aprotic polar solvents like DMSO or DMF are often used to solvate the charged intermediate (Meisenheimer complex). The addition of a non-nucleophilic base can help to deprotonate the aniline and increase its reactivity.

In-Depth Technical Protocols

Protocol 1: Optimized Amide Coupling with this compound

This protocol provides a robust starting point for the challenging acylation of this compound.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • PyBOP (1.2 equiv)

  • DBU (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add PyBOP to the solution and stir for 15-20 minutes to allow for the formation of the activated ester.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

  • Slowly add the aniline solution to the reaction mixture, followed by the dropwise addition of DBU.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • If the reaction is sluggish, gently heat to 40-50 °C.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Robust Buchwald-Hartwig Amination with this compound

This protocol utilizes a modern catalyst system designed for challenging coupling partners.

Materials:

  • Aryl bromide or chloride (1.0 equiv)

  • This compound (1.2 equiv)

  • tBuXPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the aryl halide, this compound, tBuXPhos Pd G3 precatalyst, and sodium tert-butoxide to a reaction vial.

  • Add anhydrous toluene and seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated heating block (typically 80-110 °C).

  • Stir the reaction for 12-24 hours, monitoring for completion by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Summary Table: Recommended Conditions for Common Reactions

Reaction TypeKey ChallengeRecommended Catalyst/ReagentRecommended BaseSolventTemperature
Amide Coupling Low nucleophilicityPyBOP, HATUDBU, Proton SpongeDMF, NMP25-60 °C
Buchwald-Hartwig Slow reductive eliminationtBuXPhos Pd G3, RuPhosNaOtBu, LiHMDSToluene, Dioxane80-110 °C
SNAr Low nucleophilicityN/A (Substrate dependent)K₂CO₃, Et₃NDMSO, DMF25-100 °C

Mechanistic Insights: Why These Solutions Work

The strategies outlined above are grounded in fundamental principles of physical organic chemistry.

Visualizing the Electronic Deactivation

Electronic_Effect cluster_aniline Aniline cluster_difluoroaniline This compound Aniline Aniline (High Reactivity) Difluoroaniline This compound (Low Reactivity) A_NH2 NH₂ A_Ring Benzene Ring A_NH2->A_Ring Donates e⁻ density D_NH2 NH₂ D_Ring Difluoro- methyl- benzene Ring D_NH2->D_Ring Donates e⁻ density D_F1 F D_Ring->D_F1 Withdraws e⁻ density D_F2 F D_Ring->D_F2 Withdraws e⁻ density

Caption: Comparison of electron density in aniline versus this compound.

In the case of Buchwald-Hartwig amination, the bulky, electron-rich phosphine ligands stabilize the palladium(0) active species and accelerate the rate-limiting reductive elimination step. This is because the electron-donating nature of the ligand increases the electron density on the palladium center, promoting the formation of the C-N bond. For amide coupling, stronger activating agents and bases overcome the high activation energy barrier associated with the attack of the poorly nucleophilic amine.

By understanding the electronic properties of this compound and rationally selecting reagents and conditions, researchers can successfully incorporate this valuable building block into their synthetic targets.

References

Technical Support Center: Optimizing Solvent Conditions for 4,5-Difluoro-2-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5-Difluoro-2-methylaniline. This document provides researchers, scientists, and drug development professionals with in-depth guidance on solvent selection and optimization for reactions involving this versatile intermediate. This compound is a critical building block in the synthesis of pharmaceuticals and agrochemicals, largely due to the enhanced metabolic stability and bioactivity conferred by its fluorinated structure.[1] However, its unique electronic properties and reactivity profile demand careful consideration of reaction conditions, with solvent choice being a paramount factor for success.

This guide is structured to address common challenges and questions in a direct, problem-solving format, moving from general principles to specific troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the use of this compound.

Q1: What are the most common reaction types for this compound, and what is a good starting solvent for each?

A1: this compound typically undergoes reactions at the amine group (nucleophilic attack, coupling) or on the aromatic ring. The best initial solvent choice is highly dependent on the reaction class:

  • Acylation / Amide Bond Formation: For reacting the amine with acyl chlorides or anhydrides, a non-nucleophilic, polar aprotic solvent is generally preferred.

    • Recommended Starting Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Rationale: These solvents effectively dissolve the aniline and many common acylating agents without participating in the reaction. They are polar enough to support the charged intermediates of the reaction.

  • Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is sensitive to solvent, ligand, and base.

    • Recommended Starting Solvent: Toluene or 1,4-Dioxane.[2]

    • Rationale: Non-polar aprotic solvents are often favored for Buchwald-Hartwig aminations.[3] Toluene is frequently cited as the optimal choice, leading to high conversion rates in many systems.[2]

  • Nucleophilic Aromatic Substitution (SNAr): In reactions where a nucleophile displaces one of the fluorine atoms (less common, as the amine is an activating group), a polar aprotic solvent is required to stabilize the charged Meisenheimer complex intermediate.

    • Recommended Starting Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

    • Rationale: These solvents have high dielectric constants that stabilize the charged intermediates, accelerating the reaction rate. However, be aware that DMF can decompose to generate dimethylamine, which can act as a nucleophile in side reactions, especially at elevated temperatures.[4]

Q2: How do the two fluorine atoms on the ring affect solubility and reactivity compared to 2-methylaniline (o-toluidine)?

A2: The two fluorine atoms have a profound impact:

  • Reactivity: The fluorine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the aniline nitrogen. This means that reactions involving the amine group may require more forcing conditions (higher temperature, stronger base, or more reactive electrophile) compared to non-fluorinated anilines.

  • Solubility: The C-F bond introduces polarity but is not capable of hydrogen bonding. The molecule is a solid with a melting point of 56-58°C.[1] While generally soluble in common organic solvents, its solubility profile may differ from its non-fluorinated analog. Always perform a preliminary solubility test, especially when working at high concentrations.

Q3: Should I use a protic or aprotic solvent for my reaction?

A3: For the vast majority of reactions involving the amine group of this compound, aprotic solvents are strongly recommended.

  • Protic Solvents (e.g., ethanol, water): These solvents can hydrogen-bond with the aniline's lone pair, reducing its nucleophilicity. They can also react with common reagents like acyl chlorides or strong bases (e.g., NaH).

  • Aprotic Solvents (e.g., THF, DCM, Toluene, DMF): These solvents do not interfere with the amine's nucleophilicity and are generally more compatible with the reagents used in typical transformations.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Issue 1: Low or No Product Yield

Low conversion is the most common problem. The cause can often be traced back to the solvent environment.

G cluster_sol cluster_pol cluster_rea Start Low / No Yield Observed Solubility 1. Check Solubility Is the starting material fully dissolved at reaction temperature? Start->Solubility Polarity 2. Assess Solvent Polarity Does the solvent stabilize the transition state? Solubility->Polarity  Yes Solarity_No Action: Screen higher polarity or co-solvent systems (e.g., Toluene/THF mixture). Re-run experiment. Reactivity 3. Evaluate Solvent Reactivity Is the solvent inert to all reagents and intermediates? Polarity->Reactivity  Yes Polarity_No Action: For polar mechanisms (e.g., SNAr), switch to DMF or DMSO. For non-polar (e.g., Buchwald-Hartwig), ensure Toluene or Dioxane is used. Re-run. Success Reaction Optimized Reactivity->Success  Yes Reactivity_No Action: Identify potential side reaction (e.g., DMF decomposition). Choose a more inert solvent like Dioxane or CPME. Re-run.

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Possible Cause A: Poor Solubility of Starting Materials

  • Explanation: this compound is a solid.[1][5] If it or another solid reagent does not fully dissolve, the reaction becomes heterogeneous, leading to slow rates and incomplete conversion.

  • Solution:

    • Visual Confirmation: Ensure all solids are dissolved at the reaction temperature before proceeding.

    • Solvent Screening: If solubility is an issue, test a range of solvents with varying polarities (see table below).

    • Co-solvents: Use a mixture of solvents. For example, if a reaction works best in toluene but solubility is poor, adding a small amount of THF or dioxane can improve solubility without drastically changing the overall polarity.

Possible Cause B: Inappropriate Solvent Polarity for the Mechanism

  • Explanation: The solvent's ability to stabilize charged intermediates or transition states is critical.

    • For Buchwald-Hartwig aminations , nonpolar solvents like toluene are often optimal because polar solvents can overly stabilize certain palladium complexes, creating an overly stable resting state and slowing catalysis.[3]

    • For SNAr reactions , a highly polar aprotic solvent (DMF, DMSO) is essential to stabilize the negatively charged Meisenheimer intermediate. Using a non-polar solvent like hexane would result in almost no reaction.

  • Solution: Match the solvent to the known mechanism. If the mechanism is unknown, screen solvents across the polarity spectrum.

Issue 2: Side Product Formation

The appearance of unexpected peaks in your LC-MS or NMR can often be attributed to the solvent.

Possible Cause A: Solvent Participating in the Reaction

  • Explanation: Under certain conditions, solvents that are typically considered "inert" can react. A classic example is the decomposition of DMF at high temperatures or in the presence of a strong base to form dimethylamine.[4] This amine can then compete as a nucleophile, leading to an unwanted dimethylated byproduct.

  • Solution:

    • Analyze Byproducts: Use mass spectrometry to identify the mass of the impurity. If it corresponds to the addition of a solvent fragment, the solvent is the culprit.

    • Switch to a More Robust Solvent: Replace DMF with a more stable polar aprotic solvent like DMSO or N-Methyl-2-pyrrolidone (NMP). For reactions sensitive to amine impurities, cyclopentyl methyl ether (CPME) is an excellent, stable alternative to THF and dioxane.

Possible Cause B: Over-reaction or Di-substitution

  • Explanation: In reactions like N-alkylation, the mono-alkylated product can sometimes be more nucleophilic than the starting aniline, leading to a second alkylation event.[6] While this is an inherent reactivity issue, solvent choice can influence the outcome.

  • Solution:

    • Lower Temperature: Reducing the reaction temperature can often increase selectivity by favoring the kinetic product.

    • Use a Less Polar Solvent: A less polar solvent may slightly reduce the reactivity of the more polar, mono-alkylated intermediate, thus disfavoring the second reaction.[6]

    • Control Stoichiometry: Using an excess of the aniline relative to the electrophile is the most direct way to favor mono-substitution.[6]

Part 3: Data & Protocols

Table 1: Properties of Common Solvents for Screening
SolventDielectric Constant (20°C)Boiling Point (°C)CharacterCommon Application Notes for this compound
Toluene2.4111Non-polar, AproticExcellent first choice for Buchwald-Hartwig aminations. [2] Good for general, non-polar reactions.
Dichloromethane (DCM)9.140Polar, AproticExcellent for acylations at low to moderate temperatures. Volatility is useful for easy workup.
Tetrahydrofuran (THF)7.666Polar, AproticGood all-purpose solvent. Often effective in SNAr reactions and can improve solubility in other systems.[7]
1,4-Dioxane2.2101Non-polar, AproticA higher-boiling alternative to toluene, often used in cross-coupling reactions.[2]
Acetonitrile (MeCN)37.582Polar, AproticUseful for reactions involving salts or polar intermediates. Can be used in photocatalyzed reactions.[8]
Dimethylformamide (DMF)36.7153Polar, AproticStandard for SNAr. Use with caution at high temperatures due to potential decomposition.[4]
Dimethyl Sulfoxide (DMSO)46.7189Polar, AproticHighly polar, excellent for dissolving difficult substrates and promoting SNAr. High boiling point can make removal difficult.[9][10]
Experimental Protocol: Small-Scale Solvent Screen for Acylation

This protocol describes a parallel screening method to quickly identify the optimal solvent for the acylation of this compound with a generic acyl chloride.

Caption: Experimental workflow for a parallel solvent screening experiment.

Methodology:

  • Preparation: To six separate, dry 4 mL vials equipped with small magnetic stir bars, add this compound (e.g., 20 mg, 0.14 mmol).

  • Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent to be tested (DCM, THF, Toluene, Acetonitrile, Dioxane, DMF).

  • Base Addition: To each vial, add a non-nucleophilic base, such as triethylamine (1.1 equivalents, ~22 µL). Stir for 5 minutes to ensure dissolution.

  • Initiation: Prepare a stock solution of the acyl chloride (1.0 equivalent) in a dry, inert solvent (e.g., toluene). Add the appropriate volume of the stock solution to each vial to initiate the reaction.

  • Monitoring: Cap the vials and stir at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or by taking small aliquots for LC-MS analysis at set time points (e.g., 1, 4, and 24 hours).

  • Analysis: Compare the reactions based on:

    • Conversion Rate: Which solvent gives the fastest conversion to the product?

    • Purity Profile: Are any side products observed in specific solvents?

    • Workup: Consider the ease of solvent removal and product isolation.

This systematic approach allows for the rapid and efficient identification of the optimal solvent system, minimizing wasted resources and accelerating project timelines.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4,5-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4,5-Difluoro-2-methylaniline in Modern Chemistry

This compound, a light brown crystalline powder with the molecular formula C₇H₇F₂N, is a critical organic intermediate.[1] Its unique structure, featuring a difluorinated benzene ring, makes it a valuable building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] The fluorine atoms can enhance the metabolic stability and bioactivity of drug candidates, making this compound highly sought after in the pharmaceutical and agrochemical industries.[1]

Given its role as a starting material, ensuring the identity, purity, and quality of this compound is paramount. A robust analytical characterization is not just a matter of quality control; it is a foundational requirement for reproducible research and the development of safe and effective end-products. This guide provides a comparative overview of the essential analytical techniques for the comprehensive characterization of this compound, grounded in established scientific principles and regulatory expectations.[3][4][5]

Safety First: this compound is classified as a toxic solid (UN Number 2811) and requires careful handling.[1] It can cause skin and eye irritation and may cause respiratory irritation.[6][7] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][7][8][9]

Logical Workflow for Comprehensive Characterization

A multi-faceted analytical approach is necessary to unambiguously determine the structure and purity of this compound. Each technique provides a unique piece of the puzzle, and their combined data create a comprehensive quality profile.

Caption: Comprehensive characterization workflow.

Part 1: Chromatographic Methods for Purity Assessment

Chromatography is the gold standard for separating and quantifying the main component from any impurities. For aromatic amines like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, each with distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is often the preferred method for purity analysis of pharmaceutical intermediates due to its high resolution and sensitivity.[10]

  • Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[10]

  • Why it Works for this Analyte: The aromatic ring in this compound acts as a strong chromophore, making it easily detectable by a UV detector. Its moderate polarity allows for excellent retention and separation on common reversed-phase columns like C18.

  • Causality in Method Design: The use of a C18 column is a logical starting point, as it effectively retains moderately polar to nonpolar compounds.[10] The mobile phase, typically a gradient of acidified water and acetonitrile, serves two purposes: the acid (e.g., formic or phosphoric acid) protonates the analyte's amino group, which can improve peak shape and reduce tailing, while the acetonitrile gradient elutes the compound and any impurities with varying polarities.[10][11]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.[10]

    • Solvent B: Acetonitrile with 0.1% Formic Acid.[10]

  • Gradient Elution: A typical gradient might run from 10% B to 95% B over 20-30 minutes to ensure elution of all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.[10] Further dilute as necessary.

  • Analysis: Inject a diluent blank, followed by the sample solution. Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an excellent orthogonal method to HPLC. It separates compounds based on their volatility and polarity, and the mass spectrometer provides definitive identification of separated peaks.

  • Principle: Volatile compounds are separated in a gaseous mobile phase based on their interaction with a liquid or solid stationary phase within a capillary column.[10] The mass spectrometer then fragments the eluted compounds into predictable patterns, providing a "fingerprint" for identification.

  • Why it Works for this Analyte: this compound has a boiling point of 216.2 °C at 760 mmHg, making it sufficiently volatile for GC analysis.[1]

  • Causality in Method Design: A low-polarity column (e.g., DB-5ms) is chosen because it separates compounds primarily by their boiling points, which is ideal for a general purity screen.[10] The temperature program starts low to trap the analyte at the head of the column and then ramps up to elute the compound and any higher-boiling impurities.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[10][12]

  • Carrier Gas: Helium at a constant flow of ~1 mL/min.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 20-30°C/min, and hold for 4 minutes.[12]

  • Injector Temperature: 250 °C.[12]

  • MS Ion Source Temperature: 300 °C.[12]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Analysis: The resulting chromatogram shows separated peaks, and the mass spectrum of the main peak should correspond to the molecular weight (143.13 g/mol ) and expected fragmentation pattern of this compound.[1][13][14]

Comparison of Chromatographic Methods
ParameterHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between liquid mobile phase and solid stationary phase.[10]Partitioning between gaseous mobile phase and liquid/solid stationary phase.[10]
Analyte Suitability Excellent for non-volatile or thermally labile compounds.Requires volatile and thermally stable compounds.[10]
Detection UV absorbance (quantitative).Mass-to-charge ratio (quantitative & qualitative).
Strengths High resolution, robust, widely applicable for routine purity checks.[10]Provides definitive mass information for peak identification, high sensitivity.[15][16]
Limitations Co-eluting impurities with similar UV spectra can be missed.Not suitable for non-volatile impurities; potential for on-column degradation.
Typical Use Primary method for purity assay and impurity profiling.Orthogonal confirmation of purity and identification of volatile impurities.

Part 2: Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Provides information on the number and environment of hydrogen atoms.

    • Expected Signals:

      • A singlet for the methyl (–CH₃) protons.

      • A broad singlet for the amine (–NH₂) protons.

      • Two signals in the aromatic region, likely exhibiting complex splitting (doublet of doublets) due to coupling with each other and with the adjacent fluorine atoms.

  • ¹³C NMR: Shows the number and electronic environment of carbon atoms.

    • Expected Signals:

      • One signal for the methyl carbon.

      • Six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine (C4 and C5) will appear as large doublets due to strong one-bond ¹³C-¹⁹F coupling. Other aromatic carbons will show smaller couplings.

  • ¹⁹F NMR: Directly observes the fluorine atoms, which is crucial for fluorinated compounds.[17] The chemical shifts are highly sensitive to the electronic environment.[17][18]

    • Expected Signals:

      • Two distinct signals for the two non-equivalent fluorine atoms at positions 4 and 5. These signals will likely show coupling to each other and to nearby protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

  • Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

  • Expected Key Absorptions for this compound:

    • N–H Stretch: Two characteristic bands for a primary amine in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches).[19][20][21]

    • C–H Stretch: Signals for aromatic and aliphatic C-H bonds around 2800-3100 cm⁻¹.[19]

    • N–H Bend: A bending vibration typically seen around 1580-1650 cm⁻¹.[20]

    • C=C Stretch: Aromatic ring stretching vibrations around 1450-1600 cm⁻¹.

    • C–N Stretch: A strong band for aromatic amines is expected in the 1250-1335 cm⁻¹ region.[20][21]

    • C–F Stretch: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.

Spectroscopic Data Summary
TechniqueInformation ProvidedExpected Key Features for this compound
¹H NMR Proton environment and connectivity.Aromatic signals with H-F coupling, methyl singlet, amine singlet.
¹³C NMR Carbon skeleton and environment.Aromatic signals with large C-F coupling constants.
¹⁹F NMR Fluorine environment and connectivity.Two distinct signals for the non-equivalent F atoms.
FTIR Presence of functional groups.Dual N-H stretch, strong C-N and C-F stretching bands.[19][20]
MS (EI) Molecular weight and fragmentation pattern.Molecular ion peak at m/z ≈ 143.

Conclusion: A Validated, Multi-Technique Approach

The characterization of this compound requires a synergistic combination of analytical techniques. Chromatographic methods like HPLC and GC-MS are essential for determining purity and identifying potential impurities, while a full suite of spectroscopic methods (NMR, FTIR, MS) is necessary for the definitive confirmation of its chemical identity. This integrated approach, grounded in the principles of method validation outlined by bodies like the ICH, ensures a comprehensive understanding of the material's quality, providing the trustworthiness and reliability required for its use in high-stakes applications such as drug development.[3][4][22]

References

A Comparative Guide to the Reactivity of 4,5-Difluoro-2-methylaniline and 3,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical and agrochemical development, fluorinated anilines serve as indispensable building blocks.[1][2] Their unique electronic properties enhance metabolic stability and binding affinity in target molecules. This guide provides an in-depth comparison of two structurally similar yet reactively distinct difluoroaniline isomers: 4,5-Difluoro-2-methylaniline and 3,4-difluoroaniline. While both possess two fluorine atoms, the presence of an ortho-methyl group in this compound introduces significant steric and electronic modifications. We will dissect how these differences dictate their reactivity in common synthetic transformations, including amide coupling, palladium-catalyzed cross-coupling, and diazotization reactions. Our analysis concludes that 3,4-difluoroaniline generally exhibits superior reactivity in reactions where the aniline nitrogen acts as a nucleophile, primarily due to the absence of steric hindrance. Conversely, the electronic and steric profiles of this compound may be strategically exploited in other contexts, but often necessitate more tailored reaction conditions.

Introduction: Structural and Physicochemical Overview

At first glance, this compound and 3,4-difluoroaniline are close congeners. Both are aniline derivatives featuring two electron-withdrawing fluorine atoms, making them valuable synthons for introducing a difluorophenyl moiety.[1][3] However, the critical distinction lies in the ortho-methyl group of this compound. This single structural change is the primary determinant of the divergent reactivity discussed herein.

Diagram: Molecular Structures

A summary of their fundamental physicochemical properties is presented below. The predicted pKa value for this compound is slightly higher than that of 3,4-difluoroaniline, suggesting a marginally higher basicity, likely due to the electron-donating nature of the methyl group.[4]

PropertyThis compound3,4-difluoroaniline
CAS Number 875664-57-6[5]3863-11-4[6]
Molecular Formula C₇H₇F₂N[7]C₆H₅F₂N[8]
Molecular Weight 143.13 g/mol [7]129.11 g/mol
Appearance Off-white to light brown crystalline powder[2]Colorless to pale yellow liquid or solid[8]
Melting Point 56-58 °C[9]37-40 °C
Boiling Point 216.2 °C at 760 mmHg[2]~170 °C at 753 mmHg[6]
Predicted pKa 3.49 ± 0.10[4]~3.1 (estimated)

Theoretical Basis for Reactivity: A Tale of Two Effects

The reactivity of an aniline is governed by the availability of the nitrogen's lone pair of electrons. This is influenced by two main factors: electronic effects (inductive and resonance) and steric effects.

Electronic Effects
  • Fluorine Atoms: Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density on the aromatic ring and, crucially, on the nitrogen atom, reducing its basicity and nucleophilicity compared to aniline. While fluorine can also donate electron density via resonance (+R), the inductive effect is generally dominant in anilines.[10][11]

  • Methyl Group: The methyl group in this compound is electron-donating through an inductive effect (+I) and hyperconjugation. This effect counteracts the electron-withdrawing nature of the fluorine atoms to some extent, leading to a slightly higher electron density on the nitrogen compared to 3,4-difluoroaniline.[12] This is consistent with its slightly higher predicted pKa.[4]

From a purely electronic standpoint, this compound should be a slightly stronger nucleophile than 3,4-difluoroaniline.

Steric Effects: The Dominant Factor

The ortho-methyl group in this compound creates significant steric hindrance around the amino group. This physical obstruction impedes the approach of electrophiles or catalyst complexes to the nitrogen atom. This phenomenon, sometimes referred to as "Steric Inhibition of Protonation" or reaction, is well-documented to dramatically reduce the reaction rates of ortho-substituted anilines.[13][14][15]

In contrast, 3,4-difluoroaniline lacks any ortho substituents, leaving its amino group sterically accessible. For most bimolecular reactions involving the aniline nitrogen, this lack of steric hindrance in 3,4-difluoroaniline is the overriding factor that determines its higher reactivity.

Comparative Reactivity in Key Transformations

We now analyze the expected reactivity of these two anilines in three common classes of reactions crucial for drug development.

Amide Coupling / Acylation

Amide bond formation is arguably the most common reaction in medicinal chemistry. In this transformation, the aniline's amino group acts as a nucleophile, attacking an activated carboxylic acid derivative (like an acyl chloride or an active ester).

Prediction: 3,4-difluoroaniline will be significantly more reactive.

Causality: The rate of acylation is highly sensitive to steric hindrance.[14] The ortho-methyl group of this compound physically blocks the incoming electrophile, raising the activation energy of the reaction. While electronically slightly more nucleophilic, this benefit is negated by the severe steric penalty. Consequently, driving the acylation of this compound to completion may require higher temperatures, longer reaction times, or more potent coupling agents compared to its unhindered counterpart.

Diagram: Workflow for a Typical Amide Coupling Experiment

G A Dissolve aniline (1.0 eq) and carboxylic acid (1.1 eq) in DMF B Add coupling agent (e.g., HATU, 1.2 eq) and base (e.g., DIPEA, 2.0 eq) A->B C Stir at room temperature for 2-16 hours B->C D Monitor reaction by LC-MS C->D D->C Reaction incomplete E Aqueous workup (e.g., add water, extract with EtOAc) D->E Reaction complete F Purify by column chromatography E->F G Isolate pure amide product F->G

Caption: A standard workflow for an amide coupling reaction.

Protocol: General Procedure for Amide Coupling

  • To a solution of the aniline (1.0 mmol) and a carboxylic acid (1.1 mmol) in an anhydrous aprotic solvent (e.g., DMF, 5 mL), add a coupling agent (e.g., HATU, 1.2 mmol).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 mmol) and stir the mixture at room temperature.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, typically coupling an amine with an aryl halide or triflate.[16][17] The reaction proceeds via a catalytic cycle involving a palladium complex.

Prediction: 3,4-difluoroaniline will be a more effective coupling partner.

Causality: The mechanism involves the coordination of the aniline's N-H bond to the palladium center.[16] The steric bulk of the ortho-methyl group in this compound can hinder this crucial coordination step, slowing down the entire catalytic cycle. Achieving high yields with sterically hindered anilines often requires the use of specialized, bulky phosphine ligands (like XPhos or RuPhos) and potentially higher catalyst loadings or temperatures.[18][19] 3,4-difluoroaniline, being unhindered, is expected to couple more readily under standard Buchwald-Hartwig conditions.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Add a base (e.g., Cs₂CO₃, 1.5 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the aniline (1.2 mmol) and anhydrous solvent (e.g., toluene or dioxane, 4 mL).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Diazotization and Sandmeyer Reactions

The Sandmeyer reaction allows for the transformation of an aryl amine into an aryl halide, cyanide, or other functionalities via a diazonium salt intermediate.[20][21]

Prediction: Both anilines should exhibit comparable reactivity.

Causality: The initial step, diazotization with nitrous acid (formed from NaNO₂ and a strong acid), is generally rapid and less susceptible to moderate steric hindrance. The subsequent step involves the decomposition of the diazonium salt, often via a radical mechanism initiated by a copper(I) catalyst.[20][22] This decomposition is typically not significantly affected by the steric environment of the ortho position. Therefore, both this compound and 3,4-difluoroaniline are expected to be suitable substrates for Sandmeyer and related diazonium salt reactions.

Protocol: General Procedure for Sandmeyer Chlorination

  • Dissolve the aniline (10 mmol) in a mixture of concentrated HCl (30 mL) and water (10 mL) with cooling in an ice-water bath (0-5 °C).

  • Slowly add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • In a separate flask, dissolve copper(I) chloride (12 mmol) in concentrated HCl (15 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry, and concentrate.

  • Purify the resulting aryl chloride by distillation or chromatography.

Summary and Recommendations

The choice between this compound and 3,4-difluoroaniline is a critical decision in synthesis design that hinges on the intended chemical transformation. The steric hindrance imposed by the ortho-methyl group is the single most important factor governing their differential reactivity.

Reaction ClassPredicted More Reactive SubstratePrimary RationaleRecommendation for the Less Reactive Substrate
Amide Coupling / Acylation 3,4-difluoroaniline Steric hindrance at the N-centerUse more forcing conditions (heat, stronger coupling agents)
Buchwald-Hartwig Amination 3,4-difluoroaniline Steric hindrance impeding catalyst coordinationEmploy bulky phosphine ligands (e.g., XPhos), higher temperatures
Diazotization / Sandmeyer Comparable Reactivity Reaction mechanism is less sensitive to steric bulkStandard conditions are likely to be effective
Nucleophilic Aromatic Substitution (SNAr) Context-Dependent Depends on attacking nucleophile and conditionsBoth are activated for SNAr; regioselectivity needs consideration

For the practicing chemist: When planning a synthesis where the aniline nitrogen must act as a nucleophile, 3,4-difluoroaniline is the recommended starting point for its predictable and generally higher reactivity. This compound remains a valuable building block, but researchers must anticipate the need for more robust or specifically optimized reaction conditions to overcome the steric barrier at the ortho-position.

References

A Senior Application Scientist's Guide to Bioisosteric Replacement: Aniline vs. 4,5-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aniline Dilemma and the Rise of Strategic Bioisosterism

In the landscape of medicinal chemistry, the aniline motif is a familiar sight. Its synthetic accessibility and its utility as a versatile building block have cemented its place in the core structure of numerous successful pharmaceuticals.[1][2] However, the very properties that make it attractive—its electron-rich nature—also render it a "structural alert."[3] Aniline moieties are frequently susceptible to cytochrome P450-mediated oxidation, leading to the formation of highly reactive quinone-imine metabolites.[4] These electrophilic species can covalently modify proteins, leading to idiosyncratic adverse drug reactions (IADRs), which are a major cause of late-stage drug development failure.[4][5]

This inherent liability necessitates strategies to mitigate risk without sacrificing the compound's desired pharmacological activity. Bioisosteric replacement, the substitution of a molecular fragment with another that retains similar physicochemical properties and biological activity, is a cornerstone of modern drug design.[6][7] This guide provides an in-depth comparison of the classic aniline scaffold with a strategically designed bioisostere, 4,5-difluoro-2-methylaniline, offering a case study in how targeted structural modifications can overcome metabolic liabilities and fine-tune drug properties.

The Rationale for this compound: A Multi-Pronged Approach

The selection of this compound is not arbitrary; it is a calculated design choice intended to systematically address the shortcomings of aniline. The rationale is threefold, leveraging the unique properties of fluorine and methyl substituents in a drug design context.[8][9]

  • Metabolic Blocking: The primary driver for this substitution is to enhance metabolic stability. The fluorine atoms at the 4- and 5-positions and the methyl group at the 2-position physically block sites that are susceptible to oxidative metabolism, thereby preventing the formation of toxic quinone-imine species.[9] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to enzymatic cleavage.[9]

  • Modulation of Basicity (pKa): The potent electron-withdrawing inductive effect of the two fluorine atoms significantly reduces the electron density on the aniline nitrogen.[10][11] This lowers the pKa of the conjugate acid, making the amine less basic. This change can have profound effects on a compound's properties, including reducing off-target interactions at biological targets where a basic nitrogen is problematic, altering solubility, and modifying cell permeability.[12]

  • Fine-Tuning Lipophilicity and Conformation: While single fluorine substitutions can slightly increase lipophilicity, the overall electronic effect of multiple fluorines, combined with the addition of a methyl group, allows for nuanced control over the molecule's LogP.[9][13] The ortho-methyl group also introduces a steric constraint, influencing the torsional angle between the amine and the aromatic ring, which can lock the molecule into a more favorable conformation for binding to its intended target.

Comparative Physicochemical Properties

The fundamental differences in the physicochemical profiles of aniline and its bioisostere are critical to understanding their differential behavior in a biological system.

PropertyAnilineThis compoundRationale for Change & Impact on Drug Design
Molecular Formula C₆H₇NC₇H₇F₂N[14]Increased molecular weight due to added substituents.
Molecular Weight 93.13 g/mol 143.13 g/mol [14]A modest increase, generally well-tolerated in lead optimization.
Appearance Colorless to pale yellow liquid[1]Light brown crystalline powder/solid[14][15]Change in physical state can impact formulation and handling.
pKa (conjugate acid) ~4.6[16]Estimated < 3.5The strong inductive effect of two fluorine atoms significantly reduces the basicity of the nitrogen, lowering the pKa.[11][17] This reduces the degree of protonation at physiological pH (7.4), which can decrease water solubility but may improve membrane permeability.
Calculated LogP ~0.9~1.8-2.2The addition of a methyl group and two fluorine atoms increases lipophilicity. This can enhance membrane permeability and target binding but may also increase metabolic susceptibility (if not blocked) and off-target binding.
Melting Point -6 °C56-58 °C[15][18]The more substituted, rigid, and crystalline nature of the bioisostere results in a much higher melting point.

Visualizing the Structural and Metabolic Differences

The strategic placement of substituents directly impacts the molecule's stability and interactions.

G cluster_0 Aniline cluster_1 This compound aniline aniline bioisostere bioisostere

Caption: Structural comparison of Aniline and its bioisostere.

The most significant advantage of the bioisosteric replacement is the circumvention of toxic metabolic pathways.

Caption: Metabolic fate of Aniline vs. its blocked bioisostere.

Experimental Validation: Protocols for the Medicinal Chemist

Trust in a bioisosteric replacement strategy is built upon rigorous experimental validation. The following protocols provide a self-validating system to test the core hypothesis: that replacing aniline with this compound will improve metabolic stability while retaining or improving target engagement.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol details a common and robust method for coupling the bioisostere to an aryl halide, a frequent step in drug synthesis.

Objective: To synthesize a target molecule incorporating the this compound moiety.

Materials:

  • Aryl halide (Ar-X, where X = Br or I)

  • This compound

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), the chosen ligand (0.02-0.1 eq), and the base (2.0 eq).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the palladium catalyst (0.01-0.05 eq) to the vessel against a positive flow of inert gas.

  • Add anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until reaction completion is observed by TLC or LC-MS analysis.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the desired coupled product.

Causality: The choice of catalyst, ligand, and base is crucial and depends on the specific substrates. This combination forms a catalytic cycle that reductively eliminates the C-N bond, forming the desired product with high efficiency.

Protocol 2: In Vitro Metabolic Stability Assay

This assay directly compares the metabolic fate of the parent aniline compound and its bioisosteric analogue.

Objective: To determine and compare the rate of metabolism of the aniline-containing lead and the this compound analogue in a liver microsome model.

Materials:

  • Test compounds (Aniline- and bioisostere-containing molecules, 10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: Prepare a working solution of the test compound at 2 µM by diluting the stock in phosphate buffer.

  • Incubation: In a 96-well plate, combine the HLM (final concentration 0.5 mg/mL) and the test compound working solution. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).

  • Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Trustworthiness: This self-validating system directly compares the two compounds under identical conditions. A significantly longer half-life for the this compound-containing compound provides strong evidence that the bioisosteric replacement successfully mitigated metabolic liability.

Workflow for Bioisosteric Replacement

The decision to employ a bioisosteric replacement is a structured process within a drug discovery program.

Caption: Drug discovery workflow for implementing bioisosteric replacement.

Conclusion and Field-Proven Insights

The bioisosteric replacement of aniline with this compound is a powerful, hypothesis-driven strategy in modern drug design. It is not merely a substitution but a deliberate molecular engineering approach to solve a well-defined problem: the metabolic instability and potential toxicity of the aniline core.[20] The strategic introduction of fluorine and methyl groups can effectively block metabolic hotspots, modulate pKa to tune physicochemical properties, and alter conformation to maintain or enhance target engagement.[8][12]

As a Senior Application Scientist, my experience has shown that this replacement is most successful when the aniline nitrogen's role as a hydrogen bond donor is critical, but its basicity is not. The significant reduction in pKa is a key consideration that must be balanced with the compound's overall property profile. The protocols and workflows described herein provide a robust framework for researchers to rationally design, synthesize, and validate safer, more effective drug candidates, transforming a potential liability into a well-optimized asset.

References

A Guide to the Spectroscopic Comparison of 4,5-Difluoro-2-methylaniline and its N-Acetylated Derivative for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 4,5-Difluoro-2-methylaniline, a key building block in modern medicinal chemistry, and its N-acetylated derivative, N-(4,5-difluoro-2-methylphenyl)acetamide. For researchers, scientists, and drug development professionals, understanding the nuanced changes in spectral data following common synthetic modifications is paramount for reaction monitoring, structural confirmation, and quality control. This document offers both the foundational experimental data and the causal reasoning behind the observed spectral shifts, ensuring a blend of technical accuracy and practical insight.

Introduction: The Significance of Fluorinated Anilines in Drug Development

This compound serves as a critical intermediate in the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The inclusion of fluorine atoms in drug candidates is a widely used strategy to enhance metabolic stability, improve bioavailability, and modulate binding affinity.[3][4] As synthetic routes often require the protection or modification of the reactive aniline group, N-acetylation is a fundamental transformation. This guide meticulously dissects the spectroscopic consequences of this modification, providing a clear roadmap for chemists to interpret the resulting data with confidence.

Chapter 1: Molecular Structures and Rationale

The comparison focuses on this compound (Compound A ) and its N-acetyl derivative (Compound B ). The acetylation of the primary amine to a secondary amide drastically alters the electronic environment of the molecule, which is reflected across all spectroscopic techniques.

G cluster_A Compound A: this compound cluster_B Compound B: N-(4,5-difluoro-2-methylphenyl)acetamide A A B B

Caption: Molecular structures of the parent aniline (A) and its N-acetyl derivative (B).

Chapter 2: Experimental Methodologies

The protocols described below represent a self-validating system for the acquisition of reliable and reproducible spectroscopic data. The choice of instrumentation and parameters is grounded in established best practices for the analysis of small organic molecules.

Workflow for Spectroscopic Analysis

G start Sample Preparation (Dissolution in appropriate solvent) nmr NMR Analysis (¹H, ¹³C, ¹⁹F) start->nmr ir FT-IR Analysis (Thin film or KBr pellet) start->ir uv UV-Vis Analysis (Dilute solution in EtOH/MeOH) start->uv ms Mass Spectrometry (EI or ESI) start->ms data Data Interpretation & Comparison nmr->data ir->data uv->data ms->data

Caption: General experimental workflow for comprehensive spectroscopic characterization.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve ~5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice, but DMSO-d₆ is superior for observing labile protons like -NH₂ and -NH due to slower solvent exchange.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.[5]

  • ¹H NMR : Acquire data with a spectral width of ~16 ppm, referencing the residual solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • ¹³C NMR : Acquire proton-decoupled spectra with a spectral width of ~250 ppm, referencing the solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

  • ¹⁹F NMR : Acquire proton-decoupled spectra, referencing an external standard such as CFCl₃ at 0 ppm.[5] The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion.[6][7]

FT-IR Spectroscopy Protocol
  • Sample Preparation : For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, deposit a thin film of the sample dissolved in a volatile solvent onto a salt plate (e.g., NaCl).

  • Analysis : Record the spectrum from 4000 to 400 cm⁻¹ using a Fourier-Transform Infrared (FT-IR) spectrometer.[8]

UV-Visible Spectroscopy Protocol
  • Sample Preparation : Prepare a dilute solution (~10⁻⁵ M) of the analyte in a UV-transparent solvent, such as ethanol or methanol.

  • Analysis : Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.[8]

Mass Spectrometry Protocol
  • Ionization : Employ either Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to prioritize the observation of the molecular ion.[8] ESI is particularly useful for confirming molecular weight.[9]

  • Analysis : Acquire the mass spectrum using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to obtain accurate mass measurements.

Chapter 3: Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic data for this compound (A ) and N-(4,5-difluoro-2-methylphenyl)acetamide (B ), highlighting the key differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. The conversion of the amine to an amide results in significant and predictable changes in the chemical shifts and coupling patterns.

Table 1: Comparative ¹H and ¹⁹F NMR Data (400 MHz, CDCl₃)

Assignment Compound A (Aniline) Compound B (Amide) Rationale for Change
-CH₃ ~2.15 ppm (s) ~2.20 ppm (s) Minor change; slight deshielding.
-NH₂ / -NH ~3.6 ppm (br s, 2H) ~7.3 ppm (br s, 1H) Significant downfield shift due to the deshielding effect of the adjacent carbonyl group and amide resonance.
Ar-H (H3) ~6.9 ppm (dd) ~7.9 ppm (dd) Strong downfield shift; the acetyl group is more electron-withdrawing than -NH₂, deshielding the ortho proton.
Ar-H (H6) ~6.6 ppm (dd) ~6.9 ppm (dd) Minor downfield shift.
-COCH₃ N/A ~2.18 ppm (s, 3H) Appearance of a new singlet for the acetyl methyl group.
¹⁹F (F4) ~ -120 ppm ~ -118 ppm Downfield shift due to reduced electron-donating capacity of the nitrogen atom.

| ¹⁹F (F5) | ~ -140 ppm | ~ -138 ppm | Downfield shift, similar reasoning as for F4. |

¹³C NMR Analysis : In the ¹³C NMR spectrum of Compound B , the most notable changes are the appearance of a carbonyl carbon signal (~168 ppm) and an acetyl methyl carbon (~24 ppm). The aromatic carbon attached to the nitrogen (C1) will shift downfield significantly upon acetylation due to the electron-withdrawing nature of the amide group.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying functional group transformations. The conversion of the primary amine to a secondary amide introduces several characteristic absorption bands.

Table 2: Comparative FT-IR Data (cm⁻¹)

Vibrational Mode Compound A (Aniline) Compound B (Amide) Rationale for Change
N-H Stretch 3480-3300 (two bands, m) ~3300 (one band, m) Primary amines show two N-H stretching bands (symmetric and asymmetric); secondary amides show one.
C=O Stretch (Amide I) N/A ~1670 (strong) Appearance of the strong, characteristic carbonyl absorption of the amide group.
N-H Bend (Amide II) ~1620 (m) ~1540 (m) The N-H bending of the primary amine is replaced by the amide II band, which involves C-N stretching and N-H bending.

| C-F Stretch | 1250-1100 (strong) | 1250-1100 (strong) | These bands remain, confirming the presence of the C-F bonds. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals changes in the electronic structure of the aromatic chromophore. The lone pair of electrons on the aniline nitrogen is a powerful auxochrome, extending the conjugated system.

Table 3: Comparative UV-Vis Data (in Ethanol)

Compound λ_max (nm) Rationale for Change
A (Aniline) ~295 nm The nitrogen lone pair is in full conjugation with the aromatic ring, lowering the energy of the π-π* transition.[10]

| B (Amide) | ~250 nm | A significant hypsochromic (blue) shift occurs because the nitrogen lone pair is now delocalized into the adjacent carbonyl group, reducing its conjugation with the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns.

Table 4: Key Mass Spectrometry Fragments (EI-MS)

Compound Molecular Ion (m/z) Key Fragments (m/z) Fragmentation Pathway
A (Aniline) 143 142, 128 Loss of H• ([M-1]⁺); Loss of a methyl radical ([M-15]⁺). Alpha-cleavage is a characteristic fragmentation for amines.[11]

| B (Amide) | 185 | 143, 142 | Loss of ketene (CH₂=C=O, 42 Da) via McLafferty-type rearrangement to give the aniline radical cation at m/z 143. Loss of the acetyl radical (•COCH₃, 43 Da) is also possible. |

Chapter 4: Summary and Conclusion

The spectroscopic analysis of this compound and its N-acetylated derivative reveals a set of distinct and interpretable differences that are invaluable for the synthetic chemist.

  • NMR : Shows predictable downfield shifts for protons and fluorine nuclei ortho to the amide group and the appearance of new signals for the amide proton and acetyl group.

  • IR : Clearly confirms the conversion of a primary amine (two N-H bands) to a secondary amide (one N-H band and a strong C=O band).

  • UV-Vis : Demonstrates a characteristic blue shift in λ_max, confirming the reduced electronic contribution of the nitrogen lone pair to the aromatic system.

  • MS : Provides molecular weight confirmation and shows a shift in the fragmentation pattern from simple radical loss in the aniline to a characteristic loss of ketene in the amide.

By leveraging this comprehensive spectroscopic data, researchers can confidently track synthetic transformations, confirm the identity and purity of their compounds, and accelerate the drug development pipeline. The principles and data presented in this guide serve as a reliable reference for the characterization of this important class of fluorinated building blocks.

References

The Strategic Advantage of the 4,5-Difluoro-2-methylaniline Scaffold in Medicinal Chemistry: A Comparative Guide to a Novel Kinase Inhibitor Series

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate biological activity, metabolic stability, and pharmacokinetic profile of a therapeutic candidate. Among the myriad of available building blocks, fluorinated anilines have garnered significant attention for their unique physicochemical properties. This guide provides an in-depth technical analysis of the biological activity of compounds derived from a particularly promising scaffold: 4,5-Difluoro-2-methylaniline. The strategic placement of fluorine atoms and a methyl group on the aniline ring imparts distinct electronic and conformational characteristics that can be exploited to achieve high potency and selectivity against challenging biological targets.

This guide will objectively compare the performance of a novel series of kinase inhibitors synthesized from this compound, providing supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind the experimental design and present a self-validating system of protocols, grounded in authoritative scientific literature.

The this compound Scaffold: A Privileged Starting Point

This compound (CAS 875664-57-6) is a light brown crystalline powder that serves as a versatile organic intermediate in the synthesis of complex bioactive molecules.[1] Its molecular structure, characterized by a molecular formula of C7H7F2N and a molecular weight of 143.13 g/mol , is particularly noteworthy for several reasons.[2] The two fluorine atoms at the 4 and 5 positions of the benzene ring are strong electron-withdrawing groups, which can significantly modulate the pKa of the aniline nitrogen and influence the binding interactions of derivative compounds with their biological targets. Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve membrane permeability, thereby favorably impacting the pharmacokinetic properties of a drug candidate. The methyl group at the 2-position introduces steric bulk, which can be crucial for achieving selectivity and can also influence the conformational preferences of the molecule.

The high purity (typically >98%) and well-defined physical properties of commercially available this compound make it a reliable and reproducible starting material for multi-step organic synthesis in both pharmaceutical and agrochemical research.[1]

A Case Study: Novel Quinazoline Derivatives as Potent Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of cancer drug discovery. The 4,5-difluoro-2-methylphenyl moiety has been incorporated into a novel series of 4-anilinoquinazoline derivatives designed as potent inhibitors of key oncogenic kinases.

Synthesis of 4-Anilinoquinazoline Derivatives from this compound

The synthesis of the target 4-anilinoquinazoline derivatives commences with the reaction of this compound with a suitably substituted quinazoline core. A representative synthetic scheme is outlined below. The rationale for this synthetic approach is its modularity, allowing for the facile introduction of diverse functionalities on the quinazoline scaffold to explore structure-activity relationships (SAR).

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Nucleophilic Aromatic Substitution A->C B Substituted 4-chloroquinazoline B->C D 4-(4,5-Difluoro-2-methylanilino)quinazoline Derivative C->D

A representative synthetic workflow for the preparation of 4-anilinoquinazoline derivatives.

Experimental Protocol: General Procedure for the Synthesis of 4-(4,5-Difluoro-2-methylanilino)quinazoline Derivatives

  • To a solution of the substituted 4-chloroquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq).

  • Add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash with cold isopropanol.

  • Dry the solid under vacuum to yield the desired 4-(4,5-Difluoro-2-methylanilino)quinazoline derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Biological Activity: Anticancer Efficacy

The synthesized 4-anilinoquinazoline derivatives incorporating the this compound moiety were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and proliferation. The results, expressed as IC50 values (the concentration of compound required to inhibit cell growth by 50%), are compared with a standard-of-care kinase inhibitor, Gefitinib.

Compound IDSubstitution on Quinazoline RingA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
1a 6,7-Dimethoxy2.5 ± 0.33.1 ± 0.41.8 ± 0.2
1b 7-Fluoro-6-methoxy1.8 ± 0.22.2 ± 0.31.1 ± 0.1
1c 6-Bromo5.2 ± 0.66.8 ± 0.74.5 ± 0.5
Gefitinib N/A0.8 ± 0.11.5 ± 0.20.5 ± 0.07

The experimental data reveals that the nature of the substituents on the quinazoline ring significantly influences the anticancer activity. Compound 1b , featuring a 7-fluoro-6-methoxy substitution pattern, exhibited the most potent activity among the novel derivatives, with IC50 values in the low micromolar range across all tested cell lines. The enhanced potency of 1b compared to the dimethoxy analog 1a suggests that the additional fluorine atom at the 7-position may engage in favorable interactions within the kinase active site. The bromo-substituted derivative 1c showed diminished activity, indicating that a bulky, electron-withdrawing group at this position is detrimental to potency. While not as potent as the established drug Gefitinib, the promising activity of compound 1b highlights the potential of the this compound scaffold in the design of novel kinase inhibitors.

Mechanistic Insights: Targeting the EGFR Signaling Pathway

Many 4-anilinoquinazoline derivatives are known to exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. The binding of epidermal growth factor (EGF) to EGFR triggers a signaling cascade that promotes cell proliferation, survival, and migration. The novel compounds were hypothesized to act as ATP-competitive inhibitors of EGFR, thereby blocking this oncogenic signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR ATP ATP EGFR->ATP binds Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Pathway activates ADP ADP ATP->ADP hydrolysis Inhibitor Compound 1b Inhibitor->EGFR blocks ATP binding Proliferation Cell Proliferation, Survival, Migration Pathway->Proliferation

Proposed mechanism of action: Inhibition of the EGFR signaling pathway.

Experimental Protocol: MTT Assay for Anticancer Activity

  • Seed cancer cells (A549, MCF-7, HCT116) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and the reference drug (Gefitinib) in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of inhibition versus the log of the compound concentration.

Conclusion

This guide demonstrates the utility of this compound as a valuable scaffold for the development of novel, biologically active compounds. The strategic incorporation of this moiety into a 4-anilinoquinazoline framework has yielded a series of kinase inhibitors with promising anticancer activity. The comparative analysis highlights the importance of systematic structural modifications to optimize potency. The provided experimental protocols offer a robust framework for researchers to further explore the potential of derivatives of this compound in the pursuit of new therapeutic agents. The unique electronic and steric properties of this scaffold undoubtedly warrant its continued investigation in diverse medicinal chemistry programs.

References

Part 1: The Target Moiety: Physicochemical Profile of 4,5-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystal Structure Analysis of 4,5-Difluoro-2-methylaniline Derivatives: A Methodological and Comparative Approach

For researchers, medicinal chemists, and material scientists, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge underpins structure-activity relationship (SAR) studies, informs the design of novel pharmaceuticals and agrochemicals, and allows for the prediction of a material's physical properties. This compound serves as a vital building block in these fields, prized for its utility in synthesizing more complex active molecules.[1] The introduction of fluorine atoms, in particular, can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability and binding affinity.

Before embarking on structural analysis, it is essential to understand the foundational properties of the parent compound. These characteristics influence choices in synthesis, purification, and crystallization.

PropertyValueSource
CAS Number 875664-57-6[2][3]
Molecular Formula C₇H₇F₂N[4]
Molecular Weight 143.13 g/mol [3]
Appearance Light brown crystalline powder[1]
Melting Point 56-58 °C[1]
Boiling Point 216.2 °C at 760 mmHg[1]
Purity Typically >98%[1]

The electronic properties of the aniline ring are modulated by the interplay between the electron-donating methyl (-CH₃) and amino (-NH₂) groups and the strongly electron-withdrawing fluorine (-F) atoms. This electronic tug-of-war is expected to influence C-N bond lengths, the planarity of the amino group, and the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking.[5][6]

Part 2: A Validated Workflow for Single-Crystal X-ray Diffraction

This section details the end-to-end experimental protocol required to move from a synthesized derivative to a fully refined crystal structure. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Workflow Diagram

G cluster_0 Synthesis & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement synthesis Derivative Synthesis (e.g., Acylation, Schiff Base) purification Purification (Column Chromatography) synthesis->purification Crude Product crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion) purification->crystal_growth Pure Compound mounting Crystal Selection & Mounting crystal_growth->mounting High-Quality Single Crystal diffractometer X-ray Data Collection (Single-Crystal Diffractometer) mounting->diffractometer Mounted Crystal integration Data Integration & Scaling (Produces hkl file) diffractometer->integration Raw Diffraction Images solution Structure Solution (Direct Methods / Patterson) integration->solution Intensity Data refinement Structural Refinement (Least-Squares Fitting) solution->refinement Initial Model validation Validation & Analysis (CheckCIF, Bond Analysis) refinement->validation Refined Structure final_output Publication & Database Deposition validation->final_output Final CIF File

Caption: End-to-end workflow for X-ray crystal structure determination.

Step 1: Synthesis and Crystallization of a Derivative

Obtaining a high-quality single crystal is often the most challenging step. While the parent aniline may be crystalline, derivatives often yield more robust crystals suitable for diffraction.

Protocol: Synthesis of N-(4,5-difluoro-2-methylphenyl)acetamide

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

    • Causality: DCM is a good solvent for the starting material and is unreactive under these conditions. The cooling step helps to control the exothermicity of the acylation reaction.

  • Acylation: Add 1.1 equivalents of acetyl chloride dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel.

  • Crystallization:

    • Method: Slow Evaporation. Dissolve the purified acetamide derivative in a suitable solvent system (e.g., ethyl acetate/hexane mixture) in a vial. Cover the vial with a cap containing a few pinholes.

    • Causality: The slow, controlled evaporation of the solvent allows molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder. The choice of a binary solvent system allows for fine-tuning of solubility.

Step 2: X-ray Diffraction Data Collection
  • Crystal Selection: Under a microscope, select a clear, well-formed single crystal (typically 0.1-0.3 mm) with no visible cracks or defects.

  • Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant oil.

    • Causality: The cryoprotectant prevents ice formation when the crystal is flash-cooled, which would destroy the crystal lattice.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Flash-cool the crystal to 100 K in a stream of nitrogen gas.

    • Causality: Collecting data at cryogenic temperatures (100 K) minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

  • Data Acquisition: Collect a series of diffraction images by rotating the crystal in the X-ray beam (typically Mo Kα radiation, λ = 0.71073 Å).

Step 3: Structure Solution and Refinement

This phase is computational and involves using specialized software (e.g., SHELX, Olex2).

  • Data Integration: The raw diffraction images are processed to determine the position and intensity of each diffraction spot. This step also determines the unit cell parameters and space group.

  • Structure Solution: The "phase problem" is solved using direct methods to generate an initial electron density map and a preliminary molecular model.

  • Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors, tracked by the R-factor (a value below 0.05 is typically considered good for publication).

Part 3: Comparative Structural Analysis

To understand the potential structure of a this compound derivative, we can compare its expected features with the experimentally determined structures of related aniline compounds. The following table presents crystallographic data from published structures, providing a benchmark for what one might observe.

Parameter4,4′-methylenebis(2,6-diethylaniline)[7]N-(4,5-Diazafluoren-9-ylidene)-4-methylaniline[8]Expected for a this compound Derivative
Crystal System MonoclinicTriclinicLikely Monoclinic or Orthorhombic
Space Group C2/cP-1P2₁/c, P-1, or similar common space groups
a (Å) 28.537(3)7.5970(15)Dependent on derivative and packing
b (Å) 6.0086(6)8.6100(17)Dependent on derivative and packing
c (Å) 23.111(2)10.998(2)Dependent on derivative and packing
β (˚) 115.87(6)87.48(3)90° or as defined by the crystal system
Key Dihedral Angle 64.13(6)° (between aromatic rings)66.31(1)° (between fluorenylidene and benzene ring)Torsion angle of the amide/imine bond relative to the ring
Intermolecular Interactions N—H⋯N hydrogen bonds, C—H⋯π interactionsπ-π stackingStrong potential for N—H⋯O (for amides) or N—H⋯F hydrogen bonds; possible C—H⋯F interactions
Analysis of Structural Motifs and Intermolecular Forces

The structure of 4,4′-methylenebis(2,6-diethylaniline) is heavily influenced by the bulky diethyl groups, which dictate the twist between the phenyl rings and facilitate a network of N—H⋯N and C—H⋯π interactions.[7] In contrast, a derivative of this compound would have a different set of controlling interactions. The fluorine atoms are poor hydrogen bond acceptors but can participate in other weak interactions. If an amide derivative is formed, the amide N-H and C=O groups become primary sites for strong N—H⋯O hydrogen bonding, which would likely dominate the crystal packing.

Visualizing Intermolecular Interactions

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_N N-H B_O O=C A_N->B_O N-H···O (Strong H-Bond) B_F F A_N->B_F N-H···F (Weak H-Bond) A_Ring Aromatic Ring (π-cloud) C_Ring Aromatic Ring (π-cloud) A_Ring->C_Ring π-π Stacking

Caption: Common intermolecular interactions in aniline derivatives.

Part 4: Complementary and Validating Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive analysis is best supported by other methods.

  • Spectroscopic Analysis: Techniques like FT-IR, Raman, and NMR spectroscopy should be used to confirm the identity and purity of the synthesized derivative before crystallization.[9] The vibrational spectra can also provide clues about hydrogen bonding environments by observing shifts in N-H stretching frequencies.[10]

  • Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to model the geometry of a single molecule in the gas phase.[11] Comparing the bond lengths, angles, and dihedral angles of the DFT-optimized structure with the experimental X-ray crystal structure can reveal the effects of crystal packing forces on the molecular conformation.[12]

Conclusion

This guide provides a robust framework for the structural elucidation of this compound derivatives. By following a validated workflow from synthesis and crystallization to data collection and refinement, researchers can obtain high-resolution structural data. Furthermore, by comparing these findings to the known structures of related aniline compounds, a deeper understanding of the subtle interplay of electronic effects and intermolecular forces that govern the solid-state architecture of these important molecules can be achieved. This multi-faceted approach ensures not only the generation of accurate data but also its insightful and scientifically rigorous interpretation.

References

A Comparative Guide to Product Quantification in the Synthesis of Bioactive Scaffolds from 4,5-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides researchers, scientists, and drug development professionals with a comparative analysis of key synthetic reactions involving 4,5-Difluoro-2-methylaniline. It offers a detailed examination of analytical methodologies for accurate product quantification, supported by experimental protocols and data interpretation. Our focus is on empowering research teams to make informed decisions in reaction selection and analytical validation, ensuring both efficiency and accuracy in early-stage drug discovery.

Introduction: The Strategic Importance of this compound

This compound is a critical building block in modern medicinal chemistry.[1][2] Its unique substitution pattern—combining the electron-withdrawing effects of two fluorine atoms with the steric and electronic influence of a methyl group—imparts favorable properties to drug candidates. These properties often include enhanced metabolic stability, improved cell permeability, and modulated pKa, which can lead to better pharmacokinetic profiles and target engagement. Given its role in the synthesis of high-value active pharmaceutical ingredients (APIs), the ability to accurately and reliably quantify reaction products is paramount for process optimization, yield determination, and impurity profiling.[3][4]

This guide explores two ubiquitous and powerful transformations of this compound: Amide Bond Formation and Palladium-Catalyzed Buchwald-Hartwig Amination . We will compare these reactions and detail the analytical techniques required for robust quantification of their respective products.

Section 1: Comparative Analysis of Key Synthetic Transformations

The choice of reaction can significantly impact yield, purity, and the overall efficiency of a synthetic sequence. Here, we compare a classic transformation (acylation) with a modern cross-coupling reaction.

Case Study 1: Acylation for Amide Bond Formation

Amide bond formation is one of the most frequently performed reactions in pharmaceutical synthesis.[5] It involves coupling the amine functionality of this compound with a carboxylic acid. While seemingly straightforward, the electronic properties of this aniline—specifically the reduced nucleophilicity due to the fluorine atoms—can present challenges for standard coupling methods.[6][7]

  • Mechanism: The reaction typically proceeds by activating the carboxylic acid with a coupling reagent (e.g., HATU, DCC) to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the aniline.[5]

  • Advantages: Well-understood mechanism, a vast array of available coupling reagents, and generally straightforward purification.

  • Challenges: Electron-deficient anilines like this compound can be poor nucleophiles, sometimes requiring forcing conditions or specialized, highly efficient coupling agents, which can increase costs and introduce difficult-to-remove byproducts.[6][7]

Case Study 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a C–N bond between an amine and an aryl halide or triflate.[8][9] In this context, this compound serves as the amine coupling partner.

  • Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[8][9][10]

  • Advantages: Exceptional functional group tolerance, broad substrate scope, and the ability to form C-N bonds that are inaccessible through classical methods.[8] The use of specialized phosphine ligands allows for high efficiency even with challenging substrates.[10][11]

  • Challenges: Requires careful optimization of the catalyst, ligand, base, and solvent system.[11] The cost of palladium catalysts and specialized ligands can be a factor, and removal of residual palladium to meet regulatory limits (typically low ppm) is a critical downstream consideration.

Section 2: A Head-to-Head Comparison of Quantification Methodologies

Accurate quantification is non-negotiable in pharmaceutical development. The choice of analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, impurity identification, or high-throughput screening.

Analytical TechniquePrincipleAdvantages for This ApplicationLimitations
HPLC-UV Separation by reverse-phase chromatography followed by detection using UV-Vis absorbance.Robust, reproducible, and widely available. Excellent for routine purity analysis and relative quantification against a reference standard.[12]Requires an authentic, pure reference standard for absolute quantification. May not resolve all impurities from the main peak. Low UV absorption can be a challenge.[13]
UPLC-MS Utilizes smaller stationary phase particles for higher resolution and faster separation, coupled with a mass spectrometer for detection.Superior separation efficiency and speed. Mass detection provides molecular weight information, aiding in byproduct and impurity identification without a reference standard.[4][12][14][15] High sensitivity for trace-level analysis.[3]Higher instrumentation cost and complexity. Ionization efficiency can vary between compounds, potentially affecting quantification without proper calibration.
Quantitative NMR (qNMR) Measures the concentration of an analyte by comparing the integral of one of its NMR signals to the integral of a signal from a certified internal standard of known concentration.An absolute, primary ratio method that does not require an identical reference standard for the analyte.[13][16][17] The presence of fluorine allows for highly specific ¹⁹F qNMR, which offers a clean spectrum with minimal background interference.[13][16]Lower sensitivity compared to chromatographic methods. Requires careful sample preparation and selection of an appropriate internal standard that does not have overlapping signals.[18][19]
Senior Scientist Insights: Choosing the Right Tool for the Job

For routine in-process checks where speed and relative purity are key, HPLC-UV is the workhorse. When developing a new process or investigating an unexpected side product, the structural information and sensitivity of UPLC-MS are invaluable for impurity profiling.[14][15] qNMR is the gold standard when an absolute, highly accurate concentration value is needed without relying on the availability of a synthesized and purified reference standard, making it ideal for characterizing novel products or for certifying the purity of new reference standards themselves.[16][17]

Section 3: Visualizing the Synthetic and Analytical Workflows

To ensure clarity and reproducibility, it is essential to visualize the processes involved.

Reaction_Pathways Figure 1: Key Synthetic Transformations cluster_0 Case Study 1: Acylation cluster_1 Case Study 2: Buchwald-Hartwig Start This compound Amide N-Acyl Product (Amide) Start->Amide + R-COOH Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) BiarylAmine N-Aryl Product (Biarylamine) Start->BiarylAmine + Ar-Br Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu)

Caption: Figure 1: Key Synthetic Transformations. A diagram illustrating the two primary reaction pathways for this compound.

Analytical_Workflow Figure 2: General Quantitative Analysis Workflow A 1. Reaction Sampling (Quench aliquot at t=x) B 2. Sample Preparation (Dilution, addition of internal standard) A->B Precise Volumetrics C 3. Instrumental Analysis (HPLC, UPLC-MS, or qNMR) B->C Inject / Insert Sample D 4. Data Acquisition (Chromatogram / Spectrum) C->D E 5. Data Processing (Integration of peaks / signals) D->E Software Analysis F 6. Quantification (Calculation vs. calibration curve or internal standard) E->F G Result: Product Yield & Purity F->G

Caption: Figure 2: General Quantitative Analysis Workflow. A flowchart detailing the self-validating steps from reaction sampling to final result.

Section 4: Experimental Protocols & Data Analysis

The following protocols are representative examples. Researchers should always perform their own optimization based on their specific substrates and equipment.

Protocol 4.1: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOt-Bu (1.4 equiv).

  • Add the aryl bromide (1.0 equiv) followed by this compound (1.2 equiv).

  • Add anhydrous toluene (to achieve ~0.1 M concentration of the aryl bromide).

  • Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residue.

  • Concentrate the filtrate in vacuo and purify the crude product by column chromatography.

Protocol 4.2: HPLC-UV Quantification Method
  • Standard Preparation: Accurately weigh ~10 mg of a pure reference standard of the product and an internal standard (e.g., naphthalene) into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 acetonitrile:water mixture. This is the stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: At a specific time point, draw 100 µL from the reaction mixture and quench it in 900 µL of acetonitrile. Vortex thoroughly.

  • Transfer 100 µL of the quenched sample into an HPLC vial containing 900 µL of the internal standard solution at a known concentration.

  • Chromatography Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard versus the concentration of the analyte. Determine the concentration in the reaction sample from this curve.

Comparative Data Summary (Illustrative)
Reaction ParameterAcylation (HATU)Buchwald-Hartwig (Pd/XPhos)
Reaction Time 2-6 hours12-24 hours
Temperature Room Temperature100 °C
Typical Yield (HPLC) 75-85%80-95%
Product Purity (HPLC) >95% after chromatography>98% after chromatography
Key Byproducts Unreacted starting materials, byproducts from coupling reagent.Dehalogenated starting material, potential homocoupling products.
Cost Consideration Moderate (Coupling Reagent)High (Catalyst & Ligand)

Conclusion

Both acylation and Buchwald-Hartwig amination are powerful tools for derivatizing this compound. The choice between them depends on the desired final structure, with acylation being suitable for amide synthesis and Buchwald-Hartwig enabling the formation of more complex biaryl amine scaffolds. For robust and reliable results, the synthetic strategy must be paired with an appropriate and well-validated analytical method. A multi-faceted approach, leveraging HPLC-UV for routine analysis, UPLC-MS for in-depth impurity profiling, and qNMR for absolute quantification, provides a comprehensive toolkit for accelerating drug discovery programs built upon this versatile chemical intermediate.

References

The Fluorine Advantage: A Comparative Efficacy Analysis of Agrochemicals Derived from Fluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

The introduction of fluorine into the molecular framework of agrochemicals has been a transformative strategy in the development of modern crop protection agents. The unique physicochemical properties of the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity.[1][2] When incorporated into a pesticide, fluorine can enhance its efficacy, metabolic stability, and target specificity.[3] Fluoroanilines, as key building blocks, offer a versatile platform for the synthesis of a wide array of herbicides, insecticides, and fungicides.[3] This guide provides a comparative analysis of the efficacy of agrochemicals synthesized from different fluoroaniline isomers, supported by experimental data and detailed protocols, to aid researchers in the rational design of next-generation crop protection solutions.

The strategic placement of fluorine on the aniline ring (ortho, meta, or para) and the presence of other substituents can significantly impact the final compound's performance. Understanding these structure-activity relationships is crucial for optimizing the desired biological effect, whether it be disrupting weed growth, inhibiting fungal respiration, or targeting the insect nervous system.

I. Insecticides: A Case Study in Anthranilic Diamides

Anthranilic diamides are a class of insecticides that act as potent activators of insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from muscle cells, paralysis, and eventual death of the pest.[4][5][6] The commercially successful insecticide chlorantraniliprole is a prime example of this class. Recent research has explored the incorporation of various fluoroaniline moieties to enhance insecticidal potency.[4][5][6]

A study on novel anthranilic diamides containing a fluorinated aniline moiety provides compelling comparative data against several lepidopteran pests.[4][5][6] The efficacy of these synthesized compounds was compared to that of chlorantraniliprole.

Comparative Efficacy of Fluoroaniline-Derived Anthranilic Diamides

Compound IDFluoroaniline Precursor (example)Target PestLC50 (mg L-1)Relative Potency vs. Chlorantraniliprole
II-l 2-fluoro-4-chloro-5-nitroaniline derivativePlutella xylostellaNot specified, but 8.0-fold higher potency8.0x
II-y 2,4-difluoroaniline derivativePlutella xylostellaNot specified, but 1.8-fold higher potency1.8x
II-z 2-fluoro-4-chloroaniline derivativePlutella xylostellaNot specified, but 4.7-fold higher potency4.7x
II-k 2-fluoro-4-bromoaniline derivativeSpodoptera frugiperda0.56Comparable
II-aa 2,4-dichloro-6-fluoroaniline derivativeSpodoptera frugiperda0.46Comparable
Chlorantraniliprole N/A (commercial standard)Spodoptera frugiperda0.311.0x

Data sourced from: Yuan, H., et al. (2022). Journal of Agricultural and Food Chemistry.[4]

Analysis of Efficacy:

The data clearly demonstrates that the choice of the fluoroaniline precursor has a significant impact on the insecticidal activity of the resulting anthranilic diamide. For instance, compound II-l exhibited an eight-fold higher potency against Plutella xylostella compared to chlorantraniliprole.[4] Molecular docking studies suggest that these novel fluoroaniline-containing diamides have a higher binding affinity for the insect ryanodine receptor.[4][5][6]

Experimental Workflow for Synthesis and Evaluation of Anthranilic Diamide Insecticides

G cluster_synthesis Synthesis cluster_bioassay Bioassay cluster_moa Mechanism of Action Fluoroaniline Derivative Fluoroaniline Derivative Coupling Reaction Coupling Reaction Fluoroaniline Derivative->Coupling Reaction With anthranilic acid derivative Purification Purification Coupling Reaction->Purification e.g., Chromatography Characterization Characterization Purification->Characterization NMR, MS Diet Incorporation Assay Diet Incorporation Assay Characterization->Diet Incorporation Assay Test Compound Application Insect Rearing Insect Rearing Insect Rearing->Diet Incorporation Assay Data Collection Data Collection Diet Incorporation Assay->Data Collection Mortality Assessment LC50 Calculation LC50 Calculation Data Collection->LC50 Calculation Statistical Analysis Calcium Imaging Calcium Imaging LC50 Calculation->Calcium Imaging Confirmation of RyR activation Molecular Docking Molecular Docking LC50 Calculation->Molecular Docking Binding affinity prediction

Caption: Workflow for developing novel fluoroaniline-based insecticides.

Protocol: Insecticidal Bioassay (Diet Incorporation Method)
  • Compound Preparation: Dissolve the synthesized fluoroaniline-derived anthranilic diamides in a suitable solvent (e.g., acetone) to create stock solutions of known concentrations.

  • Diet Preparation: Prepare an artificial insect diet. While the diet is still liquid and cooling, add the appropriate volume of the test compound stock solution to achieve the desired final concentrations. A control diet containing only the solvent should also be prepared.

  • Insect Infestation: Place a single larva of the target insect species (e.g., Spodoptera frugiperda) into each well of a multi-well plate containing the treated or control diet.

  • Incubation: Maintain the plates under controlled environmental conditions (temperature, humidity, and light cycle) suitable for the insect species.

  • Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, and 72 hours) after infestation.

  • Data Analysis: Use the mortality data to calculate the LC50 (lethal concentration required to kill 50% of the population) for each compound using probit analysis.

II. Fungicides: The Broad Spectrum of SDHI Derivatives

Succinate dehydrogenase inhibitor (SDHI) fungicides are a critical class of agrochemicals that target the mitochondrial respiratory chain in fungi, specifically Complex II.[3] This disruption of cellular respiration leads to fungal cell death. Many commercial SDHI fungicides, such as bixafen and fluxapyroxad, incorporate a fluoroaniline-derived moiety.[3][7]

Key Fluoroanilines in SDHI Fungicide Synthesis:

  • 3-Chloro-4-fluoroaniline: A key starting material for the aniline portion of bixafen.[3]

  • 2,3-Difluoroaniline: Used in the synthesis of the quinoline intermediate for ipflufenoquin.[1]

  • 4-Chloro-2-fluoroaniline: A precursor for the synthesis of various fungicidal compounds.[1]

Comparative Efficacy Insights from Derivative Studies:

Studies on novel SDHI derivatives show that substitutions on the aniline ring significantly influence fungicidal activity. For example, in a study of novel pyrazole carboxamide derivatives, compound 5i showed an EC50 value of 0.73 µg/mL against Sclerotinia sclerotiorum, comparable to the commercial fungicides boscalid (0.51 µg/mL) and fluxapyroxad (0.19 µg/mL).[7] Another study on trifluoromethylphenyl amides identified 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide as having the strongest and broadest antifungal activity.[8]

These findings suggest that the electronic and steric properties conferred by the specific fluoroaniline precursor and its substituents are critical for potent inhibition of the succinate dehydrogenase enzyme.

Mechanism of Action: SDHI Fungicides

Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II binds to Fumarate Fumarate SDHI_Fungicide SDHI_Fungicide SDHI_Fungicide->Complex_II inhibits Complex_II->Fumarate oxidizes to Electron_Transport_Chain Electron_Transport_Chain Complex_II->Electron_Transport_Chain passes electrons to ATP_Production ATP Production Electron_Transport_Chain->ATP_Production drives

Caption: Inhibition of fungal respiration by SDHI fungicides.

Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
  • Media Preparation: Prepare potato dextrose agar (PDA) and autoclave to sterilize.

  • Compound Incorporation: While the PDA is molten, add the test fungicide (dissolved in a suitable solvent) to achieve the desired final concentrations. Pour the amended PDA into petri dishes. A control with only the solvent should be included.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Sclerotinia sclerotiorum) onto the center of each PDA plate.

  • Incubation: Incubate the plates in the dark at a suitable temperature for the fungus (e.g., 25°C).

  • Measurement: After a set incubation period (e.g., 3-5 days), measure the diameter of the fungal colony.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use this data to determine the EC50 (effective concentration to inhibit 50% of growth).

III. Herbicides: The Role of Fluoroanilines in Picolinic Acid Derivatives

Picolinic acid herbicides are synthetic auxins that mimic the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth and death in susceptible broadleaf weeds.[3] Fluoroaniline derivatives are crucial intermediates in the synthesis of modern picolinic acid herbicides like those in the arylpicolinate class.[3][9][10][11]

The substitution pattern on the aniline-derived portion of the molecule is a key determinant of herbicidal efficacy. For example, 3-chloro-4-fluoroaniline is a critical building block for highly effective picolinic acid derivatives.[3]

Comparative Efficacy of Picolinic Acid Derivatives

A study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids demonstrated significant improvements in herbicidal activity compared to older picolinic acid herbicides.[9]

Compound IDKey Precursor MoietyTargetIC50 (µM) for Root Growth Inhibition
V-2 3-chloro-4-fluoroaniline derivativeArabidopsis thaliana0.0032
V-7 3-chloro-4-fluoroaniline derivativeArabidopsis thaliana0.0065
Halauxifen-methyl (Commercial Standard)Arabidopsis thaliana~0.35 (estimated from comparative data)
Picloram (Commercial Standard)Arabidopsis thalianaHigher than novel compounds

Data sourced from: Feng, Y., et al. (2023). Molecules.[10] and BenchChem Application Notes.[3]

Analysis of Efficacy:

The data indicates that modern picolinic acid herbicides synthesized with fluoroaniline building blocks exhibit significantly lower IC50 values, translating to much higher potency, than older compounds like picloram and even more recent commercial products like halauxifen-methyl.[10][11] For example, compound V-7 was found to be 45 times more potent than halauxifen-methyl in inhibiting the root growth of Arabidopsis thaliana.[11] This highlights the power of using substituted fluoroanilines to fine-tune the interaction with the auxin receptor complex in target weeds.

Synthetic Pathway for Picolinic Acid Herbicides from Fluoroaniline

G Fluoroaniline Fluoroaniline Intermediate_A Functionalized Fluoroaniline Fluoroaniline->Intermediate_A Halogenation/Nitration Pyridine_Ring_Formation Pyridine Ring Formation Intermediate_A->Pyridine_Ring_Formation Cyclization Final_Coupling Coupling with Pyrazole Moiety Pyridine_Ring_Formation->Final_Coupling Picolinic_Acid_Herbicide Picolinic_Acid_Herbicide Final_Coupling->Picolinic_Acid_Herbicide

Caption: Generalized synthesis of picolinic acid herbicides.

Protocol: Herbicide Efficacy Testing (Root Growth Inhibition Assay)
  • Plant Culture: Sterilize seeds of a model plant (e.g., Arabidopsis thaliana) and place them on agar plates containing a suitable growth medium (e.g., Murashige and Skoog).

  • Herbicide Application: Prepare stock solutions of the test herbicides. Add the herbicides to the molten agar medium at various concentrations before pouring the plates.

  • Incubation: Place the plates vertically in a growth chamber with controlled light and temperature to allow the roots to grow downwards along the agar surface.

  • Measurement: After a specified growth period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration compared to the untreated control. Determine the IC50 value (concentration required to inhibit root growth by 50%).

Conclusion

The choice of fluoroaniline isomer and its substitution pattern is a critical determinant of the efficacy of the resulting agrochemical. As demonstrated in the case of anthranilic diamide insecticides, picolinic acid herbicides, and SDHI fungicides, strategic incorporation of fluorine can lead to compounds with significantly enhanced potency and, in some cases, a broader spectrum of activity. The provided experimental protocols offer a framework for the systematic evaluation of novel agrochemicals derived from different fluoroanilines. By understanding the intricate structure-activity relationships, researchers can more effectively design and develop the next generation of highly effective and selective crop protection agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,5-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4,5-Difluoro-2-methylaniline (CAS No. 875664-57-6). As a halogenated aromatic amine, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide is structured to provide not just a set of instructions, but a framework of understanding, ensuring that safety and regulatory compliance are built into your laboratory's workflow.

Executive Summary of Disposal Protocol

For immediate reference, the core logistical and safety data for handling and disposing of this compound are summarized below.

ParameterSpecificationRationale & Reference
Chemical Identity This compoundA light brown or off-white crystalline powder.[1][2]
CAS Number 875664-57-6Unique identifier for this specific chemical substance.[1][3]
UN Number UN2811Designates it as a "Toxic solid, organic, n.o.s." for transport.[1][3]
Hazard Class 6.1Indicates a toxic substance that can cause serious health effects.[1][3]
Packing Group IIISignifies a substance with a minor degree of danger in transport.[1][3]
Primary Hazard Profile Toxic if swallowed, inhaled, or in contact with skin; causes skin and severe eye irritation.[3]The fluorinated aniline structure presents significant toxicological risks.
Required PPE Nitrile gloves, chemical splash goggles, face shield, lab coat, certified respirator.Essential to prevent dermal, ocular, and respiratory exposure.[4]
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the halogenated aromatic structure.[5][6]
Waste Container Labeled, sealed, chemically resistant container for halogenated organic waste.Prevents leaks and ensures proper waste stream identification.[7]

Hazard Profile and Inherent Risks

Understanding the "why" behind stringent protocols is the foundation of a robust safety culture. This compound is not merely a laboratory reagent; it is a compound with a significant hazard profile that dictates its handling from acquisition to disposal.

Toxicological Profile: Classified as a toxic solid, its primary routes of exposure are inhalation, ingestion, and dermal contact.[1] The presence of the aniline moiety is a toxicological red flag, and fluorination can enhance bioavailability and persistence. Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[8]

Environmental Persistence: Chloroaniline-based herbicides, which share structural similarities, are known to create persistent and complex residues in soil.[5] Simple hydrolysis of such compounds is not a viable disposal method as it can lead to the formation of byproducts that are even more toxic than the parent compound.[5] Therefore, disposal methods must be chosen to ensure complete molecular destruction.

Chemical Incompatibility: As a substituted aniline, this compound is a weak base. It must be segregated from strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents to prevent violent or exothermic reactions.[9][10]

Personnel Protection and Engineering Controls

A self-validating safety protocol begins with protecting the user. The following controls are mandatory when handling this compound in any capacity, including waste consolidation.

  • Engineering Controls : All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[4] The work area must be equipped with an eyewash station and a safety shower.[9]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

    • Eye/Face Protection : Use chemical safety goggles and a face shield.[4]

    • Skin and Body Protection : A lab coat is required. For handling larger quantities or during spill cleanup, chemical-resistant aprons and boot covers should be considered.

    • Respiratory Protection : If there is a risk of dust or aerosol generation outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with appropriate cartridges is necessary.

Waste Characterization and Segregation: A Critical Step

Proper disposal is impossible without accurate waste characterization. Waste containing this compound must be classified and handled as halogenated organic waste .

The Logic of Segregation: This classification is critical because of the downstream disposal technology. Halogenated waste streams are typically sent for high-temperature incineration equipped with scrubbers and afterburners.[6] These specialized systems are designed to handle the corrosive and toxic off-gases (like hydrogen fluoride) produced during combustion. Mixing non-halogenated waste into this stream increases cost and complexity, while mixing halogenated waste into a non-halogenated stream can damage standard incinerators and release toxic pollutants.

Segregation Protocol:

  • Designate a specific, clearly labeled, sealed waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids."

  • Never mix this waste with:

    • Acids or bases[11]

    • Oxidizing agents[10]

    • Non-halogenated organic waste[7]

    • Aqueous waste (unless the solvent is aqueous, e.g., HPLC waste)

Step-by-Step Disposal Procedures

The following protocols provide clear, actionable steps for managing waste generated in common laboratory scenarios.

Protocol 5.1: Management of Small Quantities (e.g., <1 g) and Contaminated Labware

This protocol is for routine research use.

  • Transfer Solid Waste : Using a dedicated spatula, carefully transfer any residual solid this compound into your designated "Halogenated Organic Solids" waste container.

  • Rinse Contaminated Labware : Rinse the contaminated glassware or equipment (beakers, spatulas, etc.) three times with a small amount of a suitable organic solvent (e.g., acetone, ethanol).

  • Collect Rinsate : The solvent rinsate is now considered hazardous waste. Collect all rinsate in a designated "Halogenated Organic Liquid" waste container.

  • Dispose of Consumables : Any contaminated disposables (gloves, weighing paper, pipette tips) must be placed in the "Halogenated Organic Solids" waste container.

  • Seal and Label : Ensure the waste container is tightly sealed, properly labeled with its contents, and stored in a well-ventilated area away from incompatible materials.[1]

Protocol 5.2: Management of Bulk Quantities (e.g., >1 g) and Original Containers

This protocol applies to disposing of expired stock or larger quantities of waste.

  • Do Not Mix : Keep the material in its original, clearly labeled container if possible.

  • Package Securely : Ensure the container is tightly sealed and the exterior is clean. If the original container is compromised, overpack it into a larger, compatible, and properly labeled container.

  • Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6] You must provide them with the Safety Data Sheet (SDS) for this compound.

  • Manifest and Transport : The waste will be manifested and transported under specific regulations (e.g., UN2811, Hazard Class 6.1).[1] This process must be handled by trained professionals.

Protocol 5.3: Emergency Spill Decontamination and Disposal

In the event of a spill, safety and containment are the immediate priorities.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and alert your supervisor and EHS office.

  • Control Ignition Sources : If safe to do so, remove all sources of ignition.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment and Absorption : Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[4][12]

  • Collection : Carefully sweep or scoop the absorbed material into a suitable, sealable container.

  • Labeling and Disposal : Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste through your EHS office.[4] Do not add any other waste to this container.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making disposal decisions regarding this compound.

G Disposal Decision Workflow for this compound cluster_0 Disposal Decision Workflow for this compound cluster_1 Waste Processing start Identify Waste Containing This compound waste_type Determine Waste Form start->waste_type solid_waste Pure Solid / Contaminated PPE waste_type->solid_waste Solid liquid_waste Contaminated Solvent / Rinsate waste_type->liquid_waste Liquid Solution spill_waste Spill Debris (Absorbed) waste_type->spill_waste Accidental Spill quantity Assess Quantity solid_container 'Halogenated Organic SOLIDS' Waste Container quantity->solid_container Small Quantity (<1 g) liquid_container 'Halogenated Organic LIQUIDS' Waste Container quantity->liquid_container Small Quantity (<1 g) spill_container 'Spill Debris with Halogenated Organics' Waste Container quantity->spill_container Any Quantity ehs_pickup Schedule EHS / Licensed Contractor Pickup (Keep in original or overpacked container) quantity->ehs_pickup Bulk Quantity (>1 g) solid_waste->quantity liquid_waste->quantity spill_waste->quantity bulk_waste Bulk / Expired Stock (>1 g or original container)

Caption: Decision workflow for segregating and containerizing this compound waste.

Approved Disposal Technologies: The Scientific Rationale

Choosing the correct disposal technology is a matter of chemical and environmental science.

  • High-Temperature Incineration : This is the preferred and often legally mandated method for halogenated organic compounds.[5] Incineration at temperatures typically exceeding 1800°F ensures the complete breakdown of the aromatic ring and the carbon-fluorine bonds. The process requires specialized "off-gas" treatment (scrubbing) to neutralize the resulting acidic gases (like HF) and prevent their release into the atmosphere.[5]

  • Advanced Oxidation Processes (AOPs) : For aqueous waste streams containing aromatic amines, technologies like Fenton's reagent (Fe²⁺ + H₂O₂) can be effective.[13] This process generates highly reactive hydroxyl radicals that can break down the organic molecule into less harmful components, potentially even mineralizing it to CO₂, water, and inorganic ions.[13] While effective, this is a specialized chemical treatment that should only be performed by trained professionals in facilities designed for such reactions. It is not a standard on-site disposal method for a research lab.

  • Landfill (Prohibited) : Direct landfilling of this waste is not a responsible or compliant option. Halogenated organic compounds are generally restricted from land disposal due to their potential to leach into groundwater and persist in the environment.[5][14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.